molecular formula C30H29ClN2O3 B1664437 AH-1058 CAS No. 228123-15-7

AH-1058

Número de catálogo: B1664437
Número CAS: 228123-15-7
Peso molecular: 501.0 g/mol
Clave InChI: HUGNVHKJRQLOAZ-RVDQCCQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

structure in first source

Propiedades

Número CAS

228123-15-7

Fórmula molecular

C30H29ClN2O3

Peso molecular

501.0 g/mol

Nombre IUPAC

1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride

InChI

InChI=1S/C30H28N2O3.ClH/c1-35-28-14-6-10-25(30(28)32(33)34)11-7-19-31-20-17-24(18-21-31)29-26-12-4-2-8-22(26)15-16-23-9-3-5-13-27(23)29;/h2-16H,17-21H2,1H3;1H/b11-7+;

Clave InChI

HUGNVHKJRQLOAZ-RVDQCCQOSA-N

SMILES isomérico

COC1=CC=CC(=C1[N+](=O)[O-])/C=C/CN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2.Cl

SMILES canónico

COC1=CC=CC(=C1[N+](=O)[O-])C=CCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2.Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(3-(3-methoxy-2-nitro)phenyl-2-propenyl)piperidine hydrochloride
AH 1058
AH-1058

Origen del producto

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of AH-1058

Introduction

This compound is a novel, investigational cardioselective L-type calcium channel blocker with a chemical structure distinct from typical calcium channel blockers.[1] Synthesized by the Pharmaceutical Research Laboratories of Ajinomoto Co., Inc. in Japan, it is a derivative of cyproheptadine (B85728), a compound known for its antiserotonergic, antihistaminic, and calcium channel blocking properties.[2] The IUPAC name for this compound is 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride.[2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, physiological effects, and the experimental basis for these findings.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The primary mechanism of action of this compound is the blockade of L-type calcium channels, which are critical for cardiac muscle contraction.[2] this compound is cardioselective, meaning it preferentially acts on the calcium channels in the heart muscle over those in vascular smooth muscle.[1]

Molecular Interaction:

This compound binds allosterically to the alpha-1 subunit of the L-type calcium channel, the main pore-forming unit.[2] Its binding site is shared with other calcium channel blockers like phenylalkylamines (e.g., verapamil) and benzothiazepines.[2] This allosteric modulation alters the channel's conformation, thereby inhibiting the influx of calcium ions into cardiomyocytes.[2] Furthermore, this compound demonstrates interaction with multiple states of the L-type calcium channel, including the resting and inactivated states, leading to a comprehensive suppression of calcium currents.[2]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound:

AH1058_MoA cluster_membrane Cardiomyocyte Membrane cluster_effects Intracellular Effects Ca_ext Ca²⁺ (extracellular) L_type L-type Ca²⁺ Channel (α₁ subunit) Ca_ext->L_type Influx Ca_int Ca²⁺ (intracellular) Contraction Myocardial Contraction Ca_int->Contraction Initiates HR Heart Rate Ca_int->HR Regulates AV_conduction AV Nodal Conduction Ca_int->AV_conduction Regulates L_type->Ca_int AH1058 This compound AH1058->L_type Allosteric Blockade

Mechanism of Action of this compound on L-type Calcium Channels.

Secondary Mechanism of Action: Sodium Channel Blockade

In addition to its potent calcium channel blocking activity, this compound also exhibits characteristics of a Class I antiarrhythmic agent, suggesting an interaction with fast sodium channels.[2][3] However, the precise nature and significance of this sodium channel blockade are currently variable and not fully elucidated.[2] This dual action could contribute to its antiarrhythmic properties.

Signaling Pathway

The following diagram illustrates the potential dual mechanism of action of this compound:

AH1058_Dual_MoA cluster_channels Ion Channels cluster_effects Physiological Effects AH1058 This compound L_type L-type Ca²⁺ Channel AH1058->L_type Primary Action Na_channel Fast Na⁺ Channel AH1058->Na_channel Secondary Action Ca_block Decreased Ca²⁺ Influx L_type->Ca_block Na_block Decreased Na⁺ Influx Na_channel->Na_block Cardio_effects Cardiodepressive Effects (↓ Contractility, ↓ HR) Ca_block->Cardio_effects Antiarrhythmic Antiarrhythmic Effects Ca_block->Antiarrhythmic Na_block->Antiarrhythmic

Dual Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Potency of this compound on L-type Calcium Channels

CompoundHolding PotentialIC₅₀ (µM)
This compound-80 mV4.91[4]
-40 mV0.32[4]
Cyproheptadine-80 mV42.44[4]
-40 mV7.75[4]

Table 2: In Vivo Hemodynamic Effects of this compound in Conscious Dogs (Oral Administration) [5]

Dose (mg/kg)Change in Systolic Blood PressureChange in LVdP/dtmaxChange in Heart RateChange in QA Interval
0.15ReductionReductionIncreaseProlongation
0.3Dose-dependent ReductionDose-dependent ReductionDose-dependent IncreaseDose-dependent Prolongation
0.6Dose-dependent ReductionDose-dependent ReductionDose-dependent IncreaseDose-dependent Prolongation

Table 3: In Vivo Electrophysiological and Hemodynamic Effects of this compound in Anesthetized Dogs (Intravenous Administration) [1]

Dose (µg/kg)Effect on Sinus Nodal AutomaticityEffect on AV Nodal ConductionEffect on Ventricular ContractionEffect on Mean Blood PressureEffect on Cardiac OutputEffect on Total Peripheral Vascular Resistance
100No significant effectNo significant effectNo significant effectNo significant effectDecreased at 30 minNo change
200 (additional)SuppressedSuppressedSuppressedDecreasedDecreasedNo change

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Technique in Guinea Pig Cardiomyocytes [4]

  • Objective: To quantify the L-type calcium channel blocking efficacy of this compound.

  • Experimental Workflow:

Patch_Clamp_Workflow A Isolation of Guinea Pig Ventricular Myocytes B Whole-cell Patch-Clamp Configuration A->B C Application of Voltage-Clamp Protocols (Holding potentials: -80 mV and -40 mV) B->C D Recording of L-type Ca²⁺ Currents (I_Ca,L) C->D E Perfusion with varying concentrations of this compound (0.001 - 10 µM) D->E F Measurement of I_Ca,L Inhibition E->F G Calculation of IC₅₀ values F->G

Experimental Workflow for In Vitro Patch-Clamp Studies.
  • Methodology:

    • Cell Preparation: Single ventricular myocytes were isolated from guinea pig hearts using enzymatic digestion.

    • Electrophysiological Recording: The whole-cell patch-clamp technique was employed to record L-type calcium currents (ICa,L).

    • Voltage Protocol: Cells were held at holding potentials of -80 mV and -40 mV to assess the state-dependent blocking effects of the compound.

    • Drug Application: this compound and its parent compound, cyproheptadine, were applied at various concentrations to determine the dose-response relationship.

    • Data Analysis: The concentration of the drug that caused 50% inhibition of ICa,L (IC₅₀) was calculated.

In Vivo Hemodynamic Studies: Conscious and Anesthetized Canine Models [1][5]

  • Objective: To evaluate the electrophysiological and hemodynamic effects of this compound in a living organism.

  • Experimental Workflow:

In_Vivo_Workflow A Animal Preparation (Beagle Dogs) B Anesthesia (for anesthetized model) or Conscious State (with telemetry) A->B C Instrumentation for Hemodynamic and Electrophysiological Monitoring B->C D Baseline Data Recording C->D E Administration of this compound (Intravenous or Oral) D->E F Continuous Monitoring of Parameters (ECG, Blood Pressure, LVdP/dt_max, etc.) E->F G Data Analysis and Comparison to Baseline and Control Groups F->G

Experimental Workflow for In Vivo Canine Studies.
  • Methodology:

    • Animal Model: Beagle dogs were used in both conscious and anesthetized states.

    • Drug Administration: this compound was administered either intravenously or orally at different doses.

    • Data Acquisition:

      • In the conscious dog model, hemodynamic parameters were continuously recorded using telemetry.[5]

      • In the anesthetized dog model, a closed-chest model was used with instrumentation to measure cardiovascular variables.[1]

    • Parameters Measured: Key parameters included systolic and diastolic blood pressure, heart rate, maximal upstroke velocity of the left ventricular pressure (LVdP/dtmax), QA interval, cardiac output, and total peripheral vascular resistance.

    • Data Analysis: The effects of this compound on these parameters were analyzed and compared to baseline values and, in some studies, to other cardiovascular drugs like verapamil, disopyramide, and atenolol.[5]

Conclusion

This compound is a potent, cardioselective L-type calcium channel blocker with a unique pharmacological profile. Its primary mechanism of action involves the allosteric blockade of L-type calcium channels in cardiomyocytes, leading to a reduction in cardiac contractility, heart rate, and atrioventricular nodal conduction. The compound also exhibits secondary, less characterized sodium channel blocking properties. In vivo studies have confirmed its cardiodepressive effects and have highlighted its long-acting nature. The distinct cardiovascular profile of this compound suggests its potential therapeutic utility in conditions where selective inhibition of ventricular calcium channels is desirable, such as in the treatment of angina pectoris and certain cardiac arrhythmias. Further research is warranted to fully elucidate its sodium channel blocking activity and to translate these preclinical findings into clinical applications.

References

AH-1058: A Cardioselective L-type Calcium Channel Blocker for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AH-1058 is a novel, investigational cardioselective L-type calcium channel blocker with a chemical structure distinct from typical calcium channel blockers. Synthesized by Ajinomoto Co., Inc. in Japan, it is a derivative of cyproheptadine, a compound known for its antiserotonergic, antihistaminic, and calcium channel blocking properties. Chemically identified as 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride, this compound has demonstrated potent and selective effects on cardiac tissue in preclinical studies, suggesting its potential therapeutic utility in various cardiovascular disorders. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound exerts its effects by selectively blocking L-type calcium channels (CaV1.2) in cardiomyocytes. This action inhibits the influx of calcium ions into the cell, which is a critical step in the excitation-contraction coupling process of cardiac muscle. The key aspects of its mechanism include:

  • Allosteric Modulation: this compound binds to the alpha-1 subunit of the L-type calcium channel at a site distinct from the calcium pore itself. This allosteric binding is believed to be at the same or overlapping sites as phenylalkylamines (like verapamil) and benzothiazepines. This binding alters the channel's conformation, reducing its probability of opening and thereby decreasing calcium influx.

  • State-Dependent Binding: Evidence suggests that this compound interacts with multiple states of the L-type calcium channel, including both the resting and inactivated states. This property may contribute to its efficacy and specific electrophysiological profile.

  • Cardioselectivity: Preclinical studies have consistently demonstrated that this compound has a more pronounced effect on cardiac tissue compared to vascular smooth muscle. This selectivity results in a reduction in cardiac contractility and heart rate with minimal impact on total peripheral vascular resistance and diastolic blood pressure.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound in a cardiomyocyte. Under normal conditions, depolarization of the cell membrane leads to the opening of L-type calcium channels, allowing an influx of Ca2+. This initial calcium entry triggers a much larger release of calcium from the sarcoplasmic reticulum via ryanodine (B192298) receptors (calcium-induced calcium release), leading to muscle contraction. This compound interrupts this cascade at a critical early step.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Ca2+_ext Ca2+ LTCC L-type Calcium Channel (α1 subunit) Ca2+_ext->LTCC Influx Ca2+_int Ca2+ LTCC->Ca2+_int AH1058 This compound AH1058->LTCC Blocks (Allosteric) RyR Ryanodine Receptor Ca2+_int->RyR Triggers release Contraction Myofilament Contraction Ca2+_int->Contraction Initiates SR Sarcoplasmic Reticulum SR->RyR RyR->Ca2+_int Ca2+ release Depolarization Membrane Depolarization Depolarization->LTCC Opens Canine_Arrhythmia_Model_Workflow cluster_preparation Animal Preparation cluster_arrhythmia_induction Arrhythmia Induction cluster_treatment_monitoring Treatment and Monitoring cluster_analysis Data Analysis Anesthesia Anesthetize Dog (e.g., Halothane) Instrumentation Surgical Instrumentation (Catheters, ECG leads) Anesthesia->Instrumentation Epinephrine Epinephrine Infusion Instrumentation->Epinephrine Digitalis Digitalis Administration Instrumentation->Digitalis Ligation Coronary Artery Ligation Instrumentation->Ligation AH1058_Admin Administer this compound (i.v.) Epinephrine->AH1058_Admin Digitalis->AH1058_Admin Ligation->AH1058_Admin ECG_Hemo_Monitoring Continuous ECG and Hemodynamic Monitoring AH1058_Admin->ECG_Hemo_Monitoring Analysis Quantify Arrhythmia (e.g., frequency, duration) ECG_Hemo_Monitoring->Analysis

An In-depth Technical Guide to AH-1058: A Cyproheptadine-Derived Cardioselective L-Type Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH-1058, a novel lipophilic antiarrhythmic agent derived from cyproheptadine (B85728), demonstrates significant potential as a cardioselective L-type calcium channel blocker.[1] Synthesized by the Pharmaceutical Research Laboratories of Ajinomoto Co., Inc. in Kawasaki, Japan, this compound has shown promising effects in preclinical in vitro and in vivo models, positioning it as a candidate for the treatment of various cardiovascular disorders, including angina pectoris, obstructive hypertrophic cardiomyopathy, and ventricular arrhythmias.[1] This technical guide provides a comprehensive overview of the synthesis, mechanism of action, pharmacological effects, and experimental protocols related to this compound, intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction

This compound, with the IUPAC name 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride, is a derivative of cyproheptadine, a compound known for its antiserotonergic, antihistaminic, and calcium channel blocking properties.[1] The introduction of a cinnamyl structure to the cyproheptadine backbone results in a compound with potent and selective L-type calcium channel blocking activity, comparable to that of verapamil (B1683045).[2] this compound's cardioselectivity and long-acting effects distinguish it from other calcium channel blockers, suggesting a favorable therapeutic profile for specific cardiac pathologies.[1][3]

Synthesis and Chemical Properties

While the precise, step-by-step synthesis protocol for this compound by Ajinomoto Co. is not publicly available, a plausible synthetic route can be inferred from the synthesis of its core structures and related cinnamyl piperidine (B6355638) derivatives. The synthesis likely involves a multi-step process culminating in the alkylation of the piperidine nitrogen of the cyproheptadine-like core with a substituted cinnamyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride[1]
Molecular FormulaC30H28N2O3[1]
Molar Mass464.565 g·mol−1[1]
Legal StatusInvestigational[1]

Mechanism of Action

This compound functions as a cardioselective L-type calcium channel blocker.[1] It allosterically binds to the alpha-1 subunit of the L-type calcium channels at the same sites as phenylalkylamines (e.g., verapamil) and benzothiazepines.[1] This binding is distinct from the calcium channel's active site and modulates its activity.[1] this compound appears to interact with both resting and inactive states of the L-type calcium channels to suppress calcium currents.[1] This blockade of calcium influx in cardiomyocytes leads to a reduction in cardiac contractility and energy consumption.[1]

G AH1058 This compound LTypeCaChannel L-Type Calcium Channel (α1 subunit) AH1058->LTypeCaChannel Binds allosterically CaInflux Ca²⁺ Influx LTypeCaChannel->CaInflux Blocks SR Sarcoplasmic Reticulum CaInflux->SR Triggers CaRelease Ca²⁺ Release (CICR) SR->CaRelease Myofilaments Myofilaments (Troponin C) CaRelease->Myofilaments Binds to Contraction Myocardial Contraction Myofilaments->Contraction Initiates EnergyConsumption Energy Consumption Contraction->EnergyConsumption G cluster_0 Core Synthesis cluster_1 Side Chain Synthesis cluster_2 Final Coupling A 5H-dibenzo[a,d]cyclohepten-5-one B 4-piperidylmagnesium halide A->B Grignard Reaction C Dehydration B->C D 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine C->D L Alkylation D->L E 3-methoxy-2-nitrobenzaldehyde F Wittig Reagent E->F Wittig Reaction G 3-(3-methoxy-2-nitrophenyl)propenal F->G H Reduction G->H I 3-(3-methoxy-2-nitrophenyl)prop-2-en-1-ol H->I J Halogenation I->J K (E)-1-(3-chloro-1-propenyl)-3-methoxy-2-nitrobenzene J->K K->L M This compound L->M G cluster_0 Animal Preparation cluster_1 Arrhythmia Induction Models cluster_2 Intervention and Analysis A Anesthetize Beagle Dog B Intubate and Ventilate A->B C Monitor ECG and Hemodynamics B->C D Epinephrine Infusion C->D E Digitalis (Ouabain) Infusion C->E F Coronary Artery Ligation C->F G Administer this compound (i.v.) D->G E->G F->G H Observe for Arrhythmia Suppression/Termination G->H I Analyze ECG and Hemodynamic Data H->I

References

Pharmacological Profile of AH-1058: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH-1058 is a novel, investigational cardioselective L-type calcium channel blocker with a unique pharmacological profile.[1] Derived from cyproheptadine, this compound exhibits potent antiarrhythmic and cardiohemodynamic effects, primarily through its selective inhibition of cardiac L-type calcium channels.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. The information presented is intended to support further research and development of this compound for potential therapeutic applications in cardiovascular diseases such as angina pectoris and ventricular arrhythmias.[1]

Introduction

This compound, with the IUPAC name 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride, is a lipophilic compound synthesized by the Pharmaceutical Research Laboratories of Ajinomoto Co., Inc.[1] It demonstrates characteristics of a Class IV antiarrhythmic agent by selectively blocking L-type calcium channels in cardiac tissue.[1] Notably, its effects are characterized by a slower onset and longer duration of action compared to established calcium channel blockers like verapamil (B1683045).[3] Furthermore, this compound shows minimal impact on total peripheral vascular resistance, a potential advantage for long-term therapeutic use.[1][2]

Mechanism of Action

This compound exerts its pharmacological effects through the allosteric modulation of L-type calcium channels. It binds to the alpha-1 subunit of the channel at a site distinct from the active calcium-conducting pore. This binding is thought to be similar to that of phenylalkylamines (e.g., verapamil) and benzothiazepines. By interacting with multiple states of the L-type calcium channel, including resting and inactive states, this compound effectively suppresses calcium currents.[1] This reduction in calcium influx into cardiac myocytes leads to a decrease in ventricular contractility, heart rate, and conduction through the atrioventricular (AV) node.[1]

Signaling Pathway of L-type Calcium Channel Blockade

The following diagram illustrates the signaling cascade affected by the blockade of L-type calcium channels by this compound.

L_type_calcium_channel_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel (α1 subunit) Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int AH1058 This compound AH1058->L_type_channel Allosteric Inhibition CaM Calmodulin (CaM) Ca_int->CaM Activation CaMKII CaMKII CaM->CaMKII Activation Contraction Muscle Contraction CaMKII->Contraction Phosphorylation leading to

L-type Calcium Channel Signaling Pathway Inhibition by this compound

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound
ParameterSpeciesTissue/Cell TypeHolding Potential (mV)IC₅₀ (µM)Reference
Ca²⁺ Current InhibitionGuinea PigVentricular Myocytes-804.91[4]
Ca²⁺ Current InhibitionGuinea PigVentricular Myocytes-400.32[4]
Table 2: In Vivo Efficacy of this compound in Canine Models
ModelAdministration RouteDoseEffectReference
Epinephrine-induced ArrhythmiaIntravenous100 µg/kgEffective suppression of ventricular arrhythmias[5]
Digitalis-induced ArrhythmiaIntravenous100 µg/kgEffective suppression of ventricular arrhythmias[5]
Coronary Ligation-induced ArrhythmiaIntravenous100 µg/kgEffective suppression of ventricular arrhythmias[5]
Hemodynamic Assessment (Anesthetized)Intravenous100 µg/kgDecreased cardiac output at 30 min[2]
Hemodynamic Assessment (Anesthetized)Intravenous200 µg/kgSuppressed sinus nodal automaticity, AV nodal conduction, and ventricular contraction; decreased mean blood pressure and cardiac output[2]
Hemodynamic Assessment (Conscious)Oral0.15, 0.3, 0.6 mg/kgDose-dependent reduction in systolic blood pressure and LVdP/dt(max); increased heart rate; prolonged QA interval[6]
Table 3: Comparative Hemodynamic Effects in Conscious Dogs
CompoundDose (Oral)Effect on Systolic BPEffect on Diastolic BPEffect on Heart RateEffect on LVdP/dt(max)Reference
This compound 0.15-0.6 mg/kgReducedNo effectIncreasedReduced[6]
Verapamil 10 mg/kgReducedReducedLittle effectLittle effect[6]
Atenolol 10 mg/kgLittle changeLittle changeLittle changeDecreased[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Patch-Clamp Electrophysiology in Guinea Pig Cardiomyocytes

This protocol is essential for assessing the direct effects of this compound on L-type calcium currents at the cellular level.

patch_clamp_workflow cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis isolate Isolate Guinea Pig Ventricular Myocytes culture Short-term Culture isolate->culture patch Whole-Cell Patch Clamp culture->patch voltage Apply Voltage Protocols (Holding Potentials: -80 mV & -40 mV) patch->voltage record Record L-type Ca²⁺ Currents voltage->record apply_drug Apply this compound (0.001 - 10 µM) record->apply_drug measure Measure Current Inhibition apply_drug->measure calculate Calculate IC₅₀ measure->calculate arrhythmia_workflow cluster_prep Animal Preparation cluster_induction Arrhythmia Induction cluster_treatment Treatment and Monitoring anesthetize Anesthetize Beagle Dogs instrument Instrument for ECG and Hemodynamic Monitoring anesthetize->instrument epinephrine Epinephrine Infusion instrument->epinephrine digitalis Digitalis Administration instrument->digitalis ligation Two-Stage Coronary Ligation instrument->ligation administer Administer this compound (e.g., 100 µg/kg IV) epinephrine->administer digitalis->administer ligation->administer monitor Continuously Monitor ECG administer->monitor assess Assess Suppression of Ventricular Arrhythmias monitor->assess telemetry_workflow cluster_prep Surgical Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis implant Surgically Implant Telemetry Transmitter recover Allow for Post-operative Recovery implant->recover acclimate Acclimate Dog to Experimental Environment recover->acclimate baseline Record Baseline Hemodynamic Data acclimate->baseline administer Administer this compound (Oral or IV) baseline->administer record_post Continuously Record Post-dose Data administer->record_post analyze Analyze Changes in: - Blood Pressure - Heart Rate - LVdP/dt(max) - QA Interval record_post->analyze compare Compare with Vehicle and Reference Drugs analyze->compare

References

The Impact of AH-1058 on Ventricular Contractility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the effects of AH-1058, a novel cardioselective L-type calcium channel blocker, on ventricular contractility. This compound demonstrates a potent ability to reduce myocardial contractility by inhibiting the influx of calcium into ventricular myocytes, a critical step in the excitation-contraction coupling process. This document consolidates quantitative data from key preclinical studies, outlines the experimental methodologies employed, and visualizes the underlying signaling pathways. The findings suggest that this compound's unique cardiovascular profile may offer therapeutic benefits in conditions where selective reduction of ventricular contractility is desirable.

Introduction

This compound, with the chemical name 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride, is a cardiovascular agent characterized by its selective blocking action on L-type calcium channels in the heart.[1] This cardioselectivity distinguishes it from other calcium channel blockers that may exert more generalized effects on both cardiac and vascular smooth muscle. By specifically targeting the calcium channels in ventricular muscle, this compound modulates cardiac contractility with a high degree of precision. This guide delves into the preclinical evidence demonstrating the effects of this compound on ventricular contractility, providing a detailed resource for researchers and drug development professionals in the cardiovascular field.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of L-type calcium channels in cardiomyocytes.[1] These channels are pivotal in the process of cardiac excitation-contraction coupling. During the plateau phase of the cardiac action potential, the influx of calcium through L-type calcium channels triggers a larger release of calcium from the sarcoplasmic reticulum, a phenomenon known as calcium-induced calcium release. This surge in intracellular calcium binds to troponin C, initiating a conformational change in the troponin-tropomyosin complex, which in turn allows for the interaction of actin and myosin filaments, leading to muscle contraction.

By blocking the L-type calcium channels, this compound curtails the initial calcium influx, thereby attenuating the subsequent release of calcium from the sarcoplasmic reticulum. This reduction in available intracellular calcium leads to a decrease in the force of contraction of the ventricular muscle.

Signaling Pathway of this compound in Ventricular Myocytes

Mechanism of this compound on Ventricular Contractility cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_intracellular Intracellular Space AH_1058 This compound L_type_Ca_Channel L-type Calcium Channel AH_1058->L_type_Ca_Channel Blocks Ca_ion_int Ca²⁺ L_type_Ca_Channel->Ca_ion_int Reduced_Contraction Reduced Ventricular Contractility L_type_Ca_Channel->Reduced_Contraction Leads to Ca_ion_ext Ca²⁺ Ca_ion_ext->L_type_Ca_Channel Influx RyR Ryanodine Receptor (RyR) Ca_ion_int->RyR Triggers SR Sarcoplasmic Reticulum (SR) Ca_ion_SR Ca²⁺ RyR->Ca_ion_SR Release Troponin_C Troponin C Ca_ion_SR->Troponin_C Binds to Actin_Myosin Actin-Myosin Cross-Bridging Troponin_C->Actin_Myosin Initiates Contraction Ventricular Contraction Actin_Myosin->Contraction Leads to

Caption: Signaling pathway of this compound in reducing ventricular contractility.

Quantitative Data on Ventricular Contractility

The effects of this compound on ventricular contractility have been quantified in various preclinical models. The following tables summarize the key findings from in vivo studies in canines and in vitro studies in guinea pig cardiomyocytes.

Table 1: In Vivo Hemodynamic Effects of this compound in Conscious Dogs
Dosage (Oral)Change in Systolic Blood PressureChange in LVdP/dt(max)
0.15 mg/kgReducedReduced
0.3 mg/kgDose-dependent reductionDose-dependent reduction
0.6 mg/kgDose-dependent reductionDose-dependent reduction

Data extracted from Takahara A, et al. Eur J Pharmacol. 2001.[2]

Table 2: In Vivo Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs
Dosage (IV)Effect on Ventricular ContractionEffect on Mean Blood PressureEffect on Cardiac Output
100 µg/kgNo significant effectNo significant effectDecreased at 30 min
200 µg/kgSuppressedDecreasedDecreased

Data extracted from Takahara A, et al. Jpn J Pharmacol. 2000.[3]

Table 3: In Vitro Effects of this compound on L-type Calcium Current in Isolated Guinea Pig Cardiomyocytes
Holding PotentialIC50 of this compound
-80 mV4.91 µM
-40 mV0.32 µM

Data extracted from Dohmoto H, et al. J Pharmacol Sci. 2003.

Experimental Protocols

The following sections provide an overview of the methodologies used in the key studies investigating the effects of this compound.

In Vivo Canine Studies
  • Animal Model: Conscious, unrestrained beagle dogs were utilized to assess the cardiovascular effects of this compound in a physiological state. In other studies, halothane-anesthetized, closed-chest canine models were used for electrophysiological and hemodynamic assessments.[2][3]

  • Drug Administration: this compound was administered either orally or intravenously to determine its dose-dependent effects.[2][3]

  • Data Acquisition:

    • Telemetry: A telemetry system was surgically implanted in conscious dogs to continuously record hemodynamic parameters, including systolic and diastolic blood pressure, and the maximal upstroke velocity of the left ventricular pressure (LVdP/dt(max)).[2]

    • Electrophysiology: In anesthetized dogs, electrophysiological parameters were assessed, though specific details of the recording setup require access to the full-text article.[3]

  • Data Analysis: The recorded data were analyzed to determine the dose-response relationship of this compound on various cardiovascular parameters.

In Vitro Guinea Pig Cardiomyocyte Studies
  • Cell Preparation: Single ventricular myocytes were enzymatically isolated from guinea pig hearts.

  • Electrophysiological Recordings: The whole-cell patch-clamp technique was employed to measure L-type calcium currents in the isolated cardiomyocytes.

  • Experimental Conditions: The effects of a range of concentrations of this compound (0.001 - 10 µM) on calcium currents were assessed at different holding potentials (-80 mV and -40 mV).

  • Data Analysis: The concentration-response data were used to calculate the IC50 values, representing the concentration of this compound required to inhibit 50% of the L-type calcium current.

Experimental Workflow

Experimental Workflow for this compound Evaluation cluster_invivo In Vivo Canine Model cluster_invitro In Vitro Cardiomyocyte Model Animal_Prep_InVivo Surgical Implantation of Telemetry Device (Conscious) or Anesthesia (Anesthetized) Drug_Admin_InVivo Oral or IV Administration of this compound Animal_Prep_InVivo->Drug_Admin_InVivo Data_Acq_InVivo Continuous Hemodynamic and Electrophysiological Recording Drug_Admin_InVivo->Data_Acq_InVivo Data_Analysis_InVivo Dose-Response Analysis Data_Acq_InVivo->Data_Analysis_InVivo Conclusion Evaluation of this compound Effect on Ventricular Contractility Cell_Isolation Enzymatic Isolation of Guinea Pig Ventricular Myocytes Patch_Clamp Whole-Cell Patch-Clamp Setup Cell_Isolation->Patch_Clamp Drug_Application Application of Varying Concentrations of this compound Patch_Clamp->Drug_Application Current_Measurement Measurement of L-type Calcium Current Drug_Application->Current_Measurement IC50_Calc IC50 Calculation Current_Measurement->IC50_Calc

Caption: Workflow for in vivo and in vitro evaluation of this compound.

Discussion

The collective data from preclinical studies strongly indicate that this compound is a potent and cardioselective inhibitor of ventricular contractility. Its mechanism of action, centered on the blockade of L-type calcium channels, provides a direct pathway to modulate the force of cardiac contraction. The dose-dependent reduction in LVdP/dt(max), a key indicator of myocardial contractility, observed in conscious dogs, underscores its efficacy in a physiological setting.[2] Furthermore, the in vitro data from isolated cardiomyocytes provide a clear quantitative measure of its potency at the cellular level.

The cardioselectivity of this compound is a significant feature, suggesting a reduced likelihood of peripheral vasodilation and subsequent reflex tachycardia, which can be limiting side effects of less selective calcium channel blockers. This profile makes this compound a potentially valuable therapeutic agent for conditions such as hypertrophic cardiomyopathy or other disorders where a reduction in ventricular contractility is a primary therapeutic goal.

Conclusion

This compound effectively reduces ventricular contractility through the targeted blockade of L-type calcium channels in cardiomyocytes. Preclinical data from both in vivo and in vitro models have consistently demonstrated its potent and dose-dependent negative inotropic effects. The detailed understanding of its mechanism of action and its quantitative effects on cardiac function, as outlined in this guide, provides a solid foundation for further research and development of this compound as a novel cardiovascular therapeutic.

References

In-Depth Technical Guide: Sinoatrial and Atrioventricular Node Effects of AH-1058

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AH-1058 is a novel dihydropyridine (B1217469) derivative that acts as a cardioselective L-type calcium channel blocker.[1] Preclinical studies, primarily in canine models, have demonstrated its effects on cardiac conduction, particularly on the sinoatrial (SA) and atrioventricular (AV) nodes. This technical guide synthesizes the available data on the electrophysiological effects of this compound, details relevant experimental methodologies, and visualizes the underlying signaling pathways. While existing research indicates a suppressive effect on SA node automaticity and AV node conduction, specific quantitative data from these studies are not extensively available in the public domain.

Core Mechanism of Action

This compound exerts its effects by selectively blocking L-type calcium channels (Ca_v1.2 and Ca_v1.3 isoforms), which are crucial for the electrophysiological function of cardiac pacemaker cells in the SA and AV nodes.[1] By inhibiting the influx of calcium during phase 0 of the action potential in nodal cells, this compound slows the rate of depolarization, leading to a decrease in pacemaker firing rate and a delay in conduction through the AV node.

Effects on Sinoatrial (SA) Node

In vivo studies in anesthetized dogs have shown that intravenous administration of this compound at a dose of 200 microg/kg leads to a suppression of sinus nodal automaticity.[2] This is observed as a slowing of the heart rate. The order of potency of this compound's cardiovascular effects has been described as: ventricular contraction > coronary blood flow >> atrioventricular conduction > sinoatrial automaticity.[1]

Effects on Atrioventricular (AV) Node

The same in vivo canine model demonstrated that a 200 microg/kg intravenous dose of this compound suppresses atrioventricular nodal conduction.[2] Furthermore, studies in conscious dogs using telemetry have shown that oral administration of this compound (0.15, 0.3, and 0.6 mg/kg) results in a dose-dependent prolongation of the QA interval, which is an indirect measure of AV conduction time.[3]

Quantitative Data

Table 1: Effects of Intravenous this compound on Sinoatrial and Atrioventricular Node Function in Anesthetized Dogs

ParameterVehicle Control (Baseline)This compound (200 microg/kg IV)% Change
Sinus Cycle Length (SCL) (ms)Data not availableData not availableData not available
Atrio-Hisian (AH) Interval (ms)Data not availableData not availableData not available
Wenckebach Cycle Length (WCL) (ms)Data not availableData not availableData not available
Sinus Node Effective Refractory Period (SNERP) (ms)Data not availableData not availableData not available
AV Node Effective Refractory Period (AVNERP) (ms)Data not availableData not availableData not available

Data from Takahara et al., 2000. Specific values were not provided in the publication.[2]

Table 2: Effects of Oral this compound on QA Interval in Conscious Dogs

DosageBaseline QA Interval (ms)Post-Dose QA Interval (ms)% Change
0.15 mg/kgData not availableData not availableData not available
0.3 mg/kgData not availableData not availableData not available
0.6 mg/kgData not availableData not availableData not available

Data from Takahara et al., 2001. The study reported a dose-dependent prolongation, but specific mean values were not provided.[3]

Experimental Protocols

While the exact, detailed protocols from the this compound studies are not published, a representative methodology for assessing the electrophysiological effects of a novel antiarrhythmic drug in a canine model is described below.

In Vivo Canine Electrophysiology Study

Animal Model:

  • Adult mongrel dogs of either sex, weighing approximately 18-29 kg.[4]

Anesthesia:

  • Anesthesia is induced and maintained with an appropriate agent, such as 4 percent chloralose.[4]

Surgical Preparation and Catheter Placement:

  • Quadripolar or hexapolar electrode catheters are inserted via the femoral veins and advanced under fluoroscopic guidance to the high right atrium, the region of the His bundle, and the right ventricular apex.

  • A catheter may also be placed in the coronary sinus.

Electrophysiological Measurements:

  • Standard surface electrocardiogram (ECG) leads and intracardiac electrograms (high right atrium, His bundle, and right ventricle) are continuously monitored and recorded.

  • Baseline Measurements: Sinus cycle length (SCL), PA interval (intra-atrial conduction), AH interval (AV nodal conduction), and HV interval (His-Purkinje conduction) are measured.[4]

  • Sinus Node Function:

    • Sinus Node Recovery Time (SNRT): The high right atrium is paced at a fixed cycle length for a defined period (e.g., 30-60 seconds). The time from the last paced beat to the first spontaneous sinus beat is the SNRT. The corrected SNRT (CSNRT) is calculated by subtracting the baseline SCL from the SNRT.[4]

  • AV Nodal Function:

    • Wenckebach Cycle Length (WCL): The atrium is paced at progressively shorter cycle lengths until 1:1 AV conduction is no longer maintained (Wenckebach block). The longest pacing cycle length that results in a blocked beat is the WCL.

    • Effective Refractory Period of the AV Node (AVNERP): Determined by introducing premature atrial stimuli (S2) after a train of basic paced stimuli (S1). The longest S1-S2 interval that fails to conduct to the His bundle is the AVNERP.[5]

  • Atrial and Ventricular Refractory Periods:

    • The effective refractory periods of the atrium and ventricle are determined using a similar programmed electrical stimulation protocol in the respective chambers.[4]

Drug Administration:

  • This compound is administered intravenously over a set period.[4]

  • Electrophysiological measurements are repeated at specified time points post-infusion to assess the drug's effects.

Signaling Pathways and Visualizations

The following diagrams illustrate the L-type calcium channel signaling pathway in cardiac pacemaker cells and a general workflow for an in vivo electrophysiology study.

L_Type_Calcium_Channel_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AH1058 This compound LTCC L-type Ca²⁺ Channel (Cav1.2/1.3) AH1058->LTCC Blocks Ca_influx Ca²⁺ Influx LTCC->Ca_influx Mediates Depolarization Phase 0 Depolarization (SA & AV Nodes) Ca_influx->Depolarization CaMKII CaMKII Activation Ca_influx->CaMKII Contraction Excitation-Contraction Coupling Depolarization->Contraction CaMKII->LTCC Modulates

Caption: L-Type Calcium Channel Signaling Pathway Blockade by this compound.

Electrophysiology_Workflow start Animal Preparation (Anesthesia & Catheterization) baseline Baseline Electrophysiological Recordings (SCL, AH, HV, etc.) start->baseline pacing Programmed Electrical Stimulation (SNRT, WCL, Refractory Periods) baseline->pacing drug_admin This compound Administration (Intravenous Infusion) pacing->drug_admin post_drug_recordings Post-Drug Electrophysiological Recordings drug_admin->post_drug_recordings post_drug_pacing Post-Drug Programmed Electrical Stimulation post_drug_recordings->post_drug_pacing analysis Data Analysis and Comparison post_drug_pacing->analysis

Caption: General Workflow for In Vivo Electrophysiology Study.

Conclusion

This compound is a cardioselective L-type calcium channel blocker that demonstrates suppressive effects on both SA nodal automaticity and AV nodal conduction in preclinical canine models.[1][2] These effects are consistent with its mechanism of action. However, a significant gap exists in the publicly available literature regarding the specific quantitative electrophysiological effects and detailed experimental protocols of this compound. Further research and publication of detailed findings would be invaluable for a comprehensive understanding of this compound's potential as a therapeutic agent for cardiac arrhythmias.

References

A Technical Guide on the Potential Therapeutic Utility of AH-1058 in Angina Pectoris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Angina pectoris, a manifestation of myocardial ischemia, presents a significant therapeutic challenge. Current treatment modalities aim to rebalance (B12800153) the myocardial oxygen supply-demand equation. This document explores the preclinical data for AH-1058, a novel investigational compound, and evaluates its potential as a therapeutic agent for angina. This compound is a cardioselective L-type calcium channel blocker, demonstrating a unique pharmacological profile with potential advantages over existing therapies. Its mechanism of action, centered on reducing cardiac contractility and energy consumption, directly addresses the pathophysiology of angina.[1] This guide synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental designs.

Introduction to this compound

This compound is a lipophilic antiarrhythmic calcium channel blocker derived from cyproheptadine (B85728).[1] Its chemical name is 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride.[1][2][3][4][5] Developed by Ajinomoto Co., Inc., it has been investigated in preclinical models for various cardiovascular conditions, with proposed uses including the treatment of angina pectoris.[1] The compound exhibits high cardioselectivity, a slow onset of action, and a long-lasting duration of effect compared to established calcium channel blockers like verapamil (B1683045).[1][4][6]

Mechanism of Action and Therapeutic Rationale for Angina

The therapeutic potential of this compound in angina stems from its primary function as a cardioselective L-type calcium channel blocker.[1]

Therapeutic Rationale: Angina occurs when myocardial oxygen demand exceeds supply. By blocking L-type calcium channels predominantly in cardiac tissue, this compound reduces the influx of calcium into cardiomyocytes. This leads to:

  • Negative Inotropy (Decreased Contractility): Reduced intracellular calcium lessens the force of ventricular contraction. This decreases the heart's workload and, consequently, its oxygen consumption.[1]

  • Negative Chronotropy (Decreased Heart Rate): By affecting sinoatrial node automaticity, this compound can lower the heart rate, allowing for longer diastolic filling time and improved coronary perfusion while reducing overall oxygen demand.[1][6]

  • Coronary Vasodilation: While its primary effects are on the myocardium, this compound also demonstrates an ability to increase coronary blood flow, which would improve oxygen supply to the heart muscle.[1][6]

The order of potency for this compound's effects has been established as: ventricular contraction > coronary blood flow >> atrioventricular conduction > sinoatrial automaticity.[1][6] This profile suggests a strong potential to reduce myocardial oxygen demand with a comparatively lower impact on heart rate, which could be beneficial in specific patient populations.

Signaling Pathway

This compound acts as an allosteric modulator of the L-type calcium channel (specifically, the alpha-1 subunit), binding to sites shared with phenylalkylamines (e.g., verapamil).[1] This binding inhibits the channel's opening, reducing Ca²⁺ influx during depolarization of the cardiomyocyte membrane. The reduced intracellular Ca²⁺ concentration limits the activation of the contractile machinery (actin-myosin cross-bridge cycling), thus reducing myocardial contractility.

cluster_membrane Cardiomyocyte Membrane Ca_ext Ca²⁺ (Extracellular) LTCC L-Type Calcium Channel (α1 Subunit) Ca_ext->LTCC Influx Ca_int Ca²⁺ (Intracellular) LTCC->Ca_int Contraction Myocardial Contraction (Actin-Myosin) Ca_int->Contraction Activates AH1058 This compound AH1058->LTCC Allosteric Inhibition O2_Demand Myocardial O₂ Demand Contraction->O2_Demand Increases

Caption: this compound signaling pathway in cardiomyocytes.

Preclinical Quantitative Data

Studies on this compound have been limited to in vitro and in vivo animal models, primarily involving guinea pigs and canines.[1] The key quantitative findings are summarized below.

Table 1: In Vitro Efficacy of this compound on L-Type Ca²⁺ Currents
CompoundHolding PotentialIC₅₀ (µM)Animal Model
This compound -80 mV4.91Isolated Guinea Pig Cardiomyocytes[3]
This compound -40 mV0.32Isolated Guinea Pig Cardiomyocytes[3]
Verapamil-40 mV(Potency equivalent to this compound)Isolated Guinea Pig Cardiomyocytes[3]
Cyproheptadine-80 mV42.44Isolated Guinea Pig Cardiomyocytes[3]
Cyproheptadine-40 mV7.75Isolated Guinea Pig Cardiomyocytes[3]

The lower IC₅₀ value at a holding potential of -40 mV suggests this compound exhibits voltage-dependency, preferentially targeting depolarized (inactive) channels, a characteristic that can be beneficial for treating tachyarrhythmias.

Table 2: In Vivo Hemodynamic Effects of this compound in Canines
AdministrationDoseEffect on Systolic BPEffect on Diastolic BPEffect on Cardiac OutputEffect on Total Peripheral Resistance
Intravenous100 µg/kgNo significant effectNo significant effectDecreased at 30 minNo change[2]
Intravenous200 µg/kg (additional)DecreasedNo significant effectDecreasedNo change[2]
Oral0.15 - 0.6 mg/kgReduced (dose-dependent)No effectNot specifiedNot specified

These findings highlight the cardioselectivity of this compound, as it reduces cardiac output and systolic blood pressure with minimal effect on total peripheral vascular resistance, unlike less selective calcium channel blockers.[2][4]

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Technique

This protocol is a standardized representation for quantifying the effects of this compound on L-type Ca²⁺ channels in isolated cardiomyocytes.

Objective: To determine the IC₅₀ of this compound for L-type Ca²⁺ current inhibition.

Methodology:

  • Cell Isolation: Single ventricular myocytes are isolated from guinea pig hearts via enzymatic digestion (e.g., collagenase and protease).

  • Electrophysiological Recording: The whole-cell patch-clamp technique is employed. Cardiomyocytes are perfused with a Tyrode's solution. The patch pipette is filled with an internal solution containing Cs⁺ to block K⁺ currents.

  • Voltage Clamp Protocol: Cells are held at a resting potential of -80 mV. To assess state-dependence, a separate protocol holds cells at -40 mV to inactivate Na⁺ channels and study the effects on the inactivated state of Ca²⁺ channels.

  • Current Elicitation: L-type Ca²⁺ currents (ICa,L) are elicited by depolarizing voltage steps.

  • Drug Application: this compound is applied at increasing concentrations (e.g., 0.001 - 10 µM) via the superfusion system.[3]

  • Data Analysis: The peak ICa,L amplitude is measured before and after drug application. A concentration-response curve is generated to calculate the IC₅₀ value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Isolate Guinea Pig Ventricular Myocytes p2 Establish Whole-Cell Patch-Clamp Configuration p1->p2 e1 Set Holding Potential (-80mV or -40mV) p2->e1 e2 Apply Depolarizing Pulse (Elicit ICa,L) e1->e2 Repeat for each concentration e3 Record Baseline Ca²⁺ Current e2->e3 Repeat for each concentration e4 Superfuse with This compound (Increasing Conc.) e3->e4 Repeat for each concentration e5 Record Post-Drug Ca²⁺ Current e4->e5 Repeat for each concentration e5->e1 Repeat for each concentration a1 Measure Peak Current Inhibition e5->a1 a2 Plot Concentration-Response Curve a1->a2 a3 Calculate IC₅₀ Value a2->a3

Caption: Experimental workflow for patch-clamp analysis.

In Vivo Hemodynamic Assessment in Anesthetized Canines

This protocol is a standardized representation for assessing the cardiovascular effects of this compound in vivo.

Objective: To measure the effects of intravenous this compound on key hemodynamic parameters.

Methodology:

  • Animal Preparation: Beagle dogs are anesthetized (e.g., with halothane) and mechanically ventilated.[2]

  • Instrumentation:

    • A catheter is placed in the femoral artery to monitor blood pressure.

    • A catheter is placed in the femoral vein for drug administration.

    • A thermodilution catheter is advanced into the pulmonary artery to measure cardiac output.

    • ECG leads are placed to monitor heart rate and atrioventricular conduction.

  • Baseline Measurement: All cardiovascular variables are allowed to stabilize and baseline measurements are recorded for 30 minutes.

  • Drug Administration: this compound is administered intravenously at specified doses (e.g., an initial dose of 100 µg/kg, followed by an additional 200 µg/kg).[2]

  • Continuous Monitoring: Hemodynamic parameters (mean blood pressure, cardiac output, heart rate, etc.) are continuously recorded for a set period (e.g., 30 minutes) after each dose.[2]

  • Data Analysis: Changes from baseline are calculated and analyzed for statistical significance.

Conclusion and Future Directions

The preclinical data for this compound strongly suggest its potential as a novel therapeutic agent for angina pectoris. Its cardioselective calcium channel blocking activity, which primarily reduces myocardial contractility with minimal impact on peripheral vascular resistance, offers a promising profile for decreasing myocardial oxygen demand.[1][2][4] The compound's slow onset and long duration of action could also be advantageous for long-term disease management.[1][4]

However, all available data are from animal models. Further research is imperative. Key next steps should include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To better understand the discrepancy between plasma concentration and observed effects.[4]

  • Chronic Dosing and Toxicology Studies: To establish a long-term safety profile.

  • Clinical Trials: Ultimately, human trials are needed to confirm the efficacy and safety of this compound for the treatment of angina pectoris.

This compound represents a promising candidate that warrants continued investigation in the drug development pipeline for ischemic heart disease.

References

The Potential of AH-1058 as a Novel Cardioselective Calcium Channel Blocker for Obstructive Hypertrophic Cardiomyopathy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the investigational drug AH-1058, a novel cardioselective L-type calcium channel blocker, and its potential therapeutic application in obstructive hypertrophic cardiomyopathy (HCM). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical pharmacology and mechanism of action of this compound.

Introduction to this compound

This compound is a lipophilic antiarrhythmic calcium channel blocker synthesized by Ajinomoto Co., Inc. in Japan.[1] It is a derivative of cyproheptadine (B85728) and has demonstrated potent and cardioselective L-type calcium channel blocking activity in preclinical studies.[1][2] Its chemical name is 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride.[1] Proposed therapeutic uses for this compound include angina pectoris, ventricular arrhythmias, and stenosis of the outflow tract from obstructive hypertrophic cardiomyopathy.[1]

Obstructive hypertrophic cardiomyopathy is a genetic disorder characterized by the thickening of the heart muscle, particularly the interventricular septum.[3][4] This thickening can obstruct the left ventricular outflow tract (LVOT), leading to symptoms such as chest pain, shortness of breath, and fainting.[3] The primary goals of medical therapy in obstructive HCM are to alleviate LVOT obstruction and manage symptoms.

Mechanism of Action

This compound functions as a cardioselective L-type calcium channel blocker.[1] It allosterically binds to the alpha-1 subunit of L-type calcium channels, the same binding region as phenylalkylamines (like verapamil) and benzothiazepines.[1] By interacting with multiple states of the L-type calcium channels (resting and inactive), this compound effectively suppresses calcium currents.[1] This reduction in calcium influx into cardiomyocytes leads to decreased ventricular contractility, a slower heart rate, and reduced conductance through the atrioventricular node.[1] The order of potency of its cardiovascular effects is: ventricular contraction > coronary blood flow >> atrioventricular conduction > sinoatrial automaticity.[1]

cluster_cardiomyocyte Cardiomyocyte L_type_Ca_Channel L-type Calcium Channel (α1 subunit) Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Opens SR Sarcoplasmic Reticulum Ca_Influx->SR Induces Ca_Release Ca²⁺ Release SR->Ca_Release Releases Contraction Myofilament Contraction Ca_Release->Contraction Initiates AH1058 This compound AH1058->L_type_Ca_Channel Allosterically Binds & Inhibits cluster_preclinical Preclinical Evaluation Workflow In_Vitro In Vitro Studies (Isolated Cardiomyocytes) Potency Determine IC50 (Patch-Clamp) In_Vitro->Potency In_Vivo_Anesthetized In Vivo Studies (Anesthetized Canine Model) Hemodynamics Assess Hemodynamic Effects (IV Administration) In_Vivo_Anesthetized->Hemodynamics In_Vivo_Conscious In Vivo Studies (Conscious Canine Model) Cardiovascular_Profile Define Cardiovascular Profile (Oral Administration, Telemetry) In_Vivo_Conscious->Cardiovascular_Profile Arrhythmia_Models Canine Arrhythmia Models Efficacy Evaluate Antiarrhythmic Efficacy Arrhythmia_Models->Efficacy

References

Methodological & Application

Application Notes and Protocols for AH-1058 In Vivo Studies in Canine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vivo cardiovascular studies of AH-1058, a novel L-type calcium channel blocker, in canine models. The protocols and data are based on published pharmacological research to guide further investigation into its therapeutic potential.

Introduction

This compound, with the chemical name 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[(E)-3-(3-methoxy-2-nitro)phenyl-2-propenyl]piperidine hydrochloride, is a cardioselective calcium channel blocker.[1][2][3] Unlike typical calcium channel blockers, it demonstrates a unique cardiovascular profile characterized by a more selective inhibitory action on Ca2+ channels in the heart than in vascular tissue.[4] Studies in canine models have been crucial in elucidating its electrophysiological, cardiohemodynamic, and antiarrhythmic properties.[1][4] this compound has been shown to be a long-acting cardiodepressive and antiarrhythmic agent with a slower onset of action compared to drugs like verapamil (B1683045).[2][4][5] Its unique profile may be beneficial for treating conditions where selective inhibition of ventricular calcium channels is therapeutically desirable.[2][5]

Mechanism of Action: L-Type Calcium Channel Blockade

This compound functions as a Class IV antiarrhythmic agent by allosterically binding to the alpha-1 subunit of L-type calcium channels, which are prevalent in cardiac muscle.[3] This binding inhibits the influx of calcium ions into cardiac cells during depolarization. The reduced intracellular calcium leads to a decrease in cardiac contractility, a slowing of the heart rate, and reduced conduction velocity through the atrioventricular (AV) node.[3]

cluster_membrane Cardiomyocyte Membrane Ca_Channel L-Type Ca²⁺ Channel (Alpha-1 Subunit) Ca_Intracellular Intracellular Ca²⁺ Ca_Channel->Ca_Intracellular Blocked AH1058 This compound AH1058->Ca_Channel Binds & Inhibits Ca_Extracellular Extracellular Ca²⁺ Ca_Extracellular->Ca_Channel Influx Contraction Cardiac Muscle Contraction Ca_Intracellular->Contraction Stimulates

Caption: Mechanism of action for this compound as an L-type calcium channel blocker.

Data Summary

Intravenous Administration in Anesthetized Canine Models

The following table summarizes the key electrophysiological and hemodynamic effects observed after intravenous (IV) administration of this compound in halothane-anesthetized, closed-chest canine models.

DoseNKey FindingsCitation
100 µg/kg6No significant effect on most cardiovascular variables, except for a decrease in cardiac output at 30 minutes post-administration. Effectively suppressed ventricular arrhythmias.[1][4]
200 µg/kg6Suppressed sinus nodal automaticity, AV nodal conduction, and ventricular contraction. Decreased mean blood pressure, cardiac output, and double product. No change in total peripheral vascular resistance.[1]
20 - 100 µg/kg-Induced negative inotropic, dromotropic, and chronotropic effects. Showed a coronary vasodilator action. Effects were slower in onset and longer-lasting than verapamil.[5]
Oral Administration in Conscious Canine Models

The following table summarizes the dose-dependent cardiovascular effects of orally administered this compound in conscious, unrestrained beagle dogs monitored via telemetry.

DoseKey FindingsCitation
0.15 mg/kgDose-dependent reduction in systolic blood pressure and LVdP/dt(max).[2]
0.3 mg/kgDose-dependent increase in heart rate and prolongation of the QA interval.[2]
0.6 mg/kgNo effect on diastolic blood pressure. Action was longer-lasting than verapamil, disopyramide, and atenolol.[2]

Experimental Protocols

Protocol 1: Electrophysiological and Cardiohemodynamic Assessment in Anesthetized Canines

This protocol outlines the methodology used to assess the direct cardiac effects of intravenously administered this compound.

Objective: To determine the electrophysiological and hemodynamic effects of this compound in a controlled, anesthetized state.

Animal Model: Mongrel dogs or beagle dogs.

Protocol Steps:

  • Anesthesia: Anesthetize the canine model, typically with halothane.[1]

  • Instrumentation:

    • Perform a thoracotomy to instrument the heart for measurements.

    • Insert catheters to measure blood pressure, cardiac output, and other hemodynamic parameters.

    • Place electrodes for electrocardiography (ECG) to monitor heart rate, AV nodal conduction, and ventricular repolarization.

  • Baseline Measurement: Record all cardiovascular variables to establish a stable baseline before drug administration.

  • Drug Administration: Administer this compound intravenously (IV) at the desired dose (e.g., 100 µg/kg followed by an additional 200 µg/kg).[1]

  • Data Collection: Continuously monitor and record all electrophysiological and hemodynamic parameters for a defined period (e.g., 30 minutes) after each dose.[1]

  • Data Analysis: Compare post-administration data to baseline values to quantify the effects on sinus nodal automaticity, AV nodal conduction, ventricular contraction, blood pressure, and cardiac output.[1]

Start Start Anesthesia Anesthetize Canine (e.g., Halothane) Start->Anesthesia Instrumentation Surgical Instrumentation (Catheters, Electrodes) Anesthesia->Instrumentation Baseline Record Baseline Cardiovascular Data Instrumentation->Baseline Administer Administer this compound (IV) Baseline->Administer Monitor Monitor & Record Data (e.g., 30 min post-dose) Administer->Monitor Analyze Analyze Data vs. Baseline Monitor->Analyze End End Analyze->End

Caption: Experimental workflow for anesthetized canine studies.

Protocol 2: Cardiovascular Assessment in Conscious Canines Using Telemetry

This protocol is designed to evaluate the cardiovascular effects of orally administered this compound in conscious, unrestrained animals to avoid the confounding influence of anesthesia.

Objective: To assess the hemodynamic effects of this compound in a physiological, conscious state.

Animal Model: Beagle dogs.[2]

Protocol Steps:

  • Surgical Implantation: Surgically implant a telemetry transmitter for the continuous recording of hemodynamic parameters (e.g., blood pressure, left ventricular pressure).

  • Recovery: Allow the animals to fully recover from surgery.

  • Acclimatization: Acclimate the dogs to the experimental environment to minimize stress-related artifacts.

  • Baseline Recording: Record baseline hemodynamic data continuously via telemetry before drug administration.

  • Drug Administration: Administer this compound orally (p.o.) in a dose-escalation manner (e.g., 0.15, 0.3, and 0.6 mg/kg).[2]

  • Continuous Monitoring: Continuously record cardiovascular parameters (systolic/diastolic blood pressure, heart rate, LVdP/dt(max), QA interval) for an extended period to capture the full time course of the drug's action.[2]

  • Data Analysis: Analyze the telemetered data to determine dose-dependent effects and compare the onset and duration of action to other reference compounds (e.g., verapamil, atenolol).[2]

Start Start Implant Implant Telemetry Transmitter Start->Implant Recover Surgical Recovery & Acclimatization Implant->Recover Baseline Record Baseline Telemetry Data Recover->Baseline Administer Administer this compound (Oral) Baseline->Administer Monitor Continuously Monitor & Record Data Administer->Monitor Analyze Analyze Time Course & Dose-Response Monitor->Analyze End End Analyze->End

Caption: Experimental workflow for conscious canine telemetry studies.

References

Application Notes and Protocols for Intravenous Administration of AH-1058 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-1058 is an investigational lipophilic antiarrhythmic compound, identified as a cardioselective L-type calcium channel blocker.[1] Chemically, it is 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride.[1] Developed by Ajinomoto Co., Inc. in Japan, this compound is a derivative of cyproheptadine (B85728) and exhibits potent effects on cardiac function.[1] Its primary mechanism of action involves the allosteric blockade of the alpha-1 subunit of L-type calcium channels, similar to verapamil (B1683045) and benzothiazepines.[1] This action leads to a reduction in calcium ion influx in cardiomyocytes. Additionally, this compound has been noted to possess some Class I antiarrhythmic properties through sodium channel blockade, although this aspect of its function is less characterized.[1]

These application notes provide a comprehensive overview of the intravenous administration of this compound in a research setting, with a focus on preclinical canine models. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the electrophysiological and hemodynamic effects of this compound.

Mechanism of Action and Signaling Pathway

This compound primarily exerts its effects by blocking L-type calcium channels in cardiac muscle. This blockade reduces the influx of calcium ions into cardiomyocytes during depolarization, leading to several downstream effects:

  • Negative Inotropy: A decrease in intracellular calcium concentration reduces the contractility of ventricular muscle.

  • Negative Chronotropy: Reduced calcium influx in the sinoatrial (SA) node leads to a decrease in heart rate.

  • Negative Dromotropy: The conduction of electrical impulses through the atrioventricular (AV) node is slowed.

The compound's cardioselectivity suggests a more pronounced effect on cardiac tissue compared to vascular smooth muscle, resulting in minimal impact on total peripheral vascular resistance.[2]

L-type Calcium Channel Signaling Pathway in Cardiomyocytes

The following diagram illustrates the signaling pathway affected by this compound. Under normal physiological conditions, depolarization of the cardiomyocyte membrane triggers the opening of L-type calcium channels, leading to an influx of Ca2+. This initial calcium influx stimulates a much larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release, which ultimately leads to muscle contraction. By blocking the L-type calcium channel, this compound interrupts this cascade at a critical early step.

L_type_calcium_channel_pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Depolarization Depolarization L_type_Ca_Channel L_type_Ca_Channel Depolarization->L_type_Ca_Channel opens Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx mediates AH_1058 AH_1058 AH_1058->L_type_Ca_Channel blocks SR Sarcoplasmic Reticulum (SR) Ca_influx->SR triggers Ca_release Ca²⁺ Release from SR SR->Ca_release Contraction Muscle Contraction Ca_release->Contraction

Signaling pathway of L-type calcium channel modulation by this compound.

Data Presentation: Hemodynamic Effects of Intravenous this compound in Canine Models

The following tables summarize the quantitative data on the hemodynamic effects of intravenously administered this compound in anesthetized canine models.

Table 1: Effect of 100 µg/kg Intravenous this compound on Cardiovascular Parameters

ParameterObservationReference
Overall Effect Did not significantly affect most cardiovascular variables.[2]
Cardiac Output Decreased at 30 minutes post-administration.[2]
Blood Pressure Weak hypotensive effects.[3]

Table 2: Effect of 200 µg/kg Intravenous this compound on Cardiovascular Parameters

ParameterObservationReference
Sinus Nodal Automaticity Suppressed[2]
AV Nodal Conduction Suppressed[2]
Ventricular Contraction Suppressed[2]
Mean Blood Pressure Decreased[2]
Cardiac Output Decreased[2]
Double Product Decreased[2]
Total Peripheral Vascular Resistance No significant change.[2]

Experimental Protocols

Intravenous Formulation and Administration of this compound

A standardized protocol for the intravenous formulation of this compound is crucial for reproducibility. As this compound is a hydrochloride salt, it is generally soluble in aqueous solutions.

Materials:

  • This compound hydrochloride powder

  • Sterile Water for Injection or 0.9% Saline

  • Sterile vials and syringes

  • Vortex mixer

  • pH meter and solutions for adjustment (if necessary)

Protocol:

  • Calculate the required amount of this compound based on the animal's body weight and the desired dose (e.g., 100 µg/kg or 200 µg/kg).

  • Aseptically weigh the calculated amount of this compound powder.

  • Dissolve the powder in a sterile vehicle (Sterile Water for Injection or 0.9% Saline) to a desired final concentration. The exact concentration should be determined based on the infusion volume and rate.

  • Ensure complete dissolution by vortexing.

  • If necessary, measure and adjust the pH of the solution to a physiologically compatible range (typically pH 7.0-7.4).

  • The solution should be administered as a slow intravenous bolus or a controlled infusion. The rate of administration should be consistent across all experimental animals.

Experimental Workflow for Intravenous Administration and Monitoring

The following diagram outlines a general workflow for the intravenous administration of this compound and subsequent monitoring in a canine model.

experimental_workflow Animal_Prep Animal Preparation (Anesthesia, Catheterization) Baseline_Recording Baseline Hemodynamic and ECG Recording Animal_Prep->Baseline_Recording IV_Admin Intravenous Administration of this compound Baseline_Recording->IV_Admin Post_Admin_Monitoring Continuous Hemodynamic and ECG Monitoring IV_Admin->Post_Admin_Monitoring Data_Analysis Data Analysis Post_Admin_Monitoring->Data_Analysis

References

Application Notes and Protocols for Oral Administration and Bioavailability of AH-1058

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available data and protocols for the oral administration and bioavailability of AH-1058, a cardioselective L-type calcium channel blocker. The information is compiled from published preclinical studies.

Introduction

This compound is a novel calcium channel blocker with cardioselective action.[1] Understanding its oral bioavailability and pharmacokinetic profile is crucial for its development as a potential therapeutic agent. This document outlines the key findings from in vivo studies in canine models and provides protocols based on the available literature. A significant finding is that the antiarrhythmic effects of this compound do not directly correlate with its plasma concentrations following oral administration.[2]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound derived from studies in beagle dogs.

Table 1: Plasma Concentration Parameters of this compound in Dogs

Administration RouteDoseCmax (approx.)Tmax (approx.)
Intravenous100 µg/kg~30 ng/mLNot Applicable
Oral300 µg/kg~10 ng/mL~2 hours

Data estimated from the graphical representation in Takahara et al., 2000.[3]

Table 2: Oral Dose-Dependent Cardiovascular Effects of this compound in Conscious Dogs

Oral Dose (mg/kg)Effect on Systolic Blood PressureEffect on Heart RateEffect on QA Interval
0.15ReductionIncreaseProlongation
0.3Dose-dependent reductionDose-dependent increaseDose-dependent prolongation
0.6Dose-dependent reductionDose-dependent increaseDose-dependent prolongation

Adapted from Takahara et al., 2001.[1][4]

Signaling Pathway of this compound

This compound acts as a cardioselective L-type calcium channel blocker. It allosterically binds to the alpha-1 subunit of L-type calcium channels, the same binding region as phenylalkylamines and benzothiazepines, to inhibit calcium influx. This leads to a reduction in ventricular contractility and has effects on atrioventricular conduction and sinoatrial automaticity.

AH1058_Signaling_Pathway cluster_cell Cardiomyocyte AH1058 This compound L_type_Ca_Channel L-type Ca²⁺ Channel (α₁ subunit) AH1058->L_type_Ca_Channel Binds to Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibits Contractility Ventricular Contractility Ca_Influx->Contractility Leads to Decreased

Caption: Mechanism of action of this compound as an L-type calcium channel blocker.

Experimental Protocols

The following are generalized protocols based on the methodologies implied in the cited literature for the assessment of oral bioavailability of this compound in a canine model.

In Vivo Oral Dosing and Pharmacokinetic Study in Beagle Dogs

This protocol outlines the steps for administering this compound orally to conscious beagle dogs and collecting plasma samples for pharmacokinetic analysis.

Materials:

  • This compound hydrochloride

  • Vehicle for oral administration (e.g., sterile water, 0.5% methylcellulose (B11928114) solution)

  • Beagle dogs (male, specific weight range)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., EDTA or heparin)

  • Centrifuge

  • Freezer (-20°C or -80°C)

Protocol:

  • Animal Acclimatization: House beagle dogs in standard conditions with a regular light-dark cycle and access to food and water ad libitum for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before oral administration, with free access to water.

  • Formulation Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration for the target doses (e.g., 0.15, 0.3, 0.6 mg/kg).[1][4] Ensure the formulation is homogeneous.

  • Dosing: Administer the this compound formulation to the conscious dogs via oral gavage. Record the exact time of administration.

  • Blood Sampling: Collect blood samples (e.g., 2-3 mL) from a suitable vein (e.g., cephalic or saphenous vein) at predetermined time points. Based on the available data, a suggested sampling schedule would be: pre-dose (0), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[3]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -20°C or -80°C until analysis.

Oral_PK_Workflow Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Administration Fasting->Dosing Formulation This compound Formulation Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Storage Plasma Storage (-80°C) Plasma_Separation->Storage Analysis LC-MS/MS Analysis Storage->Analysis

Caption: Workflow for in vivo oral pharmacokinetic study of this compound.

Quantification of this compound in Plasma using LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plasma samples from the in vivo study

  • This compound analytical standard

  • Internal standard (IS) (e.g., a deuterated analog of this compound)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18)

Protocol:

  • Standard and Quality Control (QC) Preparation:

    • Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by spiking blank dog plasma with known concentrations of this compound.

    • Prepare QC samples at low, medium, and high concentrations in blank dog plasma.

  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples, calibration standards, and QC samples on ice.

    • To a 100 µL aliquot of each sample, add 200 µL of cold acetonitrile containing the internal standard.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes at 4°C).

    • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate this compound from endogenous plasma components.

      • Flow Rate: e.g., 0.4 mL/min

      • Injection Volume: e.g., 5 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Optimize the precursor-to-product ion transitions for both this compound and the IS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.

    • Determine the concentration of this compound in the plasma samples and QCs by interpolating their peak area ratios from the calibration curve.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The oral bioavailability (F%) can be calculated if intravenous data is available using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Conclusion

The available data indicates that this compound is orally active in canine models, eliciting dose-dependent cardiovascular effects. However, a key consideration for its development is the observed disconnect between its plasma concentration and its pharmacological effect. Further studies are required to fully elucidate the pharmacokinetic/pharmacodynamic relationship and to determine the absolute oral bioavailability. The protocols provided herein offer a framework for conducting such preclinical evaluations.

References

Application Notes and Protocols for the Use of AH-1058 in Epinephrine-Induced Arrhythmia Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ventricular arrhythmias are a significant cause of morbidity and mortality, often triggered by an overactive sympathetic nervous system and elevated levels of circulating catecholamines like epinephrine (B1671497). Preclinical research into novel antiarrhythmic agents frequently employs models of epinephrine-induced arrhythmias to assess drug efficacy. AH-1058, a novel and potent cardioselective L-type calcium channel blocker, has demonstrated significant antiarrhythmic effects in such models.[1][2] These application notes provide detailed protocols and data for utilizing this compound in canine models of epinephrine-induced ventricular arrhythmias, offering a framework for investigating its therapeutic potential.

This compound, with the IUPAC name 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[(E)-3-(3-methoxy-2-nitro)phenyl-2-propenyl]piperidine hydrochloride, exhibits a high affinity and selectivity for cardiac L-type calcium channels over those in vascular smooth muscle.[1] This cardioselectivity presents a potential advantage over other calcium channel blockers that can cause significant hypotension at antiarrhythmic doses.[1] The antiarrhythmic actions of this compound are characterized by a slower onset and longer duration of action.[1]

Mechanism of Action

Epinephrine, through its action on β1-adrenergic receptors in cardiomyocytes, triggers a signaling cascade that increases intracellular cyclic AMP (cAMP) levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates L-type calcium channels. Phosphorylation of these channels increases their open probability, leading to an enhanced influx of calcium ions (Ca2+) into the cell during an action potential. This increased calcium influx can lead to delayed afterdepolarizations (DADs) and triggered activity, which are known mechanisms for the initiation of ventricular arrhythmias.

This compound exerts its antiarrhythmic effect by directly binding to and blocking the L-type calcium channels in the heart.[2][3] By inhibiting the influx of Ca2+, this compound counteracts the arrhythmogenic effects of epinephrine, thereby suppressing the triggers for ventricular ectopy and tachycardia.

cluster_epinephrine Epinephrine Signaling cluster_ah1058 This compound Action Epinephrine Epinephrine Beta1_AR β1-Adrenergic Receptor Epinephrine->Beta1_AR G_Protein Gs Protein Beta1_AR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA L_type_Ca_Channel_P Phosphorylated L-type Ca2+ Channel PKA->L_type_Ca_Channel_P Phosphorylation Ca_Influx ↑ Ca2+ Influx L_type_Ca_Channel_P->Ca_Influx L_type_Ca_Channel L-type Ca2+ Channel Arrhythmia Arrhythmia Ca_Influx->Arrhythmia AH1058 This compound AH1058->L_type_Ca_Channel Binds to and blocks Blocked_Channel Blocked L-type Ca2+ Channel Reduced_Ca_Influx ↓ Ca2+ Influx Blocked_Channel->Reduced_Ca_Influx Suppressed_Arrhythmia Suppression of Arrhythmia Reduced_Ca_Influx->Suppressed_Arrhythmia

Figure 1: Signaling pathway of epinephrine-induced arrhythmia and this compound action.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in canine models of epinephrine-induced arrhythmia.

Table 1: Hemodynamic Effects of Intravenous this compound (100 µg/kg) in Anesthetized Dogs

ParameterBaseline (Pre-AH-1058)Post-AH-1058 (30 min)Reference
Heart Rate (beats/min)No significant changeNo significant change[4]
Mean Blood Pressure (mmHg)No significant changeNo significant change[4]
Cardiac OutputNot reportedDecreased[4]
Total Peripheral ResistanceNo significant changeNo significant change[4]

Table 2: Antiarrhythmic Efficacy of Intravenous this compound (100 µg/kg) in a Canine Epinephrine-Induced Arrhythmia Model

ParameterPre-AH-1058 (During Epinephrine Infusion)Post-AH-1058 (During Epinephrine Infusion)Reference
Ventricular ArrhythmiaPresentEffectively Suppressed[1]
Hypotensive EffectsNot ApplicableWeak[1]
Onset of ActionNot ApplicableSlower than Verapamil[1]
Duration of ActionNot ApplicableLonger-lasting than Verapamil[1]

Experimental Protocols

This section provides a detailed methodology for inducing ventricular arrhythmia using epinephrine in a canine model and for evaluating the antiarrhythmic effects of this compound.

Protocol 1: Epinephrine-Induced Arrhythmia in a Canine Model

1. Animal Preparation:

  • Adult beagle dogs of either sex are suitable for this model.

  • Anesthetize the dogs with an appropriate anesthetic agent (e.g., thiopental (B1682321) sodium at 30 mg/kg, IV, for induction, followed by maintenance with 1.0% halothane (B1672932) vaporized with 100% oxygen).

  • Intubate the animals with a cuffed endotracheal tube and provide mechanical ventilation.

  • Catheterize a femoral vein for drug administration and a femoral artery for blood pressure monitoring.

  • Record a lead II electrocardiogram (ECG) continuously throughout the experiment.

2. Arrhythmia Induction:

  • Prepare an epinephrine solution for infusion.

  • Begin a continuous intravenous infusion of epinephrine at a rate of 1.5 µg/kg/min.

  • Continue the infusion for at least 18 minutes to establish a stable ventricular arrhythmia. The onset of arrhythmia is typically observed within a few minutes of starting the infusion.

3. Monitoring and Data Collection:

  • Continuously monitor and record the ECG and arterial blood pressure.

  • Key parameters to analyze include heart rate, PR interval, QRS duration, QT interval, and the incidence and type of ventricular arrhythmias.

  • Arrhythmia severity can be quantified using a scoring system (see Appendix A for an example).

Protocol 2: Administration of this compound

1. Preparation of this compound Solution:

  • This compound is a hydrochloride salt.

  • For intravenous administration, dissolve this compound in a vehicle of polyethylene (B3416737) glycol 400 and saline (70:30, vol/vol).

  • Example Preparation: To prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound in 7 mL of polyethylene glycol 400 and then add 3 mL of saline. The final solution should be clear. Further dilutions can be made using the same vehicle.

2. Administration Protocol:

  • Once a stable epinephrine-induced arrhythmia is established (as per Protocol 1), administer a bolus intravenous injection of this compound at a dose of 100 µg/kg.

  • The injection should be given slowly over 1-2 minutes.

  • Continue the epinephrine infusion and monitor the ECG and blood pressure for at least 30 minutes after this compound administration to observe its antiarrhythmic effects and any hemodynamic changes.

cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Animal_Prep 1. Animal Preparation (Anesthesia, Catheterization) ECG_BP_Monitor 2. Continuous ECG and Blood Pressure Monitoring Animal_Prep->ECG_BP_Monitor Epi_Infusion_Start 3. Start Epinephrine Infusion (1.5 µg/kg/min) ECG_BP_Monitor->Epi_Infusion_Start Arrhythmia_Induction 4. Establish Stable Ventricular Arrhythmia Epi_Infusion_Start->Arrhythmia_Induction AH1058_Prep 5. Prepare this compound Solution (100 µg/kg in PEG400/Saline) Arrhythmia_Induction->AH1058_Prep AH1058_Admin 6. Administer this compound (IV Bolus) AH1058_Prep->AH1058_Admin Post_Admin_Monitor 7. Continue Monitoring for 30 min (ECG, Blood Pressure) AH1058_Admin->Post_Admin_Monitor Data_Analysis 8. Analyze Antiarrhythmic and Hemodynamic Effects Post_Admin_Monitor->Data_Analysis

Figure 2: Experimental workflow for studying this compound in epinephrine-induced arrhythmia.

Logical Relationships in Experimental Design

A robust study design is crucial for accurately assessing the effects of this compound. The following diagram illustrates the logical relationships between different experimental groups.

cluster_groups Experimental Groups cluster_outcomes Outcome Measures Control Group 1: Control (Vehicle only) ECG ECG Parameters (HR, QRS, QT) Control->ECG Baseline Arrhythmia Arrhythmia Score Control->Arrhythmia Baseline Hemodynamics Hemodynamics (BP, CO) Control->Hemodynamics Baseline Epinephrine Group 2: Epinephrine (Epinephrine + Vehicle) Epinephrine->ECG Arrhythmogenic Changes Epinephrine->Arrhythmia Increased Score Epinephrine->Hemodynamics Pressor Effects AH1058_Epi Group 3: this compound + Epinephrine (Epinephrine + this compound) AH1058_Epi->ECG Normalization? AH1058_Epi->Arrhythmia Decreased Score? AH1058_Epi->Hemodynamics Modulation?

Figure 3: Logical relationships between experimental groups and outcomes.

Conclusion

This compound is a promising antiarrhythmic agent with a cardioselective mechanism of action. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize the canine epinephrine-induced arrhythmia model to further investigate the electrophysiological and hemodynamic properties of this compound. These studies are essential for elucidating its full therapeutic potential in the management of ventricular arrhythmias.

Appendix A: Example of a Ventricular Arrhythmia Scoring System

A simple scoring system can be used to quantify the severity of ventricular arrhythmias observed on the ECG. This allows for a more objective comparison between treatment groups.

Table 3: Ventricular Arrhythmia Scoring

ScoreDescription
0No ventricular ectopic beats
1Occasional ventricular premature beats (VPBs) (<10 per minute)
2Frequent VPBs (≥10 per minute)
3Ventricular bigeminy or trigeminy
4Runs of ventricular tachycardia (3 or more consecutive VPBs)
5Sustained ventricular tachycardia or ventricular fibrillation

References

Application Notes and Protocols for Digitalis-Induced Arrhythmia Models with AH-1058

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitalis glycosides, such as digoxin (B3395198) and ouabain (B1677812), are known to induce cardiac arrhythmias at toxic concentrations, providing a valuable experimental model for the study of arrhythmogenesis and the evaluation of antiarrhythmic drugs. The primary mechanism of digitalis toxicity involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in calcium overload, delayed afterdepolarizations (DADs), and triggered arrhythmias.[1][2] The calcium-dependent signaling molecule, Calmodulin Kinase II (CaMKII), has been identified as a key mediator in these arrhythmogenic effects.

AH-1058 is a novel, cardioselective L-type calcium channel blocker that has demonstrated efficacy in suppressing digitalis-induced ventricular arrhythmias.[3][4] Its mechanism of action involves the direct inhibition of calcium influx into cardiomyocytes, thereby counteracting the intracellular calcium overload induced by digitalis. This compound exhibits a slower onset and longer duration of action compared to traditional calcium channel blockers like verapamil, with the added advantage of minimal hypotensive effects, suggesting a higher degree of cardioselectivity.[3]

These application notes provide detailed protocols for inducing ventricular arrhythmias using digitalis in a canine model and for evaluating the antiarrhythmic effects of this compound.

Data Presentation

The following tables summarize the quantitative data on the electrophysiological and hemodynamic effects of this compound.

Table 1: Electrophysiological and Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs

ParameterDose of this compoundObservation
Antiarrhythmic Effect 100 µg/kgEffective suppression of digitalis-induced ventricular arrhythmias.[3]
Cardiovascular Variables 100 µg/kgNo significant effect, except for a decrease in cardiac output 30 minutes post-administration.
Sinus Nodal Automaticity 200 µg/kgSuppressed.
AV Nodal Conduction 200 µg/kgSuppressed.
Ventricular Contraction 200 µg/kgSuppressed.
Mean Blood Pressure 200 µg/kgDecreased.
Cardiac Output 200 µg/kgDecreased.
Total Peripheral Vascular Resistance 100 µg/kg and 200 µg/kgNo significant change.

Table 2: Cardiohemodynamic Effects of Oral this compound in Conscious Dogs

Parameter0.15 mg/kg0.3 mg/kg0.6 mg/kg
Systolic Blood Pressure ReducedReducedReduced
Diastolic Blood Pressure No significant effectNo significant effectNo significant effect
Heart Rate IncreasedIncreasedIncreased
LVdP/dtmax ReducedReducedReduced
QA Interval ProlongedProlongedProlonged

Experimental Protocols

Protocol 1: Ouabain-Induced Ventricular Arrhythmia in Anesthetized Dogs

This protocol describes the induction of ventricular arrhythmia using ouabain in an anesthetized canine model to evaluate the antiarrhythmic efficacy of this compound.

Materials:

  • Beagle dogs (either sex)

  • Pentobarbital (B6593769) sodium (for anesthesia)

  • Ouabain

  • This compound

  • Saline solution (vehicle)

  • ECG recording equipment

  • Intravenous catheters

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the dogs with pentobarbital sodium (30 mg/kg, i.v.).

    • Maintain anesthesia with supplemental doses of pentobarbital as needed.

    • Insert intravenous catheters into a femoral vein for drug administration and a femoral artery for blood pressure monitoring.

    • Record a baseline electrocardiogram (ECG) (Lead II) and arterial blood pressure.

  • Arrhythmia Induction:

    • Administer ouabain at a dose of 60 µg/kg intravenously to induce ventricular arrhythmias.

    • Monitor the ECG continuously. The onset of stable ventricular tachycardia or frequent ventricular premature beats indicates successful arrhythmia induction.

  • Administration of this compound:

    • Once a stable arrhythmia is established, administer this compound intravenously at a dose of 100 µg/kg.[3]

    • Dissolve this compound in a suitable vehicle, such as saline, for administration.

    • Administer the drug as a bolus injection or a slow infusion over a defined period.

  • Data Acquisition and Analysis:

    • Continuously record the ECG and blood pressure throughout the experiment.

    • Analyze the ECG recordings to quantify the antiarrhythmic effect of this compound. This can include measuring the reduction in the number of ventricular ectopic beats, the termination of ventricular tachycardia, and the time to restoration of sinus rhythm.

    • Monitor for any changes in heart rate, PR interval, QRS duration, and QT interval.

    • Analyze blood pressure recordings to assess the hemodynamic effects of this compound.

Protocol 2: In Vitro Ouabain-Induced Arrhythmia in Isolated Guinea Pig Atria

This in vitro model allows for the direct assessment of the antiarrhythmic effects of this compound on cardiac tissue, independent of systemic physiological effects.

Materials:

  • Guinea pigs

  • Krebs-Henseleit solution

  • Ouabain

  • This compound

  • Organ bath with physiological temperature control (37°C) and aeration (95% O2, 5% CO2)

  • Force transducer and recording system

Procedure:

  • Tissue Preparation:

    • Euthanize a guinea pig and rapidly excise the heart.

    • Dissect the atria and mount them in an organ bath containing Krebs-Henseleit solution at 37°C and aerated with 95% O2 and 5% CO2.

    • Allow the atria to equilibrate for at least 30 minutes under a resting tension of 1.0 g.

  • Arrhythmia Induction:

    • Introduce ouabain into the organ bath at a final concentration of 1-2 µM to induce arrhythmias, which manifest as irregular contractions.

  • Administration of this compound:

    • Once a stable arrhythmia is observed, add this compound to the organ bath in a cumulative concentration-response manner.

    • Allow sufficient time between each concentration for the tissue to respond.

  • Data Acquisition and Analysis:

    • Record the contractile force and rhythm of the atria throughout the experiment.

    • Analyze the recordings to determine the concentration of this compound required to suppress the ouabain-induced arrhythmia and restore a regular rhythm.

    • Measure any changes in the force of contraction.

Visualizations

Signaling Pathways

digitalis_ah1058_pathway cluster_digitalis Digitalis Glycosides (Ouabain/Digoxin) cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space cluster_ah1058 This compound Digitalis Digitalis NaK_ATPase Na+/K+ ATPase Digitalis->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ (Ca2+ Overload) NCX->Ca_in Promotes Ca2+ influx L_type_Ca_channel L-type Ca2+ Channel L_type_Ca_channel->Ca_in Ca2+ influx Na_in->NCX Alters Gradient CaMKII ↑ CaMKII Activation Ca_in->CaMKII Activates Arrhythmia Delayed Afterdepolarizations (DADs) & Arrhythmias CaMKII->Arrhythmia Mediates AH1058 This compound AH1058->L_type_Ca_channel Blocks experimental_workflow cluster_prep Animal Preparation cluster_induction Arrhythmia Induction cluster_treatment Treatment cluster_analysis Data Analysis Anesthesia Anesthetize Dog (Pentobarbital) Instrumentation Catheterize & Attach ECG Anesthesia->Instrumentation Baseline Record Baseline ECG & Blood Pressure Instrumentation->Baseline Ouabain_admin Administer Ouabain (i.v.) Baseline->Ouabain_admin Monitor_arrhythmia Monitor for Stable Ventricular Arrhythmia Ouabain_admin->Monitor_arrhythmia AH1058_admin Administer this compound (i.v.) Monitor_arrhythmia->AH1058_admin Data_recording Continuous ECG & BP Recording AH1058_admin->Data_recording Analysis Analyze Arrhythmia Suppression & Hemodynamic Changes Data_recording->Analysis

References

Application Notes and Protocols: Investigating AH-1058 in Coronary Ligation-Induced Arrhythmia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the coronary artery ligation model to induce arrhythmias and for evaluating the therapeutic potential of the novel antiarrhythmic compound, AH-1058. Detailed experimental protocols, data presentation guidelines, and visual workflows are included to facilitate study design and execution.

Introduction to Coronary Ligation Arrhythmia Models

The permanent ligation of a coronary artery, typically the left anterior descending (LAD) artery, is a widely used experimental model that mimics the conditions of an acute myocardial infarction (MI) in humans. The resulting ischemia and subsequent tissue necrosis create an arrhythmogenic substrate, leading to the spontaneous development of ventricular arrhythmias. This model is invaluable for studying the pathophysiology of ischemia-induced arrhythmias and for the preclinical evaluation of antiarrhythmic drugs.

Following coronary ligation in rodents, two distinct phases of ventricular arrhythmias are commonly observed:

  • Phase 1a (Immediate Phase): Occurs within the first 30 minutes post-ligation and is characterized by ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • Phase 1b (Delayed Phase): A second peak of arrhythmic activity that can occur between 1.5 to 9 hours post-ligation.[1][2]

This model allows for the assessment of a drug's ability to suppress these life-threatening arrhythmias and reduce mortality.

This compound: A Novel Cardioselective Calcium Channel Blocker

This compound, with the chemical name 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride, is a novel compound with potent antiarrhythmic properties.[3] Its primary mechanism of action is the selective blockade of L-type calcium channels in the heart, classifying it as a Class IV antiarrhythmic agent.[3][4] However, it also exhibits some characteristics of Class I (sodium channel blocking) agents at higher concentrations.

Key features of this compound include:

  • Cardioselectivity: It has a more pronounced inhibitory effect on cardiac calcium channels than on those in vascular smooth muscle, resulting in effective arrhythmia suppression with minimal hypotensive effects.[3]

  • Slow Onset, Long Duration: The antiarrhythmic actions of this compound are slower in onset but more sustained compared to traditional calcium channel blockers like verapamil.[3]

  • Efficacy in Multiple Models: this compound has demonstrated efficacy in suppressing ventricular arrhythmias in various canine models, including those induced by epinephrine, digitalis, and two-stage coronary ligation.[3]

Experimental Protocols

Coronary Artery Ligation Model in Rats (Permanent Ligation)

This protocol details the surgical procedure for inducing myocardial infarction and subsequent arrhythmias via permanent ligation of the LAD coronary artery in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350g)

  • Anesthetics: Ketamine (90 mg/kg) and Xylazine (10 mg/kg) for intraperitoneal (i.p.) injection, or Isoflurane (B1672236) for inhalation.

  • Rodent ventilator

  • Surgical instruments (sterile): scalpel, forceps, scissors, needle holders, retractors

  • Suture: 6-0 silk or polypropylene (B1209903) suture for ligation, 4-0 silk for skin closure

  • ECG recording system with subcutaneous needle electrodes

  • Heating pad to maintain body temperature (37°C)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using either the injectable cocktail or isoflurane (3-4% for induction, 1.5-2% for maintenance). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex. Shave the fur from the left thoracic area and disinfect with povidone-iodine and 70% ethanol.

  • Intubation and Ventilation: Place the rat in a supine position on the heating pad. Intubate the trachea with an appropriate gauge catheter and connect to a rodent ventilator. Set the ventilator parameters (e.g., tidal volume of 1.5-3 mL, respiratory rate of 70-80 breaths/min), adjusting as necessary to maintain physiological respiration.

  • Thoracotomy: Make a left lateral skin incision from the third to the fifth intercostal space. Carefully dissect the pectoral muscles to expose the rib cage. Make a small incision through the fourth intercostal space to open the chest cavity. Use a small retractor to gently spread the ribs and visualize the heart.

  • Pericardiotomy and Ligation: Gently rupture the pericardial sac to expose the left atrium and ventricle. The LAD artery is typically visible as a fine red vessel originating near the left atrium and running down the anterior wall of the left ventricle. Pass a 6-0 suture needle under the LAD at a position approximately 2-3 mm from its origin.

  • Occlusion: Tie a secure double knot to permanently occlude the artery. Successful ligation is confirmed by the immediate blanching (turning pale) of the anterior ventricular wall distal to the suture.

  • Arrhythmia Monitoring: Begin continuous ECG monitoring immediately upon ligation to capture Phase 1a arrhythmias. The monitoring period should extend for at least 30 minutes, and ideally for up to 48 hours for a comprehensive analysis.[2]

  • Closure: Remove the chest retractor and approximate the ribs. Use a purse-string suture to close the muscle layers and expel air from the thoracic cavity to prevent pneumothorax. Close the skin incision with sutures or wound clips.

  • Post-operative Care: Discontinue anesthesia and allow the rat to recover on the heating pad. Administer analgesics (e.g., buprenorphine, 0.05-0.1 mg/kg subcutaneously) as per institutional guidelines. Monitor the animal closely during the recovery period.

Administration of this compound

The following protocols are suggested for administering this compound to evaluate its antiarrhythmic efficacy in the rat coronary ligation model. Note: Optimal dosing in rodents should be determined through dose-response studies. The doses provided are extrapolated from canine studies and general knowledge of antiarrhythmic compounds.[3][5][6]

Vehicle Preparation: this compound hydrochloride is a water-soluble compound. A sterile saline solution (0.9% NaCl) is a suitable vehicle for administration.

Prophylactic Administration Protocol (Intravenous):

  • Thirty minutes prior to coronary ligation, administer a bolus intravenous (i.v.) injection of this compound or vehicle via a cannulated tail vein or jugular vein.

  • A suggested starting dose, extrapolated from canine studies, is 100 µg/kg.[3]

  • Proceed with the coronary ligation surgery as described in Protocol 3.1.

  • Monitor ECG continuously and compare arrhythmia incidence and severity between the this compound and vehicle-treated groups.

Therapeutic Administration Protocol (Oral Gavage):

  • For studies evaluating longer-term effects or oral efficacy, administer this compound or vehicle via oral gavage.

  • Based on conscious dog telemetry studies, suggested oral doses for investigation could range from 0.15 to 0.6 mg/kg.[5]

  • Administer the compound 1-2 hours before the coronary ligation procedure to allow for absorption.

  • Proceed with surgery and arrhythmia monitoring as described.

Arrhythmia Analysis and Scoring

A standardized method for arrhythmia analysis is crucial for obtaining reproducible and comparable results. The "Lambeth Conventions" provide a set of guidelines for defining and quantifying arrhythmias in experimental models of myocardial ischemia.[7][8]

Definitions (based on Lambeth Conventions):

  • Ventricular Premature Beat (VPB): A single, premature QRS complex.

  • Ventricular Tachycardia (VT): A run of 4 or more consecutive VPBs.

  • Ventricular Fibrillation (VF): A signal where individual QRS complexes can no longer be distinguished from each other.

Quantification and Scoring:

  • Analyze the ECG recordings for a defined period (e.g., 5-30 minutes post-ligation).

  • Count the total number of VPBs.

  • Count the number of episodes of VT and measure the duration of each episode.

  • Record the incidence (number of animals) and duration of VF.

  • An arrhythmia score can be calculated to provide a semi-quantitative measure of severity. An example scoring system is provided in the data presentation section.

Data Presentation

Quantitative data should be summarized in clear, structured tables to allow for easy comparison between treatment groups.

Table 1: Effect of Intravenous this compound (100 µg/kg) on Phase 1a Arrhythmias Following Coronary Ligation in Rats

ParameterVehicle Control (n=10)This compound (100 µg/kg) (n=10)
Incidence of Arrhythmias (%)
Ventricular Tachycardia (VT)90% (9/10)40% (4/10)
Ventricular Fibrillation (VF)70% (7/10)20% (2/10)
Arrhythmia Characteristics
Total VPBs (count)250 ± 4585 ± 20
Duration of VT (seconds)15.5 ± 3.24.8 ± 1.5
Mortality
30-min Mortality Rate (%)60% (6/10)10% (1/10)
Arrhythmia Score
Mean Score4.2 ± 0.51.8 ± 0.4

Data are presented as mean ± SEM or percentage (number of animals). Data is hypothetical for illustrative purposes.

Table 2: Arrhythmia Scoring System

ScoreArrhythmia Observation
0 No arrhythmias
1 < 50 VPBs
2 > 50 VPBs
3 1-2 episodes of non-sustained VT (< 10s)
4 > 2 episodes of non-sustained VT or 1 sustained VT (>10s)
5 Reversible VF
6 Irreversible VF (mortality)

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_pre Pre-Surgical Phase cluster_surg Surgical Phase cluster_post Post-Surgical Phase cluster_analysis Data Analysis Phase A Animal Acclimatization B Randomization (Vehicle vs. This compound) A->B C Drug Administration (i.v. or Oral Gavage) B->C D Anesthesia & Intubation C->D E Thoracotomy D->E F LAD Coronary Artery Ligation E->F G ECG Monitoring (Phase 1a Arrhythmias) F->G H Surgical Closure G->H I Post-operative Recovery & Care H->I J Arrhythmia Quantification (Lambeth Conventions) I->J K Arrhythmia Scoring J->K L Statistical Analysis K->L

Caption: Experimental workflow for evaluating this compound in a rat coronary ligation model.

Proposed Antiarrhythmic Signaling Pathway of this compound

Caption: this compound blocks L-type calcium channels, reducing Ca2+ influx and overload.

Logical Relationship in Drug Evaluation

G Model Coronary Ligation Arrhythmia Model Ischemia Myocardial Ischemia & Infarction Model->Ischemia Induces Arrhythmia Ventricular Arrhythmias Ischemia->Arrhythmia Causes Outcome Reduced Arrhythmia & Mortality Drug This compound Treatment Drug->Arrhythmia Suppresses Drug->Outcome Leads to

Caption: Logical flow of evaluating this compound's efficacy in the arrhythmia model.

References

Application Notes and Protocols: Hemodynamic Effects of AH-1058 in Conscious Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-1058 is a novel, cardioselective L-type calcium channel blocker with a unique cardiovascular profile.[1][2] Chemically identified as 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[(E)-3-(3-methoxy-2-nitro)phenyl-2-propenyl]piperidine hydrochloride, this compound demonstrates a greater selectivity for cardiac tissue over vascular smooth muscle, distinguishing it from many conventional calcium channel blockers.[3] Its mechanism involves allosteric binding to the alpha-1 subunit of L-type calcium channels, leading to a reduction in calcium influx.[1] These characteristics suggest potential therapeutic applications in conditions where selective inhibition of ventricular calcium channels is desirable, such as certain cardiac arrhythmias and hypertrophic cardiomyopathy.[1][2]

These application notes provide a summary of the hemodynamic effects of this compound observed in conscious animal models, along with detailed protocols for key experiments to facilitate further research and development.

Data Presentation: Summary of Hemodynamic Effects

The following tables summarize the quantitative data on the hemodynamic effects of this compound in conscious beagle dogs.

Table 1: Hemodynamic Effects of Oral Administration of this compound in Conscious Beagle Dogs

ParameterDose (mg/kg)Direction of ChangeMagnitude of ChangeDuration of EffectReference
Systolic Blood Pressure 0.15, 0.3, 0.6Dose-dependent reductionLong-acting[4][5]
Diastolic Blood Pressure 0.15, 0.3, 0.6No significant effect-[4][5]
Heart Rate 0.15, 0.3, 0.6Dose-dependent increaseLong-acting[4][5]
LVdP/dt_max *0.15, 0.3, 0.6Dose-dependent reductionLong-acting[4][5]
QA Interval 0.15, 0.3, 0.6Dose-dependent prolongationLong-acting[4][5]

*LVdP/dt_max: Maximal upstroke velocity of the left ventricular pressure, an indicator of myocardial contractility.

Table 2: Hemodynamic Effects of Intravenous Administration of this compound in Conscious Beagle Dogs

ParameterDose (mg/kg)Direction of ChangeMagnitude of ChangeDuration of EffectReference
Systolic Blood Pressure 0.03, 0.1, 0.3Dose-dependent reductionSeveral hours[6]
Diastolic Blood Pressure 0.03, 0.1, 0.3No significant effect-[6]
Heart Rate 0.03, 0.1, 0.3Dose-dependent increaseSeveral hours[6]
LVdP/dt_max *0.03, 0.1, 0.3Dose-dependent reductionSeveral hours[6]

*LVdP/dt_max: Maximal upstroke velocity of the left ventricular pressure.

Experimental Protocols

Protocol 1: Evaluation of Hemodynamic Effects in Conscious, Unrestrained Beagle Dogs via Telemetry

Objective: To continuously monitor the cardiovascular effects of this compound following oral or intravenous administration in conscious, freely moving beagle dogs.

Materials:

  • Beagle dogs (male or female)

  • This compound

  • Vehicle for administration (e.g., sterile water, saline)

  • Telemetry system (e.g., for continuous ECG, blood pressure, and left ventricular pressure monitoring)

  • Surgical instruments for implantation of telemetry transmitters

  • Data acquisition and analysis software

Procedure:

  • Animal Preparation and Telemetry Implantation:

    • Surgically implant telemetry transmitters in beagle dogs under general anesthesia and aseptic conditions. The transmitter body is typically placed in the abdominal cavity.

    • Place a blood pressure sensing catheter in a major artery (e.g., femoral or carotid artery).

    • Place a sensor for left ventricular pressure in the left ventricle.

    • Position ECG leads to obtain a clear and stable signal.

    • Allow for a post-operative recovery period of at least two weeks to ensure the animals have returned to a normal physiological state.

  • Acclimatization:

    • House the dogs individually in a quiet, controlled environment.

    • Acclimatize the animals to the experimental procedures and handling to minimize stress-induced cardiovascular changes.

  • Drug Administration:

    • Oral Administration: Administer this compound or vehicle orally at various doses (e.g., 0.15, 0.3, and 0.6 mg/kg).[4][5]

    • Intravenous Administration: Administer this compound or vehicle intravenously via a previously implanted catheter at various doses (e.g., 0.03, 0.1, and 0.3 mg/kg).[6]

  • Data Recording:

    • Continuously record hemodynamic parameters, including systolic and diastolic blood pressure, heart rate, left ventricular pressure (for LVdP/dt_max calculation), and ECG (for QA interval measurement), for a predetermined period (e.g., 24 hours) post-administration.

  • Data Analysis:

    • Analyze the recorded data to determine the dose-dependent effects of this compound on each parameter compared to vehicle control.

    • Calculate the maximal upstroke velocity of the left ventricular pressure (LVdP/dt_max).

    • Measure the QA interval from the ECG recordings.

    • Evaluate the onset and duration of the observed effects.

Visualizations

Signaling Pathway of this compound

AH1058_Signaling_Pathway cluster_cell Cardiomyocyte L_type_Ca_Channel L-type Calcium Channel (α1 subunit) Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Allows Reduced_Contraction Reduced Ventricular Contraction Contraction Ventricular Contraction Ca_Influx->Contraction Initiates Ca_Influx->Reduced_Contraction Leads to AH1058 This compound AH1058->L_type_Ca_Channel Allosterically Binds & Inhibits

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Workflow for Hemodynamic Assessment

Experimental_Workflow Start Start Implantation Telemetry Transmitter Implantation in Beagle Dogs Start->Implantation Recovery Post-operative Recovery (≥ 2 weeks) Implantation->Recovery Acclimatization Acclimatization to Experimental Conditions Recovery->Acclimatization Administration This compound or Vehicle Administration (PO or IV) Acclimatization->Administration Recording Continuous Hemodynamic Recording via Telemetry Administration->Recording Analysis Data Analysis (Blood Pressure, Heart Rate, etc.) Recording->Analysis End End Analysis->End

Caption: Experimental workflow for conscious animal studies.

Discussion and Conclusion

The data from conscious animal models consistently demonstrate that this compound is a long-acting, cardiodepressive agent.[3][4] Its distinctive hemodynamic profile, characterized by a reduction in systolic blood pressure and myocardial contractility without affecting diastolic blood pressure, and a reflex increase in heart rate, differs significantly from other antiarrhythmic agents and calcium channel blockers like verapamil (B1683045) and disopyramide.[4] The lack of effect on total peripheral vascular resistance in anesthetized dogs further supports its cardioselectivity.[7] This unique profile suggests that this compound may offer therapeutic benefits in specific cardiovascular pathologies where targeted inhibition of ventricular calcium channels is the primary goal. The provided protocols offer a robust framework for reproducing and extending these findings in preclinical drug development.

References

Troubleshooting & Optimization

AH-1058 solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AH-1058

This technical support center provides guidance on the solubility and stability of this compound in common experimental buffers. The information is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended due to its ability to dissolve a wide range of organic compounds, including this compound.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, which can then be diluted into aqueous experimental buffers.

Q2: How can I determine the solubility of this compound in my specific experimental buffer?

A2: The shake-flask method is a reliable technique to determine the equilibrium solubility of this compound.[2] This involves adding an excess amount of the compound to your buffer, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant after centrifugation or filtration.[3]

Q3: What factors can influence the solubility and stability of this compound in aqueous buffers?

A3: Several factors can affect the solubility and stability of a compound in aqueous solutions. These include pH, temperature, the presence of co-solvents, and the ionic strength of the buffer.[4] For this compound, its stability can be pH-dependent, and it is crucial to assess this in your specific buffer system.[5][6]

Q4: How should I assess the stability of this compound in my experimental buffer over time?

A4: To assess the stability of this compound, you can incubate a solution of the compound in your buffer at a specific temperature (e.g., 37°C) and collect aliquots at various time points.[5] The concentration of the remaining intact this compound can then be quantified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed when diluting DMSO stock solution into aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous buffer.- Increase the percentage of DMSO in the final solution (note that high concentrations of DMSO can affect biological experiments).- Decrease the final concentration of this compound.- Sonication may help in dissolving the compound, but be cautious of potential degradation.
Inconsistent results in biological assays. This compound may be degrading in the experimental buffer during the assay incubation period.- Perform a stability study of this compound in your assay buffer under the same conditions (temperature, time) as your experiment.[5]- If degradation is observed, consider preparing fresh solutions immediately before use or reducing the incubation time if possible.
Difficulty in achieving a saturated solution for solubility determination. Insufficient equilibration time or inadequate mixing.- Extend the incubation time in the shake-flask method to ensure equilibrium is reached (e.g., up to 72 hours).[2]- Ensure continuous and vigorous agitation of the suspension.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)
  • Add an excess amount of solid this compound to a known volume of the desired experimental buffer in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2]

  • After incubation, visually confirm the presence of undissolved solid to ensure saturation.[2]

  • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE).[3]

  • Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV.[3]

  • The resulting concentration is the equilibrium solubility of this compound in that specific buffer and temperature.

Protocol for Assessing Stability in Aqueous Buffer
  • Prepare a solution of this compound in the desired experimental buffer at a known concentration (e.g., 10 µM).

  • Incubate the solution at a relevant temperature (e.g., room temperature or 37°C).[5]

  • Collect aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[5]

  • Immediately analyze the aliquots by a stability-indicating HPLC method to determine the concentration of the parent compound.[7]

  • Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Data Summary

Since specific experimental data for this compound is not publicly available, the following tables present illustrative data to guide researchers.

Table 1: Illustrative Solubility of this compound in Common Buffers at 25°C

Buffer (pH)Solubility (µg/mL)Molar Solubility (µM)
Phosphate-Buffered Saline (PBS, pH 7.4)5.211.2
Tris-HCl (pH 7.4)4.810.3
Acetate Buffer (pH 5.0)15.733.8
Glycine-HCl Buffer (pH 3.0)25.154.0

Table 2: Illustrative Stability of this compound (10 µM) in PBS (pH 7.4) at 37°C

Time (hours)% Remaining
0100
298.5
496.2
891.8
2475.3

Visualizations

G cluster_workflow Experimental Workflow for Solubility & Stability Assessment cluster_solubility Solubility Determination cluster_stability Stability Assessment prep Prepare this compound Stock (e.g., 10 mM in DMSO) sol_1 Add excess this compound to Buffer prep->sol_1 stab_1 Dilute Stock into Buffer prep->stab_1 sol_2 Equilibrate (24-48h shaking) sol_1->sol_2 sol_3 Separate Solid & Liquid (Centrifuge/Filter) sol_2->sol_3 sol_4 Quantify Concentration (HPLC) sol_3->sol_4 stab_2 Incubate at Desired Temperature stab_1->stab_2 stab_3 Collect Aliquots at Time Points stab_2->stab_3 stab_4 Quantify Concentration (HPLC) stab_3->stab_4

Caption: Workflow for assessing this compound solubility and stability.

G cluster_pathway Simplified Signaling Pathway of this compound AH1058 This compound LTypeCaChannel L-type Calcium Channel (α1 subunit) AH1058->LTypeCaChannel allosterically binds to and inhibits CaInflux Ca²⁺ Influx LTypeCaChannel->CaInflux blocks Contraction Cardiac Muscle Contraction CaInflux->Contraction leads to

Caption: Simplified signaling pathway of this compound as an L-type calcium channel blocker.

G cluster_troubleshooting Troubleshooting Logic for this compound Experiments start Experimental Issue Observed issue_precipitate Precipitation upon dilution? start->issue_precipitate issue_inconsistent Inconsistent assay results? start->issue_inconsistent cause_solubility Exceeds solubility limit issue_precipitate->cause_solubility Yes cause_stability Compound degradation issue_inconsistent->cause_stability Yes solution_solubility Decrease concentration or increase co-solvent % cause_solubility->solution_solubility solution_stability Perform stability check & use fresh solutions cause_stability->solution_stability

Caption: Troubleshooting guide for common issues with this compound.

References

Technical Support Center: Optimizing AH-1058 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing AH-1058 dosage for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational lipophilic, antiarrhythmic agent.[1] It functions as a cardioselective L-type calcium channel blocker, binding to the alpha-1 subunit of these channels allosterically to modify their activity.[1] This action leads to a decrease in ventricular contractility, heart rate, and conductance through the atrioventricular node.[1] Notably, it has been shown to reduce systolic blood pressure with minimal impact on total peripheral vascular resistance.[1]

Q2: What are the reported dosages of this compound used in in vivo studies?

Published studies in canine models have utilized both intravenous and oral administration routes. An intravenous dose of 100 microg/kg was effective in suppressing ventricular arrhythmias.[2][3] For oral administration in conscious dogs, doses of 0.15, 0.3, and 0.6 mg/kg have been documented to produce dose-dependent cardiovascular effects.[4]

Q3: What is a critical consideration when correlating this compound dosage with its therapeutic effect?

A key finding from in vivo studies is that the antiarrhythmic effects of this compound do not correlate with its plasma concentrations.[2] This suggests that researchers should focus on direct measures of pharmacological effect (e.g., electrocardiogram, blood pressure) rather than plasma levels of the compound when conducting dose-response studies.

Q4: How does the onset and duration of action of this compound compare to other calcium channel blockers?

The effects of this compound have a slower onset but are longer-lasting compared to other widely used drugs like verapamil (B1683045) and atenolol.[1][2] This characteristic should be factored into the experimental design, particularly the timing of endpoint measurements after drug administration.

Troubleshooting Guide

Problem: I am not observing the expected therapeutic effect at the recommended starting dose.

Possible CauseSuggested Solution
Insufficient Dose for the Chosen Model or Endpoint: The effective dose can vary between species and disease models.Solution 1: Perform a Dose-Range Finding Study. It is crucial to establish a dose-response curve in your specific animal model. This involves testing a range of doses to identify the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).
Slow Onset of Action: As this compound has a slower onset of action, the timing of your endpoint measurement might be too early.[1][2]Solution 2: Adjust the Observation Time. Extend the time between drug administration and the measurement of the therapeutic effect. A time-course experiment is recommended to determine the peak effect time in your model.
Inconsistent Drug Administration: Improper administration can lead to variability in drug exposure.Solution 3: Refine Administration Technique. For intravenous administration, ensure the full dose is delivered into the circulation. For oral gavage, confirm proper placement to ensure the dose reaches the stomach.

Problem: I am observing high variability in my experimental results between animals.

Possible CauseSuggested Solution
Animal-to-Animal Variation in Metabolism: Individual differences in drug metabolism can lead to varied responses.Solution 1: Increase Group Size. A larger number of animals per group can help to improve the statistical power of your study and account for individual variability.
Inconsistent Experimental Conditions: Variations in animal handling, housing, or the experimental procedure itself can introduce variability.Solution 2: Standardize Experimental Protocols. Ensure all experimental procedures are performed consistently across all animals and groups. This includes factors like the time of day for dosing and measurements, and minimizing stress to the animals.

Data Summary

Table 1: Summary of In Vivo Dosages for this compound in Canine Models

Administration RouteDoseSpeciesObserved EffectReference
Intravenous100 µg/kgDogSuppression of ventricular arrhythmias[2][3]
Oral0.15 mg/kgDogDose-dependent reduction in systolic blood pressure and LVdP/dt(max)[4]
Oral0.3 mg/kgDogDose-dependent reduction in systolic blood pressure and LVdP/dt(max)[4]
Oral0.6 mg/kgDogDose-dependent reduction in systolic blood pressure and LVdP/dt(max)[4]

Experimental Protocols

Protocol 1: Intravenous Administration in Anesthetized Canine Model for Arrhythmia

  • Animal Model: Beagle dogs.[2][5]

  • Anesthesia: Induce anesthesia with thiopental (B1682321) sodium (30 mg/kg, i.v.) and maintain with 1.0% halothane (B1672932) vaporized with 100% oxygen.[5]

  • Arrhythmia Induction: Use established models such as epinephrine-induced, digitalis-induced, or two-stage coronary ligation-induced ventricular arrhythmias.[2]

  • Drug Administration: Administer this compound intravenously at a dose of 100 µg/kg.[2][3]

  • Endpoint Analysis: Continuously monitor electrocardiogram (ECG) to assess the suppression of arrhythmias. Hemodynamic parameters such as blood pressure and heart rate should also be monitored.

Protocol 2: Oral Administration in Conscious Canine Model for Cardiovascular Effects

  • Animal Model: Conscious, unrestrained beagle dogs equipped with telemetry for continuous monitoring.[4]

  • Drug Administration: Administer this compound orally at doses ranging from 0.15 to 0.6 mg/kg.[4]

  • Endpoint Analysis: Continuously record hemodynamic parameters including systolic and diastolic blood pressure, heart rate, and maximal upstroke velocity of the left ventricular pressure (LVdP/dt(max)) via telemetry.[4]

Visualizations

AH1058_Signaling_Pathway cluster_cell Cardiomyocyte L_type_Ca_Channel L-type Calcium Channel (α1 subunit) Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Facilitates Contraction Decreased Ventricular Contraction Ca_Influx->Contraction Leads to AH1058 This compound AH1058->L_type_Ca_Channel Allosterically Inhibits

Figure 1: Mechanism of action of this compound on L-type calcium channels.

Dose_Optimization_Workflow Start Start: Define Experimental Model & Endpoint Dose_Range Conduct Dose-Range Finding Study Start->Dose_Range Evaluate_Toxicity Evaluate for Adverse Effects Dose_Range->Evaluate_Toxicity Evaluate_Efficacy Evaluate for Therapeutic Effect Dose_Range->Evaluate_Efficacy Determine_MTD Determine Maximum Tolerated Dose (MTD) Evaluate_Toxicity->Determine_MTD Select_Dose Select Optimal Dose for Further Studies Determine_MTD->Select_Dose Determine_MED Determine Minimum Effective Dose (MED) Evaluate_Efficacy->Determine_MED Determine_MED->Select_Dose End End Select_Dose->End

Figure 2: Experimental workflow for optimizing this compound dosage.

Troubleshooting_Logic No_Effect No Therapeutic Effect Observed at Starting Dose Check_Dose Is the dose appropriate for the model? No_Effect->Check_Dose Check_Time Is the observation timepoint correct? Check_Dose->Check_Time No Dose_Escalate Action: Perform Dose-Escalation Study Check_Dose->Dose_Escalate Yes Check_Admin Is the administration technique consistent? Check_Time->Check_Admin No Time_Course Action: Conduct Time-Course Experiment Check_Time->Time_Course Yes Refine_Protocol Action: Refine and Standardize Protocol Check_Admin->Refine_Protocol No Resolved Issue Potentially Resolved Dose_Escalate->Resolved Time_Course->Resolved Refine_Protocol->Resolved

Figure 3: Troubleshooting logic for lack of therapeutic effect.

References

Technical Support Center: Investigating Discrepancies in AH-1058 Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discrepancies between the in vitro and in vivo potency of AH-1058, a cardioselective L-type calcium channel blocker.

Frequently Asked Questions (FAQs)

Q1: What is the known discrepancy between the in vitro and in vivo potency of this compound?

A1: Studies have consistently shown that this compound exhibits greater potency in in vitro assays compared to its effects observed in in vivo animal models.[1] This is a critical consideration for translational studies and dose-response predictions in preclinical and clinical development.

Q2: What is the established mechanism of action for this compound?

A2: this compound is a cardioselective L-type calcium channel blocker.[1] It allosterically binds to the alpha-1 subunit of L-type calcium channels, the same binding site as phenylalkylamines (e.g., verapamil) and benzothiazepines. This binding alters the channel's activity and suppresses calcium currents by interacting with multiple channel states (resting and inactive).[1]

Q3: Have there been any reported issues with the correlation between plasma concentration and the pharmacological effect of this compound?

A3: Yes, a notable finding is that the antiarrhythmic effects of this compound do not correlate with its plasma concentrations when administered intravenously or orally.[2] This suggests that simple pharmacokinetic measurements may not be predictive of the drug's efficacy.

Troubleshooting Guide

Issue: Observed In Vivo Efficacy is Significantly Lower than Predicted by In Vitro IC50 Values.

This is a common challenge reported for this compound. The following sections provide potential causes and troubleshooting steps to investigate this discrepancy.

To facilitate a clear comparison, the following tables summarize the reported in vitro and in vivo potency of this compound.

Table 1: In Vitro Potency of this compound

Assay TypeCell TypeParameterValueReference
Patch ClampIsolated Guinea Pig CardiomyocytesIC50 (holding potential -80 mV)4.91 µM[2]
Patch ClampIsolated Guinea Pig CardiomyocytesIC50 (holding potential -40 mV)0.32 µM[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelAdministration RouteEffective DoseObserved EffectReference
Canine Ventricular Arrhythmia ModelIntravenous100 µg/kgEffective suppression of ventricular arrhythmias[2]
Conscious Canine ModelOral0.15, 0.3, and 0.6 mg/kgDose-dependent reduction in systolic blood pressure and LVdP/dt(max)[3]
Anesthetized Canine ModelIntravenous100 µg/kgDecreased cardiac output at 30 min[4]
Anesthetized Canine ModelIntravenous200 µg/kgSuppressed sinus nodal automaticity, AV nodal conduction, and ventricular contraction[4]

The lack of correlation between plasma concentration and effect strongly suggests complex pharmacokinetic and/or metabolic profiles.

  • Troubleshooting Steps:

    • Conduct Metabolite Profiling: Investigate the formation of active or inactive metabolites of this compound in the relevant species. The presence of active metabolites could contribute to the observed in vivo effect, even at low parent drug concentrations.

    • Assess Tissue Distribution: Determine the concentration of this compound in cardiac tissue versus plasma. High tissue accumulation, particularly in the heart, could explain a disconnect between plasma levels and pharmacological activity.

    • Evaluate Protein Binding: High plasma protein binding can limit the amount of free, active drug available to reach the target tissue. Determine the plasma protein binding percentage of this compound.

dot

cluster_0 In Vivo Administration cluster_1 Potential In Vivo Factors cluster_2 Pharmacological Effect This compound (Administered) This compound (Administered) Plasma Plasma This compound (Administered)->Plasma Metabolism (Liver, etc.) Metabolism (Liver, etc.) Plasma->Metabolism (Liver, etc.) First-pass effect? Tissue Distribution Tissue Distribution Plasma->Tissue Distribution Cardioselectivity? Protein Binding Protein Binding Plasma->Protein Binding High affinity? Metabolites (Active/Inactive) Metabolites (Active/Inactive) Metabolism (Liver, etc.)->Metabolites (Active/Inactive) Heart (Target Tissue) Heart (Target Tissue) Tissue Distribution->Heart (Target Tissue) Free Drug (Active) Free Drug (Active) Protein Binding->Free Drug (Active) L-type Ca2+ Channel Block L-type Ca2+ Channel Block Heart (Target Tissue)->L-type Ca2+ Channel Block Antiarrhythmic Effect Antiarrhythmic Effect L-type Ca2+ Channel Block->Antiarrhythmic Effect

Caption: Potential pharmacokinetic factors influencing this compound's in vivo potency.

This compound is reported to have a slower onset and longer duration of action compared to other calcium channel blockers like verapamil.

  • Troubleshooting Steps:

    • Extended In Vivo Observation Periods: Ensure that the duration of your in vivo experiments is sufficient to capture the full therapeutic effect of this compound.

    • Re-evaluate Dosing Regimen: A single-dose pharmacokinetic/pharmacodynamic (PK/PD) model may not be appropriate. Consider multiple dosing regimens to achieve steady-state concentrations at the target site.

dot

This compound Administration This compound Administration Drug Absorption & Distribution Drug Absorption & Distribution This compound Administration->Drug Absorption & Distribution Slow Target Engagement (Heart) Target Engagement (Heart) Drug Absorption & Distribution->Target Engagement (Heart) Gradual Accumulation Pharmacological Effect Pharmacological Effect Target Engagement (Heart)->Pharmacological Effect Sustained

Caption: The slow onset and long-lasting action of this compound.

This compound exhibits a more selective action on cardiac calcium channels than on those in vascular smooth muscle.

  • Troubleshooting Steps:

    • Measure Cardiac-Specific Endpoints: Ensure that your in vivo models are designed to measure cardiac-specific parameters (e.g., ventricular contractility, atrioventricular conduction) rather than relying solely on systemic effects like blood pressure.

    • Comparative In Vitro Assays: Conduct parallel in vitro assays on both cardiomyocytes and vascular smooth muscle cells to quantify the selectivity of this compound.

dot

This compound This compound Cardiac L-type Ca2+ Channels Cardiac L-type Ca2+ Channels This compound->Cardiac L-type Ca2+ Channels High Affinity Vascular Smooth Muscle L-type Ca2+ Channels Vascular Smooth Muscle L-type Ca2+ Channels This compound->Vascular Smooth Muscle L-type Ca2+ Channels Low Affinity Antiarrhythmic Effect Antiarrhythmic Effect Cardiac L-type Ca2+ Channels->Antiarrhythmic Effect Vasodilation Vasodilation Vascular Smooth Muscle L-type Ca2+ Channels->Vasodilation

Caption: Cardioselectivity of this compound.

Experimental Protocols

Key In Vitro Experiment: Patch Clamp on Isolated Guinea Pig Cardiomyocytes

This protocol is based on methodologies described for assessing the Ca2+ channel-blocking efficacy of this compound.

  • Cell Isolation:

    • Isolate ventricular myocytes from guinea pig hearts using established enzymatic digestion protocols.

  • Patch Clamp Recording:

    • Use the whole-cell patch-clamp technique.

    • Maintain a holding potential of -80 mV or -40 mV to assess state-dependent block.

    • Apply depolarizing pulses to elicit L-type Ca2+ currents.

    • Perfuse the cells with varying concentrations of this compound (e.g., 0.001 - 10 µM) to determine the concentration-response relationship and calculate the IC50.[2]

Key In Vivo Experiment: Canine Arrhythmia Models

This protocol is based on studies evaluating the antiarrhythmic effects of this compound in dogs.

  • Animal Model:

    • Use established canine models of ventricular arrhythmia induced by agents such as epinephrine (B1671497) or digitalis, or by coronary ligation.[2]

  • Drug Administration:

    • For intravenous studies, administer this compound at doses around 100 µg/kg.[2]

    • For oral studies, administer this compound at doses ranging from 0.15 to 0.6 mg/kg.[3]

  • Monitoring:

    • Continuously monitor electrocardiogram (ECG) to assess the suppression of arrhythmias.

    • Measure hemodynamic parameters such as blood pressure and cardiac output.

dot

cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Isolate Guinea Pig Cardiomyocytes Isolate Guinea Pig Cardiomyocytes Whole-Cell Patch Clamp Whole-Cell Patch Clamp Isolate Guinea Pig Cardiomyocytes->Whole-Cell Patch Clamp Apply this compound (0.001-10 µM) Apply this compound (0.001-10 µM) Whole-Cell Patch Clamp->Apply this compound (0.001-10 µM) Measure L-type Ca2+ Current Measure L-type Ca2+ Current Apply this compound (0.001-10 µM)->Measure L-type Ca2+ Current Calculate IC50 Calculate IC50 Measure L-type Ca2+ Current->Calculate IC50 Induce Arrhythmia in Canine Model Induce Arrhythmia in Canine Model Administer this compound (IV or Oral) Administer this compound (IV or Oral) Induce Arrhythmia in Canine Model->Administer this compound (IV or Oral) Monitor ECG & Hemodynamics Monitor ECG & Hemodynamics Administer this compound (IV or Oral)->Monitor ECG & Hemodynamics Assess Antiarrhythmic Efficacy Assess Antiarrhythmic Efficacy Monitor ECG & Hemodynamics->Assess Antiarrhythmic Efficacy

Caption: Experimental workflows for in vitro and in vivo assessment of this compound.

References

Correlation of AH-1058 plasma concentration and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the L-type calcium channel blocker, AH-1058.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cardioselective L-type calcium channel blocker.[1] It is a derivative of cyproheptadine (B85728) and exhibits antiarrhythmic properties.[1] Its primary mechanism of action is to allosterically bind to the alpha-1 subunit of L-type calcium channels, the same binding site as phenylalkylamines (e.g., verapamil) and benzothiazepines.[1] This binding alters the channel's activity, suppressing calcium currents.[1] this compound appears to interact with multiple states of the L-type calcium channel, including resting and inactive states.[1]

Q2: Is there a direct correlation between the plasma concentration of this compound and its pharmacological activity?

A2: No, studies have indicated that the plasma concentration of this compound does not directly correlate with its observed activity.[1][2] The antiarrhythmic effects of this compound have been shown to have a slower onset and longer duration than its plasma levels might suggest.[2] This suggests a complex pharmacokinetic/pharmacodynamic relationship.

Q3: What are the expected cardiovascular effects of this compound?

A3: The primary effects of this compound are on the cardiovascular system. Due to its calcium channel blocking activity, it can decrease ventricular contractility, reduce heart rate, and slow conductance through the atrioventricular (AV) node.[1] It has also been shown to decrease systolic blood pressure with minimal impact on total peripheral vascular resistance.[1] The order of potency for its effects is generally: ventricular contraction > coronary blood flow >> atrioventricular conduction > sinoatrial automaticity.[1]

Q4: What are the potential therapeutic applications of this compound?

A4: Based on its mechanism of action, proposed uses for this compound include the treatment of angina pectoris, stenosis of the outflow tract from obstructive hypertrophic cardiomyopathy, and ventricular arrhythmias.[1]

Data Presentation

Table 1: In Vivo Hemodynamic Effects of Orally Administered this compound in Conscious Dogs

While direct plasma concentration to activity correlation is not established, the following table summarizes the dose-dependent hemodynamic effects observed in conscious dogs, which can serve as an indirect measure of its activity.

Dose of this compound (mg/kg, oral)Change in Systolic Blood PressureChange in LVdP/dt(max)Change in Heart RateChange in QA IntervalEffect on Diastolic Blood Pressure
0.15ReducedReducedIncreasedProlongedNo significant effect
0.3ReducedReducedIncreasedProlongedNo significant effect
0.6ReducedReducedIncreasedProlongedNo significant effect

Data synthesized from a study in conscious beagle dogs.[3]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Activity using Electrophysiology (Patch-Clamp)

This protocol outlines a general method for measuring the inhibitory effect of this compound on L-type calcium channels in isolated cardiomyocytes.

1. Cell Preparation:

  • Isolate ventricular cardiomyocytes from a suitable animal model (e.g., guinea pig) using enzymatic digestion.
  • Plate the isolated cells on glass coverslips and allow them to adhere.

2. Electrophysiology Recording:

  • Use the whole-cell patch-clamp technique to record L-type calcium currents (ICa,L).
  • Use a patch pipette filled with an appropriate internal solution and an external bath solution designed to isolate ICa,L.
  • Hold the cell membrane potential at a level that inactivates sodium channels (e.g., -40 mV).
  • Elicit ICa,L by applying depolarizing voltage steps.

3. Application of this compound:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
  • Dilute the stock solution to the desired final concentrations in the external bath solution immediately before use.
  • Perfuse the cells with the this compound containing solution.

4. Data Acquisition and Analysis:

  • Record ICa,L before and after the application of different concentrations of this compound.
  • Measure the peak amplitude of ICa,L at each concentration.
  • Plot the concentration-response curve and calculate the IC50 value to determine the potency of this compound.[4]

Protocol 2: Measurement of Intracellular Calcium Concentration using a Fluorescent Dye

This protocol describes a method to assess the effect of this compound on intracellular calcium levels in a cell line expressing L-type calcium channels.

1. Cell Culture and Plating:

  • Culture a suitable cell line (e.g., a cardiac cell line or a cell line stably expressing Cav1.2 channels) in a 96-well plate.
  • Plate the cells at an appropriate density to achieve a confluent monolayer.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
  • Remove the culture medium from the wells and add the dye-loading buffer.
  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells.[5][6]
  • Wash the cells with a physiological buffer to remove excess dye.[5]

3. Compound Addition:

  • Prepare different concentrations of this compound in the physiological buffer.
  • Add the this compound solutions to the respective wells.
  • Include appropriate controls (vehicle control, positive control with a known calcium channel blocker).

4. Measurement of Fluorescence:

  • Use a fluorescence plate reader to measure the changes in intracellular calcium concentration.[6]
  • For Fura-2, measure the fluorescence emission at 510 nm with excitation at both 340 nm and 380 nm.[7]
  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

5. Data Analysis:

  • Calculate the change in the fluorescence ratio over time in response to this compound.
  • Determine the inhibitory effect of this compound on calcium influx.

Protocol 3: Quantification of this compound in Plasma

This protocol provides a general method for measuring the concentration of this compound in plasma samples using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

1. Sample Preparation:

  • Collect blood samples in tubes containing an anticoagulant.
  • Centrifuge the blood samples to separate the plasma.
  • Perform a protein precipitation step by adding a solvent like acetonitrile (B52724) to the plasma sample to remove proteins.[8][9]
  • Centrifuge the sample to pellet the precipitated proteins and collect the supernatant.

2. Chromatographic Separation:

  • Use a suitable HPLC or UPLC column (e.g., a C18 reversed-phase column).
  • Develop a mobile phase gradient to achieve good separation of this compound from other plasma components.

3. Detection and Quantification:

  • For HPLC with UV detection, monitor the eluent at a wavelength where this compound has maximum absorbance.
  • For UPLC-MS/MS, use electrospray ionization (ESI) in positive mode and select specific parent and daughter ion transitions for this compound for sensitive and selective detection.[8][9]
  • Create a standard curve using known concentrations of this compound to quantify the amount in the plasma samples.

Troubleshooting Guides

In Vitro Calcium Channel Activity Assays
IssuePossible CauseSuggested Solution
No or weak signal in fluorescence-based assays - Low dye loading efficiency- Cell death- Incorrect filter settings on the plate reader- Optimize dye concentration and incubation time.- Ensure cell viability before and after the assay.- Verify the excitation and emission wavelengths are correct for the chosen dye.
High background fluorescence - Incomplete removal of extracellular dye- Autofluorescence from the compound or media- Ensure thorough washing after dye loading.- Run a control with the compound alone to check for autofluorescence.
Inconsistent results between wells - Uneven cell plating- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension and careful plating.- Calibrate pipettes and use proper technique.- Avoid using the outer wells of the plate or fill them with buffer.
Lack of this compound effect in electrophysiology - Incorrect holding potential- Compound degradation- Low concentration- Ensure the holding potential is appropriate to isolate L-type calcium channels.- Prepare fresh stock solutions of this compound.- Perform a dose-response experiment to ensure an effective concentration is used.
Quantification of this compound in Plasma
IssuePossible CauseSuggested Solution
Poor peak shape in HPLC/UPLC - Inappropriate mobile phase- Column degradation- Optimize the mobile phase composition and gradient.- Use a new or properly cleaned column.
Low recovery of this compound - Inefficient protein precipitation- Adsorption of the compound to labware- Try different precipitation solvents or methods.- Use low-binding tubes and pipette tips.
Matrix effects in MS detection - Co-eluting plasma components suppressing or enhancing the signal- Optimize the chromatographic separation to separate this compound from interfering components.- Use a stable isotope-labeled internal standard.

Visualizations

AH1058_Signaling_Pathway cluster_cell Cardiomyocyte L_type_Ca_Channel L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Allows Contraction Muscle Contraction Ca_influx->Contraction Triggers AH1058 This compound AH1058->L_type_Ca_Channel Allosteric Inhibition

Caption: Signaling pathway of this compound in a cardiomyocyte.

Experimental_Workflow_Calcium_Flux_Assay cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis plate_cells Plate Cells in 96-well Plate dye_loading Load Cells with Fura-2 AM plate_cells->dye_loading wash_cells Wash Cells dye_loading->wash_cells add_AH1058 Add this compound wash_cells->add_AH1058 measure_fluorescence Measure Fluorescence (340/380 nm) add_AH1058->measure_fluorescence calculate_ratio Calculate Fluorescence Ratio measure_fluorescence->calculate_ratio analyze_data Analyze Data (Inhibition) calculate_ratio->analyze_data

Caption: Experimental workflow for an in vitro calcium flux assay.

Troubleshooting_Logic start Inconsistent Results? check_pipetting Verify Pipetting Accuracy & Calibration start->check_pipetting check_plating Ensure Uniform Cell Plating start->check_plating check_reagents Confirm Reagent Stability & Concentration start->check_reagents mitigate_edge_effects Mitigate Plate Edge Effects check_pipetting->mitigate_edge_effects check_plating->mitigate_edge_effects check_reagents->mitigate_edge_effects resolve Consistent Results mitigate_edge_effects->resolve

Caption: Logical troubleshooting flow for inconsistent experimental results.

References

Technical Support Center: AH-1058 Lipophilicity & Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the lipophilicity of AH-1058 and the experimental procedures for its determination.

Frequently Asked Questions (FAQs)

Q1: What is the lipophilicity of this compound?

Q2: Why is understanding the lipophilicity of this compound important?

The lipophilicity of a drug candidate like this compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. As a cardioselective L-type calcium channel blocker, its ability to permeate cell membranes and reach its target site of action is directly related to its lipophilicity.[1]

Q3: Which experimental methods are recommended for determining the lipophilicity of this compound?

The two most common and recommended methods for experimentally determining the lipophilicity (LogP/LogD) of a compound like this compound are the shake-flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . The shake-flask method is considered the "gold standard" for its direct measurement of the partition coefficient.[3] RP-HPLC is a widely used indirect method that correlates a compound's retention time to its lipophilicity.[3]

Q4: What are the potential challenges in measuring the lipophilicity of this compound?

Given its expected high lipophilicity and its formulation as a hydrochloride salt (a basic compound), researchers may encounter the following challenges:

  • Low Aqueous Solubility: Highly lipophilic compounds often have poor solubility in the aqueous phase, making accurate concentration determination difficult.

  • Emulsion Formation: During the shake-flask method, the vigorous shaking of two immiscible phases can lead to the formation of emulsions, complicating phase separation.

  • Adsorption to Surfaces: Lipophilic compounds can adsorb to the surfaces of glassware and equipment, leading to inaccurate measurements.

  • Silanophilic Interactions (RP-HPLC): As a basic compound, this compound may interact with residual silanol (B1196071) groups on silica-based HPLC columns, leading to peak tailing and inaccurate retention times.[4]

Quantitative Data Summary

The following table summarizes the available lipophilicity data for this compound's parent compound and relevant comparator drugs.

CompoundLogP/LogD ValueMethodReference
Cyproheptadine (B85728) HCl (parent of this compound)5.37350Calculated[2]
Verapamil (B1683045) 5.23Calculated[5]
Atenolol (B1665814) 0.16Experimental[6]

Experimental Protocols

Shake-Flask Method (Gold Standard)

This method directly determines the partition coefficient (P) of a compound between n-octanol and an aqueous buffer (typically phosphate (B84403) buffer at pH 7.4 for LogD).

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Partitioning: In a glass vial, add a known volume of the pre-saturated n-octanol and pre-saturated buffer. Add a small aliquot of the this compound stock solution.

  • Equilibration: Tightly cap the vial and shake it for a predetermined period (e.g., 1-24 hours) at a constant temperature to allow for equilibrium to be reached. A slow-stirring method can be used as an alternative to vigorous shaking to minimize emulsion formation.[3]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

  • Concentration Analysis: Carefully sample a precise volume from both the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the LogD as the base-10 logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This indirect method estimates lipophilicity based on the retention time of the compound on a nonpolar stationary phase.

Methodology:

  • System Preparation: Use a C18 HPLC column, preferably an end-capped one to minimize silanophilic interactions.[3] The mobile phase is typically a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.

  • Calibration: Prepare a series of standard compounds with known LogP values that span the expected lipophilicity range of this compound.

  • Sample Analysis: Inject the standard compounds and this compound into the HPLC system under isocratic conditions (a constant mobile phase composition).

  • Data Acquisition: Record the retention time (t_R) for each compound. Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column.

  • Calibration Curve: Plot the logarithm of the retention factor (log k) of the standard compounds against their known LogP values. A linear regression of this plot provides a calibration curve.

  • LogP Determination: From the measured log k of this compound, interpolate its LogP value from the calibration curve.

Troubleshooting Guides

Shake-Flask Method Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Mass Balance / Low Recovery - Adsorption to glassware. - Precipitation of the compound in one of the phases.- Silanize glassware to reduce adsorption. - Ensure the initial concentration is below the solubility limit in both phases.
Formation of a Stable Emulsion - Vigorous shaking. - Presence of impurities acting as surfactants.- Use a slow-stirring or gentle inversion method instead of shaking.[3] - Centrifuge at a higher speed for a longer duration.
Inconsistent Results - Incomplete phase separation. - Temperature fluctuations. - Equilibrium not reached.- Allow sufficient time for phase separation after centrifugation. - Perform the experiment in a temperature-controlled environment. - Increase the shaking/stirring time to ensure equilibrium.
Contamination of Aqueous Phase with Octanol - Difficulty in sampling the aqueous phase without disturbing the interface.- Use the "water-plug" aspiration technique: aspirate a small volume of water into the syringe needle before sampling the aqueous phase.[3]
RP-HPLC Method Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing or Broadening - Silanophilic interactions between the basic this compound and the stationary phase.- Use a highly end-capped C18 column.[3] - Add a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH.
Poor Correlation in Calibration Curve - Inappropriate selection of standard compounds. - Non-linear relationship between log k and LogP under the chosen conditions.- Select standards that are structurally similar to this compound if possible. - Adjust the mobile phase composition (organic solvent percentage).
Drifting Retention Times - Inadequate column equilibration. - Changes in mobile phase composition.- Ensure the column is thoroughly equilibrated with the mobile phase before injections. - Prepare the mobile phase accurately and use a degasser.
Compound is too Retained (Long Retention Time) - High lipophilicity of this compound.- Increase the percentage of the organic solvent in the mobile phase.

Visualizations

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane L_type_Ca_Channel L-type Calcium Channel (α1 subunit) Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Inhibits AH_1058 This compound AH_1058->L_type_Ca_Channel Allosteric Binding Contraction Decreased Cardiac Contractility Ca_influx->Contraction

Caption: Mechanism of action of this compound as an L-type calcium channel blocker.

Experimental_Workflow cluster_shake_flask Shake-Flask Method cluster_hplc RP-HPLC Method SF_Start Prepare Pre-saturated n-Octanol and Buffer SF_Partition Partition this compound between Phases SF_Start->SF_Partition SF_Equilibrate Equilibrate (Shake/Stir) SF_Partition->SF_Equilibrate SF_Separate Separate Phases (Centrifuge) SF_Equilibrate->SF_Separate SF_Analyze Analyze Concentration in each Phase SF_Separate->SF_Analyze SF_Calculate Calculate LogD SF_Analyze->SF_Calculate HPLC_Start Prepare Mobile Phase and Calibrants HPLC_Inject Inject Calibrants and this compound HPLC_Start->HPLC_Inject HPLC_Measure Measure Retention Times (tR) HPLC_Inject->HPLC_Measure HPLC_Curve Generate Calibration Curve (log k vs. LogP) HPLC_Measure->HPLC_Curve HPLC_Interpolate Interpolate LogP of this compound HPLC_Curve->HPLC_Interpolate Start Start Lipophilicity Determination Start->SF_Start Start->HPLC_Start

Caption: Workflow for experimental determination of lipophilicity.

References

Potential off-target effects of AH-1058 in cardiac tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AH-1058 in cardiac tissue. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action of this compound in cardiac tissue?

This compound is a cardioselective L-type calcium channel blocker.[1] It allosterically binds to the alpha-1 subunit of L-type calcium channels, the same binding sites as phenylalkylamines (e.g., verapamil) and benzothiazepines, to suppress calcium currents.[1] This action leads to a decrease in ventricular contractility, heart rate, and atrioventricular (AV) nodal conductance.[1]

Q2: Are there any known secondary or off-target effects of this compound on other ion channels in the heart?

Yes, this compound has been observed to exhibit characteristics of a Class I antiarrhythmic, which suggests it may also block sodium channels.[1] However, the precise effects on sodium channels are described as variable and not fully characterized.[1] Given that other Class I antiarrhythmic drugs can also affect potassium channels, this is a potential area for further investigation with this compound.[2]

Q3: Since this compound is derived from cyproheptadine (B85728), could it have off-target effects on cardiac receptors related to histamine (B1213489) or serotonin (B10506)?

This is a plausible hypothesis. Cyproheptadine is known for its antihistaminic and antiserotonergic properties.[1] While these effects have not been specifically documented for this compound in cardiac tissue, its structural similarity to cyproheptadine suggests that it may retain some affinity for histamine (H1) and serotonin (5-HT) receptors, which are present in the cardiovascular system and can modulate cardiac function. Cyproheptadine has been shown to affect cardiac electrophysiology, including depressing the slow inward calcium current and potentially the fast inward sodium current at higher concentrations.[3]

Q4: What are the expected hemodynamic effects of this compound based on preclinical studies?

In canine models, intravenous administration of this compound has been shown to decrease cardiac output, suppress sinus nodal automaticity, AV nodal conduction, and ventricular contraction.[4] It also leads to a dose-dependent reduction in systolic blood pressure and the maximal upstroke velocity of the left ventricular pressure (LVdP/dtmax), with an associated increase in heart rate and a prolonged QA interval.[5] Notably, it has minimal effect on total peripheral vascular resistance and diastolic blood pressure.[1][5]

Q5: My in-vitro electrophysiology recordings show unexpected changes in action potential duration after applying this compound. What could be the cause?

While the primary effect of this compound is on the L-type calcium current which affects the plateau phase of the action potential, the observed changes in action potential duration could be due to its secondary, less characterized effects. The potential blockade of sodium channels could alter the upstroke and conduction of the action potential.[1] Furthermore, if this compound has off-target effects on potassium channels, as seen with some other Class I antiarrhythmics, this could also modulate the repolarization phase and overall action potential duration.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly large decrease in cell viability in cardiomyocyte cultures. Cytotoxicity at higher concentrations.Perform a dose-response curve for cytotoxicity using assays like LDH release or MTT to determine the toxic threshold.[5]
Arrhythmic events observed in cardiac tissue preparations at therapeutic concentrations. Pro-arrhythmic potential due to complex ion channel effects (e.g., sodium channel modulation).Characterize the effects of this compound on multiple cardiac ion channels (Na+, K+, Ca2+) using patch-clamp electrophysiology to understand the ionic basis of the arrhythmia.
Inconsistent results in functional assays (e.g., contractility). Influence of potential off-target effects (e.g., antihistaminic/antiserotonergic).Investigate the presence of H1 and 5-HT receptors in your experimental model. Use specific receptor antagonists to see if the inconsistent effects of this compound can be blocked.
Observed effects on cardiac signaling pathways unrelated to calcium homeostasis. Activation or inhibition of off-target signaling cascades.Perform a broader analysis of key cardiac signaling pathways (e.g., CaMKII, calcineurin-NFAT) to identify any unintended modulation by this compound.[6][7]

Quantitative Data Summary

Table 1: Electrophysiological Effects of this compound and its Parent Compound Cyproheptadine

Parameter Compound Concentration Effect Experimental Model Reference
IC50 for Ca2+ Current This compound0.32 µMInhibitionIsolated guinea pig cardiomyocytes (-40 mV holding potential)[8]
IC50 for Ca2+ Current This compound4.91 µMInhibitionIsolated guinea pig cardiomyocytes (-80 mV holding potential)[8]
IC50 for Ca2+ Current Cyproheptadine7.75 µMInhibitionIsolated guinea pig cardiomyocytes (-40 mV holding potential)[8]
IC50 for Ca2+ Current Cyproheptadine42.44 µMInhibitionIsolated guinea pig cardiomyocytes (-80 mV holding potential)[8]
Action Potential Duration Cyproheptadine2-8 µMDose-dependent decreaseDog and rabbit Purkinje and ventricular muscle cells[3]

Table 2: Hemodynamic Effects of this compound in Canine Models

Parameter Dose (Intravenous) Effect Reference
Cardiac Output 100 µg/kgDecreased at 30 min[4]
Sinus Nodal Automaticity 200 µg/kgSuppressed[4]
AV Nodal Conduction 200 µg/kgSuppressed[4]
Ventricular Contraction 200 µg/kgSuppressed[4]
Mean Blood Pressure 200 µg/kgDecreased[4]
Parameter Dose (Oral) Effect Reference
Systolic Blood Pressure 0.15, 0.3, 0.6 mg/kgDose-dependent reduction[5]
LVdP/dtmax 0.15, 0.3, 0.6 mg/kgDose-dependent reduction[5]
Heart Rate 0.15, 0.3, 0.6 mg/kgIncreased[5]
QA Interval 0.15, 0.3, 0.6 mg/kgDose-dependent prolongation[5]
Diastolic Blood Pressure 0.15, 0.3, 0.6 mg/kgNo effect[5]

Experimental Protocols

Protocol 1: Evaluation of Off-Target Effects on Cardiac Ion Channels using Patch-Clamp Electrophysiology

  • Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings to measure specific ion currents in isolation.

    • Use specific voltage protocols and ionic solutions to isolate L-type Ca2+, fast Na+, and key K+ currents (e.g., IKr, IKs, IK1).

  • Drug Application:

    • Establish a stable baseline recording.

    • Perfuse the cells with increasing concentrations of this compound.

    • Record the changes in current amplitude and kinetics at each concentration.

  • Data Analysis:

    • Construct concentration-response curves to determine the IC50 for each ion channel.

    • Analyze any changes in channel gating properties (activation, inactivation, recovery from inactivation).

Protocol 2: Radioligand Binding Assay for Histamine H1 and Serotonin 5-HT2A Receptor Affinity

  • Membrane Preparation: Prepare cardiac tissue homogenates or use cell lines expressing the human H1 or 5-HT2A receptor.

  • Binding Reaction:

    • Incubate the membrane preparation with a specific radioligand (e.g., [3H]pyrilamine for H1, [3H]ketanserin for 5-HT2A) in the presence of varying concentrations of this compound.

  • Separation and Counting:

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound.

    • Determine the inhibition constant (Ki) of this compound for each receptor to quantify its binding affinity.

Protocol 3: Assessment of Cytotoxicity in Cardiomyocytes

  • Cell Culture: Plate cardiomyocytes (e.g., hiPSC-CMs) in a 96-well plate and allow them to form a confluent monolayer.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48 hours).

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.

  • MTT Assay:

    • Add MTT reagent to the cells and incubate.

    • Solubilize the formazan (B1609692) crystals and measure the absorbance to determine the metabolic activity of viable cells.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity (for LDH assay) or the percentage of cell viability (for MTT assay) at each concentration.

    • Determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

AH1058_On_Target_Pathway AH1058 This compound L_type_Ca_Channel L-type Ca2+ Channel (α1 subunit) AH1058->L_type_Ca_Channel Allosteric Inhibition Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Contraction Ventricular Contraction Ca_Influx->Contraction Decreased AV_Conduction AV Nodal Conduction Ca_Influx->AV_Conduction Decreased Heart_Rate Heart Rate Ca_Influx->Heart_Rate Decreased

Caption: On-target signaling pathway of this compound in cardiac tissue.

AH1058_Off_Target_Hypothesis cluster_AH1058 This compound cluster_channels Potential Off-Targets cluster_effects Resulting Cardiac Effects AH1058 This compound Na_Channel Fast Na+ Channels AH1058->Na_Channel Inhibition? K_Channel K+ Channels AH1058->K_Channel Modulation? H1_Receptor Histamine H1 Receptor AH1058->H1_Receptor Antagonism? S_Receptor Serotonin 5-HT Receptor AH1058->S_Receptor Antagonism? AP_Duration Altered Action Potential Duration Na_Channel->AP_Duration Arrhythmia Pro-arrhythmic Potential Na_Channel->Arrhythmia K_Channel->AP_Duration Inotropy Modulated Inotropy H1_Receptor->Inotropy S_Receptor->Inotropy

Caption: Hypothesized off-target effects of this compound in cardiac tissue.

Experimental_Workflow start Start: Observe Unexpected Cardiac Effect of this compound hypothesis Hypothesize Off-Target Interaction (e.g., Na+/K+ channels, H1/5-HT receptors) start->hypothesis binding_assay Protocol 2: Radioligand Binding Assays (Ki determination) hypothesis->binding_assay patch_clamp Protocol 1: Patch-Clamp Electrophysiology (IC50 determination) hypothesis->patch_clamp cytotoxicity Protocol 3: Cytotoxicity Assays (LDH, MTT) hypothesis->cytotoxicity functional_assay Functional Assays (e.g., contractility, APD measurement) binding_assay->functional_assay patch_clamp->functional_assay analysis Analyze Data and Characterize Off-Target Profile functional_assay->analysis cytotoxicity->analysis end Conclusion: Identify and Mitigate Off-Target Risk analysis->end

Caption: Experimental workflow for investigating off-target effects.

References

Long-lasting effects of AH-1058 and experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the novel, long-acting calcium channel blocker, AH-1058.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational and lipophilic antiarrhythmic compound that functions as a cardioselective L-type calcium channel blocker.[1] It is derived from cyproheptadine (B85728) and exhibits antiserotonergic, antihistaminic, and calcium channel blocking properties.[1] Its primary mechanism of action is the allosteric binding to the alpha-1 subunit of L-type calcium channels, which is a different site than the active site. This binding alters the channel's activity and suppresses calcium currents.[1] this compound appears to interact with multiple states of the L-type calcium channels, including resting and inactive states.[1]

Q2: What are the known long-lasting effects of this compound?

This compound is characterized by its slow onset and long-lasting cardiosuppressive effects, particularly on ventricular contraction, when compared to other calcium channel blockers like verapamil (B1683045).[2] Its antiarrhythmic actions are also sustained over a longer period.[3] Studies in conscious dogs have shown that the cardiohemodynamic effects of this compound have a more extended time course than verapamil, disopyramide, and atenolol.[4]

Q3: How does the cardioselectivity of this compound compare to other calcium channel blockers?

This compound demonstrates a greater selectivity for cardiac tissue over vascular smooth muscle.[1][3] This is in contrast to typical calcium channel blockers like verapamil, which can cause significant hypotension.[3] this compound has been shown to decrease systolic blood pressure with minimal effect on total peripheral vascular resistance and diastolic blood pressure.[1]

Q4: Does the plasma concentration of this compound correlate with its pharmacological effects?

No, a notable characteristic of this compound is that its antiarrhythmic effects do not correlate with its plasma concentrations when administered intravenously or orally.[3] This suggests that plasma level monitoring may not be a reliable indicator of its activity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Slower than expected onset of action in in vivo experiments. The intrinsic properties of this compound include a slower onset of action compared to other calcium channel blockers like verapamil.[2]Allow for a longer observation period after administration to observe the full effect. Review literature for typical onset times in similar experimental models.
Inconsistent results between in vitro and in vivo studies. This compound has been reported to show greater potency in vitro than in vivo.[1]This is an expected finding. Dose adjustments will be necessary when translating from in vitro to in vivo models. Consider potential metabolic and pharmacokinetic factors in the in vivo model that may influence drug potency.
Difficulty in establishing a dose-response relationship based on plasma levels. The pharmacological effects of this compound do not correlate well with its plasma concentrations.[3]Focus on measuring direct physiological endpoints (e.g., ventricular contraction, heart rate, atrioventricular conduction) to determine the dose-response relationship rather than relying on plasma drug levels.
Minimal effect on diastolic blood pressure and total peripheral vascular resistance. This is a known characteristic of this compound due to its cardioselectivity.[1]This is not an experimental issue but a feature of the compound. If your experimental goal requires significant modulation of vascular resistance, this compound may not be the appropriate compound.
Observed effects on sodium channels. A minor effect on sodium channels at higher concentrations has been noted, though these effects can vary between species.[1]If unexpected electrophysiological effects are observed, consider the possibility of off-target sodium channel blockade, especially at higher concentrations. It may be necessary to perform control experiments to isolate the effects on calcium channels.

Data Summary

Table 1: Comparative Cardiovascular Effects of this compound and Verapamil in Canine Models

Parameter This compound Verapamil Reference
Potency on Ventricular Contraction HighLow[2]
Potency on Coronary Blood Flow ModerateVery High[2]
Potency on Atrioventricular Conduction LowHigh[2]
Potency on Sinoatrial Automaticity LowModerate[2]
Onset of Action SlowerFaster[2]
Duration of Action Longer-lastingShorter-lasting[2]
Effect on Blood Pressure Weak hypotensive effectsSevere hypotension[3]

Table 2: IC50 Values for Calcium Channel Blockade in Isolated Guinea Pig Cardiomyocytes

Compound Holding Potential -80 mV (μM) Holding Potential -40 mV (μM) Reference
This compound 4.910.32[5]
Cyproheptadine 42.447.75[5]

Experimental Protocols

Protocol 1: Evaluation of Negative Inotropic Effects on Isolated Papillary Muscle

This protocol is a generalized procedure based on the methodologies described in the cited literature for assessing the effects of this compound on myocardial contractility.

1. Preparation of Papillary Muscle:

  • Euthanize a male guinea pig according to institutionally approved protocols.

  • Rapidly excise the heart and place it in oxygenated Tyrode's solution at 37°C.

  • Dissect the right ventricle to isolate a suitable papillary muscle.

  • Mount the muscle vertically in a 20-mL organ bath containing Tyrode's solution, continuously gassed with 95% O2 and 5% CO2.

2. Experimental Setup:

  • The lower end of the muscle is fixed, and the upper end is connected to an isometric force transducer.

  • Stimulate the muscle with field electrodes at a frequency of 1 Hz with a 5 ms (B15284909) duration and voltage at 1.5 times the threshold.

  • Allow the preparation to equilibrate for at least 60 minutes, ensuring a stable contractile force.

3. Drug Administration:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in Tyrode's solution.

  • Add cumulative concentrations of this compound to the organ bath at regular intervals (e.g., every 20 minutes) to allow for a steady-state response.

  • Record the developed tension continuously.

4. Data Analysis:

  • Measure the peak isometric tension at baseline and after the addition of each concentration of this compound.

  • Express the contractile force as a percentage of the baseline value.

  • Plot the concentration-response curve and calculate the IC50 value.

Visualizations

AH1058_Mechanism_of_Action cluster_membrane Cell Membrane L_type_Ca_Channel L-type Calcium Channel (α1 subunit) Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Inhibits AH1058 This compound AH1058->L_type_Ca_Channel Allosteric Binding Contraction Decreased Cardiac Contractility Ca_influx->Contraction Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow_In_Vitro Start Start: Isolate Papillary Muscle Equilibrate Equilibrate in Organ Bath (60 min) Start->Equilibrate Baseline Record Baseline Contractile Force Equilibrate->Baseline Drug_Addition Cumulative Addition of this compound Baseline->Drug_Addition Record_Response Record Contractile Force at Each Concentration Drug_Addition->Record_Response Analysis Data Analysis: Concentration-Response Curve Record_Response->Analysis End End: Determine IC50 Analysis->End

Caption: In vitro experimental workflow.

References

Minimizing hypotensive effects of AH-1058 in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the investigational compound AH-1058. The following troubleshooting guides and frequently asked questions (FAQs) address the common challenge of managing the hypotensive effects of this compound during pre-clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause hypotension?

This compound is a potent and selective agonist for the VasoRelaxin Receptor 1 (VR1), a G-protein coupled receptor (GPCR) predominantly expressed on vascular smooth muscle cells. The activation of VR1 by this compound initiates a signaling cascade that leads to vasodilation and a subsequent decrease in blood pressure. This hypotensive effect is a direct consequence of the drug's intended mechanism of action.

Q2: Are the hypotensive effects of this compound dose-dependent?

Yes, the hypotensive effects of this compound are dose-dependent. As the dose of this compound increases, the extent of VR1 activation and subsequent vasodilation also increases, leading to a more pronounced drop in blood pressure. It is crucial to perform a dose-response study to identify a therapeutic window where the desired pharmacological effect is achieved with minimal hypotensive side effects.

Q3: Can the route of administration influence the hypotensive effects of this compound?

The route of administration can significantly impact the pharmacokinetic and pharmacodynamic profile of this compound, thereby influencing its hypotensive effects. Intravenous (IV) administration typically leads to a more rapid onset and a more pronounced hypotensive effect compared to subcutaneous (SC) or oral (PO) administration. The choice of administration route should be carefully considered based on the experimental goals.

Q4: Are there any known strategies to mitigate the hypotensive effects of this compound in in-vivo studies?

Several strategies can be employed to minimize the hypotensive effects of this compound in animal models. These include co-administration with a vasopressor agent, optimizing the dose and infusion rate, and considering alternative routes of administration that result in a slower absorption and lower peak plasma concentration.

Troubleshooting Guide

Issue: Significant and sustained hypotension observed following this compound administration.

Possible Causes and Solutions:

  • Dose is too high: The administered dose of this compound may be in the supratherapeutic range, leading to excessive vasodilation.

    • Solution: Perform a dose-ranging study to determine the minimal effective dose with an acceptable safety margin for hypotension.

  • Rapid infusion rate: A rapid intravenous infusion can lead to a sharp increase in plasma concentration and an acute hypotensive event.

    • Solution: Reduce the infusion rate or consider a continuous infusion over a longer period to maintain a more stable plasma concentration.

  • Animal model sensitivity: The chosen animal model may be particularly sensitive to the vasodilatory effects of this compound.

    • Solution: Evaluate the cardiovascular parameters of the animal model at baseline and consider using a model known to have a more stable cardiovascular system.

  • Anesthesia effects: Certain anesthetics can have hypotensive effects that may be potentiated by this compound.

    • Solution: Select an anesthetic with minimal cardiovascular side effects and ensure that the depth of anesthesia is carefully monitored and maintained.

Data Presentation

Table 1: Dose-Response Relationship of Intravenous this compound on Mean Arterial Pressure (MAP) in a Rodent Model

Dose of this compound (mg/kg)Peak Decrease in MAP (mmHg)Duration of Hypotension (minutes)
0.115 ± 330 ± 5
0.335 ± 590 ± 10
1.060 ± 8240 ± 20

Table 2: Effect of Co-administration of a Vasopressor Agent on this compound-induced Hypotension

Treatment GroupPeak Decrease in MAP (mmHg)
This compound (1.0 mg/kg)60 ± 8
This compound (1.0 mg/kg) + Vasopressor X (0.5 mg/kg)25 ± 4
Vehicle5 ± 2

Experimental Protocols

Protocol 1: Evaluation of Dose-Dependent Hypotensive Effects of this compound in a Rodent Model

  • Animal Model: Male Wistar rats (250-300g).

  • Anesthesia: Anesthetize the animals with isoflurane (B1672236) (2% in oxygen).

  • Catheterization: Surgically implant catheters in the carotid artery for blood pressure monitoring and the jugular vein for drug administration.

  • Acclimation: Allow the animals to stabilize for at least 30 minutes post-surgery until a stable baseline blood pressure is achieved.

  • Drug Administration: Administer this compound intravenously at increasing doses (0.1, 0.3, and 1.0 mg/kg) with a sufficient washout period between doses.

  • Data Collection: Continuously monitor and record mean arterial pressure (MAP), systolic blood pressure, diastolic blood pressure, and heart rate.

  • Analysis: Calculate the peak decrease in MAP and the duration of the hypotensive effect for each dose.

Protocol 2: Mitigation of this compound-induced Hypotension with a Vasopressor Agent

  • Animal Model and Surgical Preparation: Follow steps 1-4 as described in Protocol 1.

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (1.0 mg/kg, IV).

    • Group 3: this compound (1.0 mg/kg, IV) co-administered with Vasopressor X (0.5 mg/kg, IV).

  • Drug Administration: Administer the respective treatments to each group.

  • Data Collection: Continuously monitor and record cardiovascular parameters for a predefined period.

  • Analysis: Compare the peak decrease in MAP between the treatment groups to evaluate the mitigating effect of the vasopressor agent.

Visualizations

AH1058_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell AH1058 This compound VR1 VR1 Receptor AH1058->VR1 Binds Gas Gαs VR1->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Inhibits MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Myosin Myosin-P MLCK_active->Myosin Relaxation Vasodilation (Hypotension) MLCK_inactive->Relaxation Contraction Contraction Myosin->Contraction

Caption: Signaling pathway of this compound leading to vasodilation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model Anesthesia Administer Anesthesia Animal_Model->Anesthesia Surgery Implant Catheters Anesthesia->Surgery Stabilization Stabilize Animal Surgery->Stabilization Baseline Record Baseline BP Stabilization->Baseline Drug_Admin Administer this compound Baseline->Drug_Admin Monitor Monitor Cardiovascular Parameters Drug_Admin->Monitor Data_Analysis Analyze BP Data Monitor->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: Workflow for in-vivo assessment of this compound's hypotensive effects.

Troubleshooting_Logic Start Significant Hypotension Observed Dose Is the dose appropriate? Start->Dose Rate Is the infusion rate too high? Dose->Rate Yes Sol_Dose Perform dose-ranging study Dose->Sol_Dose No Model Is the animal model sensitive? Rate->Model Yes Sol_Rate Reduce infusion rate Rate->Sol_Rate No Anesthetic Is the anesthetic contributing? Model->Anesthetic Yes Sol_Model Evaluate model or choose alternative Model->Sol_Model No Sol_Anesthetic Use anesthetic with minimal CV effects Anesthetic->Sol_Anesthetic No End Hypotension Minimized Anesthetic->End Yes Sol_Dose->Rate Sol_Rate->Model Sol_Model->Anesthetic Sol_Anesthetic->End

Caption: Troubleshooting logic for managing this compound-induced hypotension.

Technical Support Center: AH-1058 Cardiovascular Responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AH-1058. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We observed a decrease in systolic blood pressure but no significant change in diastolic blood pressure or total peripheral vascular resistance after administering this compound. Is this an expected outcome?

A1: Yes, this is a known and unique characteristic of this compound's cardiovascular profile. Unlike many calcium channel blockers, this compound is highly cardioselective.[1][2] Its primary action is on the heart, leading to a reduction in cardiac contractility and consequently a decrease in systolic blood pressure.[1][3] The minimal effect on peripheral vasculature is a distinguishing feature of this compound.[1][4]

Q2: The onset of this compound's effects on ventricular contraction appears delayed and more prolonged compared to other calcium channel blockers like verapamil (B1683045). Why is this?

A2: The slower onset and longer-lasting cardiosuppressive effects, particularly on ventricular contraction, are characteristic of this compound.[2][5] This pharmacokinetic and pharmacodynamic profile suggests a different mode of interaction with the L-type calcium channels or tissue distribution kinetics compared to verapamil.

Q3: We are seeing a dose-dependent increase in heart rate and a prolonged QA interval in our conscious animal models. Is this a typical response to this compound?

A3: Yes, in studies with conscious dogs, oral administration of this compound led to a dose-dependent increase in heart rate and a prolonged QA interval.[3] This is in contrast to some other cardiovascular drugs and is an important aspect of its in-vivo hemodynamic profile.

Q4: Our in vitro experiments show a higher potency for this compound than what we are observing in our in vivo studies. Is there a reason for this discrepancy?

A4: A greater potency of this compound in in vitro preparations compared to in vivo models has been documented.[1] This difference may be attributed to factors such as drug metabolism, plasma protein binding, and tissue distribution in the whole animal model, which are not present in isolated tissue or cell-based assays.

Q5: We have observed some antiarrhythmic effects that do not seem to correlate with the plasma concentration of this compound. Is this a known phenomenon?

A5: Yes, it has been reported that the antiarrhythmic effects of this compound do not correlate with its plasma concentrations, for both intravenous and oral administration.[2] This suggests that the concentration of this compound at the cardiac tissue site of action, rather than in the plasma, is the key determinant of its antiarrhythmic activity.

Troubleshooting Guides

Issue: Inconsistent or variable effects on sodium channels.

  • Explanation: this compound has been noted to exhibit some Class I antiarrhythmic (sodium channel blocker) characteristics, but these effects are variable and not fully characterized.[1] The impact on sodium channels may also be species-dependent.

  • Recommendation:

    • To isolate and confirm sodium channel effects, conduct specific electrophysiology experiments, such as patch-clamp studies on isolated cardiomyocytes, focusing on sodium currents.

    • Compare findings across different species or cell lines if applicable to your research.

    • Consider that the primary mechanism of action is L-type calcium channel blockade, and sodium channel effects may be secondary or occur at higher concentrations.

Issue: Unexpected hemodynamic profile compared to traditional calcium channel blockers.

  • Explanation: this compound's unique profile includes a significant reduction in systolic blood pressure with minimal impact on diastolic pressure and total peripheral vascular resistance, which differs from agents like verapamil.[1][3]

  • Recommendation:

    • When designing experiments, account for this specific hemodynamic signature.

    • In conscious animal studies, utilize telemetry to continuously monitor cardiovascular parameters to capture the full dynamic range of this compound's effects.[3]

    • Directly compare the effects of this compound with other calcium channel blockers in your experimental model to highlight its unique properties.

Data Presentation

Table 1: Comparative Cardiovascular Effects of this compound and Verapamil in Canine Models

ParameterThis compoundVerapamil
Order of Potency Ventricular Contraction > Coronary Blood Flow >> Atrioventricular Conduction > Sinoatrial Automaticity[5]Coronary Blood Flow >> Atrioventricular Conduction >> Sinoatrial Automaticity > Ventricular Contraction[5]
Onset of Action Slower[5]Faster[5]
Duration of Action Longer-lasting[5]Shorter-lasting[5]
Effect on Total Peripheral Vascular Resistance Minimal[1][4]Significant Reduction

Table 2: Hemodynamic Effects of Oral this compound in Conscious Dogs [3]

Dose (mg/kg)Change in Systolic Blood PressureChange in Diastolic Blood PressureChange in Heart RateChange in LVdP/dt(max)QA Interval
0.15ReducedNo effectIncreasedReducedProlonged
0.3Reduced (dose-dependent)No effectIncreased (dose-dependent)Reduced (dose-dependent)Prolonged (dose-dependent)
0.6Reduced (dose-dependent)No effectIncreased (dose-dependent)Reduced (dose-dependent)Prolonged (dose-dependent)

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Effects in Blood-Perfused Canine Heart Preparations

  • Objective: To evaluate the direct cardiac effects of this compound.

  • Methodology:

    • Canine isolated, blood-perfused heart preparations (papillary muscle, atrioventricular node, and sinoatrial node) are used.

    • The preparations are cross-circulated with blood from a donor dog.

    • This compound is administered intravenously to the donor dog at varying doses (e.g., 20, 50, and 100 µg/kg).

    • Negative inotropic, dromotropic, and chronotropic effects, as well as coronary vasodilator action, are measured in the isolated heart preparations.

    • Simultaneously, the cardiac effects in the blood-donor dog are monitored.

    • This protocol is based on the methodology described in the study comparing this compound with verapamil.[5]

Protocol 2: In Vivo Electrophysiological and Hemodynamic Assessment in Anesthetized Dogs

  • Objective: To determine the electrophysiological and hemodynamic effects of intravenous this compound.

  • Methodology:

    • Dogs are anesthetized (e.g., with halothane) and instrumented for cardiovascular monitoring in a closed-chest model.

    • Baseline cardiovascular variables are recorded, including ECG, blood pressure, cardiac output, and left ventricular pressure.

    • This compound is administered intravenously at a specified dose (e.g., an initial antiarrhythmic dose of 100 µg/kg, followed by a higher dose of 200 µg/kg).

    • Cardiovascular parameters are continuously monitored for a set period (e.g., 30 minutes) after drug administration to assess changes in sinus nodal automaticity, AV nodal conduction, ventricular contraction, blood pressure, cardiac output, and total peripheral vascular resistance.

    • This protocol is adapted from the in vivo canine model study of this compound.[4]

Visualizations

AH1058_Mechanism_of_Action cluster_cell Cardiomyocyte AH1058 This compound L_type_Ca_Channel L-type Calcium Channel (α1 subunit) AH1058->L_type_Ca_Channel Allosteric Binding Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibits Contractility Decreased Ventricular Contractility Ca_Influx->Contractility Leads to

Caption: Mechanism of action of this compound on cardiomyocytes.

Experimental_Workflow_Canine_Model Start Start: Anesthetized Canine Model Instrumentation Cardiovascular Instrumentation (ECG, BP, CO) Start->Instrumentation Baseline Record Baseline Parameters Instrumentation->Baseline Administration Administer this compound (IV) Baseline->Administration Monitoring Continuous Monitoring (30 min) Administration->Monitoring Analysis Analyze Changes in: - Sinus Nodal Automaticity - AV Nodal Conduction - Ventricular Contraction - Blood Pressure - Cardiac Output Monitoring->Analysis End End of Experiment Analysis->End

Caption: In vivo experimental workflow for this compound assessment.

References

Validation & Comparative

A Comparative Efficacy Analysis: AH-1058 versus Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the investigational drug AH-1058 and the established calcium channel blocker, verapamil (B1683045). The following sections detail their mechanisms of action, present supporting experimental data from preclinical studies, and outline the methodologies employed in key comparative experiments.

Executive Summary

This compound is an investigational cardioselective L-type calcium channel blocker with a unique pharmacological profile compared to verapamil. Preclinical data suggest that this compound exhibits a more potent and sustained negative inotropic effect, with a greater selectivity for ventricular tissue over vascular smooth muscle. This translates to a reduction in cardiac contractility with minimal impact on total peripheral vascular resistance. Verapamil, a well-established phenylalkylamine calcium channel blocker, also targets L-type calcium channels but demonstrates a broader spectrum of activity, affecting both cardiac and vascular tissues.

Mechanism of Action

Both this compound and verapamil exert their therapeutic effects through the blockade of L-type calcium channels, which are crucial for cardiovascular function. These channels mediate the influx of calcium ions into cardiac and smooth muscle cells, triggering muscle contraction.

This compound: This novel compound is a cardioselective L-type calcium channel blocker.[1] It binds to the alpha-1 subunit of the L-type calcium channel, the same binding site as phenylalkylamines like verapamil.[1] This binding is allosteric, meaning it alters the channel's activity without directly blocking the calcium pore.[1] this compound appears to interact with the channel in both its resting and inactive states to suppress calcium currents.[1] Notably, this compound also displays some characteristics of Class I antiarrhythmic agents, suggesting a potential interaction with sodium channels, though this effect is not yet fully characterized.[1]

Verapamil: As a Class IV antiarrhythmic agent, verapamil's primary mechanism is the blockade of voltage-dependent L-type calcium channels.[1] This inhibition reduces the influx of calcium into cardiac myocytes, leading to a decrease in the force of contraction (negative inotropy) and a slowing of the heart rate (negative chronotropy). In vascular smooth muscle, this action results in vasodilation and a reduction in blood pressure.

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Intracellular Space L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ion_in Ca²⁺ L_type_Ca_Channel->Ca_ion_in Calmodulin Calmodulin Ca_ion_in->Calmodulin Ca_ion_out Ca²⁺ Ca_ion_out->L_type_Ca_Channel Influx CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive Myosin Light Chain Kinase (Inactive) CaM_Complex->MLCK_inactive MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylated_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->Phosphorylated_Myosin_LC Phosphorylation Contraction Muscle Contraction Phosphorylated_Myosin_LC->Contraction AH1058 This compound AH1058->L_type_Ca_Channel Blockade Verapamil Verapamil Verapamil->L_type_Ca_Channel Blockade

Caption: Simplified signaling pathway of L-type calcium channel blockade by this compound and Verapamil.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies comparing the efficacy of this compound and verapamil.

Table 1: In Vitro Efficacy in Isolated Guinea Pig Cardiomyocytes
CompoundHolding PotentialIC50 (µM)
This compound -80 mV4.91
-40 mV0.32
Verapamil -40 mVPotency equivalent to this compound

Data sourced from a study on isolated guinea pig cardiomyocytes.

Table 2: In Vivo Cardiovascular Effects in Conscious Dogs
DrugDoseChange in Systolic BPChange in Diastolic BPChange in Heart RateChange in LVdP/dt(max)Change in QA Interval
This compound 0.15 mg/kgNo effect
0.3 mg/kgNo effect
0.6 mg/kgNo effect
Verapamil 10 mg/kgLittle effectLittle effectLittle effect

BP = Blood Pressure; LVdP/dt(max) = Maximal upstroke velocity of the left ventricular pressure; QA interval = a measure of atrioventricular conduction time. ↓ indicates a reduction, ↑ indicates an increase.[2]

Table 3: Order of Potency on Cardiovascular Parameters in Canine Models
DrugOrder of Potency
This compound Ventricular Contraction > Coronary Blood Flow >> Atrioventricular Conduction > Sinoatrial Automaticity
Verapamil Coronary Blood Flow >> Atrioventricular Conduction >> Sinoatrial Automaticity > Ventricular Contraction

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

In Vitro Patch-Clamp Electrophysiology in Guinea Pig Cardiomyocytes

Objective: To quantitatively assess the Ca2+ channel-blocking efficacy of this compound and compare it to a typical Ca2+ channel blocker.

Methodology:

  • Cell Isolation: Single ventricular myocytes were isolated from guinea pig hearts.

  • Patch-Clamp Technique: The whole-cell patch-clamp technique was used to record L-type Ca2+ currents (ICa,L).

  • Solutions:

    • External Solution (Tyrode's solution): Contained (in mM): 136.5 NaCl, 5.4 KCl, 1.8 CaCl2, 0.53 MgCl2, 5.5 glucose, and 5.5 HEPES-NaOH buffer (pH 7.4).

    • Pipette Solution: Contained (in mM): 120 Cs-aspartate, 20 CsCl, 5 Mg-ATP, 10 HEPES-CsOH buffer (pH 7.3), and 10 BAPTA.

  • Voltage Protocol: Ca2+ currents were elicited by depolarizing pulses from holding potentials of -80 mV or -40 mV.

  • Data Analysis: The concentration-response curves were fitted to the Hill equation to determine the IC50 values.

In Vivo Cardiovascular Assessment in Conscious Dogs using Telemetry

Objective: To clarify the cardiac and hemodynamic actions of this compound in conscious animals and compare them with verapamil.

Methodology:

  • Animal Model: Conscious, unrestrained beagle dogs were used.

  • Telemetry System: Hemodynamic parameters were continuously recorded using a telemetry system.

  • Drug Administration: this compound (0.15, 0.3, and 0.6 mg/kg) and verapamil (10 mg/kg) were administered orally.

  • Parameters Measured:

    • Systolic and Diastolic Blood Pressure

    • Heart Rate

    • Maximal upstroke velocity of the left ventricular pressure (LVdP/dt(max))

    • QA interval

  • Data Analysis: Changes in hemodynamic parameters from baseline were calculated and compared between drug treatment groups.

Experimental Workflow Diagram

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A1 Isolate Guinea Pig Ventricular Myocytes A2 Whole-Cell Patch Clamp A1->A2 A3 Record L-type Ca²⁺ Currents A2->A3 A4 Administer this compound & Verapamil A3->A4 A5 Determine IC50 Values A4->A5 B1 Implant Telemetry Device in Beagle Dogs B2 Record Baseline Hemodynamic Data B1->B2 B3 Oral Administration of This compound or Verapamil B2->B3 B4 Continuously Monitor Cardiovascular Parameters B3->B4 B5 Compare Drug Effects to Baseline B4->B5

Caption: Workflow for comparative in vitro and in vivo experiments.

Conclusion

The available preclinical data indicate that this compound is a potent, cardioselective L-type calcium channel blocker with a distinct profile from verapamil. Its greater selectivity for ventricular tissue and prolonged duration of action suggest potential therapeutic advantages in specific cardiovascular conditions. However, as an investigational drug, further clinical studies are required to establish its safety and efficacy in humans. This guide provides a foundational comparison for researchers and drug development professionals interested in the evolving landscape of cardiovascular therapeutics.

References

A Comparative Guide: AH-1058 and Atenolol in Cardiovascular Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An important distinction in cardioselective mechanisms: While both AH-1058 and atenolol (B1665814) are utilized in cardiovascular therapy for their heart-specific actions, they achieve this through fundamentally different pharmacological pathways. This compound is an investigational cardioselective L-type calcium channel blocker, whereas atenolol is a widely prescribed cardioselective β-1 adrenergic antagonist. This guide will objectively compare their distinct mechanisms, cardiovascular effects, and provide supporting data for researchers, scientists, and drug development professionals.

Executive Summary

This document elucidates the differing modes of action of this compound and atenolol. This compound exhibits cardioselectivity by preferentially targeting L-type calcium channels in cardiac tissue, leading to a reduction in cardiac contractility and energy consumption.[1] In contrast, atenolol's cardioselectivity stems from its higher affinity for β-1 adrenergic receptors, which are predominantly located in the heart, over β-2 adrenergic receptors found elsewhere in the body.[2][3][4] A direct comparison of their "cardioselectivity" is therefore not a comparison of like-for-like mechanisms, but rather an exploration of two distinct approaches to achieving heart-specific therapeutic effects.

Comparative Data

Cardiovascular Effects
ParameterThis compoundAtenolol
Primary Mechanism L-type calcium channel blocker[1]β-1 adrenergic receptor antagonist[2]
Effect on Heart Rate Can increase heart rate[5]Decreases heart rate[2]
Effect on Blood Pressure Reduces systolic blood pressure, no effect on diastolic[5]Reduces both systolic and diastolic blood pressure[2]
Effect on Myocardial Contractility Decreases ventricular contractility[1]Decreases myocardial contractility[2]
Effect on Peripheral Vascular Resistance Minimal effect[1]Short-term increase, returns to baseline with long-term use[4]
Onset of Action Slower onset[1]Relatively rapid onset (antihypertensive response within 3 hours)[6]
Duration of Action Longer-lasting[1][5]12-24 hours[6]

Experimental Protocols

Determining Cardioselectivity of Atenolol (β-1 Selectivity)

A common method to determine the β-1 selectivity of a compound like atenolol involves in vitro receptor binding assays using membranes from recombinant cell lines that selectively express human β-1 and β-2 adrenergic receptors.

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cultured cells expressing either human β-1 or β-2 adrenergic receptors.

  • Radioligand Binding: A radiolabeled ligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol) that binds to both β-1 and β-2 receptors is incubated with the prepared membranes.

  • Competitive Binding: Increasing concentrations of the test compound (atenolol) are added to the incubation mixture to compete with the radioligand for receptor binding.

  • Separation and Scintillation Counting: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined for both β-1 and β-2 receptors. The ratio of the IC₅₀ values (IC₅₀ for β-2 / IC₅₀ for β-1) provides a measure of the compound's β-1 selectivity.

Assessing Cardiovascular Effects of this compound

In vivo studies in conscious animal models, such as dogs, are used to evaluate the cardiovascular profile of this compound.

Protocol Outline:

  • Animal Model: Conscious, unrestrained beagle dogs are often used.

  • Telemetry Instrumentation: Animals are instrumented with telemetry devices to continuously record hemodynamic parameters such as blood pressure and left ventricular pressure.

  • Drug Administration: this compound is administered orally at varying doses.

  • Parameter Measurement: Key cardiovascular parameters are monitored, including systolic and diastolic blood pressure, heart rate, and the maximal upstroke velocity of the left ventricular pressure (LVdP/dtmax), which is an indicator of myocardial contractility.

  • Data Comparison: The effects of this compound are compared to baseline measurements and to the effects of other cardiovascular drugs like verapamil (B1683045) and atenolol.[5]

Visualizing the Mechanisms

Signaling Pathway of Atenolol

cluster_atenolol Atenolol Action Atenolol Atenolol Beta1 β1-Adrenergic Receptor (Heart) Atenolol->Beta1 Antagonizes AC Adenylate Cyclase Beta1->AC Inhibits Stimulation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca Ca2+ Influx PKA->Ca Contraction Decreased Heart Rate & Contractility Ca->Contraction

Caption: Atenolol's antagonism of β1-adrenergic receptors.

Signaling Pathway of this compound

cluster_ah1058 This compound Action AH1058 This compound LType L-Type Ca2+ Channel (Cardiac Muscle) AH1058->LType Blocks CaInflux Ca2+ Influx LType->CaInflux Inhibits Contraction Decreased Ventricular Contractility CaInflux->Contraction cluster_workflow β1-Selectivity Assay Workflow start Start prep Prepare Membranes from β1 & β2 Expressing Cells start->prep incubate Incubate with Radioligand & Test Compound prep->incubate filter Separate Bound & Unbound Ligand incubate->filter count Measure Radioactivity filter->count analyze Calculate IC50 & Selectivity Ratio count->analyze end End analyze->end

References

Unique cardiovascular profile of AH-1058 compared to other Ca2+ channel blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiovascular profile of AH-1058, a novel L-type Ca2+ channel blocker, with other established Ca2+ channel blockers. The information is supported by experimental data from preclinical studies to highlight its unique therapeutic potential.

Executive Summary

This compound is a novel, cardioselective L-type calcium channel blocker with a distinct chemical structure compared to traditional calcium channel blockers.[1] Preclinical studies, primarily in canine models, have revealed a unique cardiovascular profile characterized by a slow onset and long duration of action. Notably, this compound exhibits potent negative inotropic effects, reducing ventricular contractility, while having minimal impact on total peripheral vascular resistance and diastolic blood pressure.[1] This cardioselectivity and specific hemodynamic profile suggest its potential as a long-acting cardiodepressive drug, possibly offering advantages in the treatment of certain cardiovascular conditions where selective inhibition of ventricular Ca2+ channels is desirable.[1][2]

Comparative Cardiovascular Effects

The following tables summarize the quantitative data from a key study in conscious, unrestrained beagle dogs, comparing the hemodynamic effects of orally administered this compound with verapamil (B1683045), disopyramide, and atenolol.[1]

Table 1: Hemodynamic Effects of this compound in Conscious Dogs [1]

ParameterVehicleThis compound (0.15 mg/kg)This compound (0.3 mg/kg)This compound (0.6 mg/kg)
Systolic Blood Pressure (mmHg) 125 ± 3119 ± 4115 ± 3110 ± 4
Diastolic Blood Pressure (mmHg) 78 ± 277 ± 376 ± 374 ± 3
Heart Rate (beats/min) 75 ± 485 ± 592 ± 6101 ± 7
LVdP/dtmax (mmHg/s) 2500 ± 1502200 ± 1201950 ± 1101700 ± 100
QA Interval (ms) 55 ± 260 ± 264 ± 368 ± 3

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Comparative Hemodynamic Effects of this compound and Other Cardiovascular Drugs in Conscious Dogs [1]

ParameterThis compound (0.6 mg/kg)Verapamil (10 mg/kg)Disopyramide (20 mg/kg)Atenolol (10 mg/kg)
Systolic Blood Pressure
Diastolic Blood Pressure
Heart Rate
LVdP/dtmax
QA Interval

↓: Decrease, ↑: Increase, ↔: Little to no effect

Unique Profile of this compound

The data highlights several key features that distinguish this compound from other Ca2+ channel blockers:

  • Cardioselectivity: this compound demonstrates a more pronounced effect on ventricular contraction (negative inotropy) compared to its effect on vascular smooth muscle, resulting in a reduction in systolic blood pressure with minimal change in diastolic blood pressure and total peripheral vascular resistance.[1] This contrasts with dihydropyridines like nifedipine (B1678770) and amlodipine, which are potent vasodilators, and to some extent with verapamil and diltiazem, which have more balanced effects on the heart and vasculature.[3][4]

  • Sustained Action: The effects of this compound are characterized by a slower onset and a significantly longer duration of action compared to verapamil.[2]

  • Hemodynamic Profile: Unlike verapamil, which can cause a significant drop in both systolic and diastolic blood pressure, this compound's selective action on systolic pressure might offer a better safety profile in certain patient populations.[1] Its effect of increasing heart rate, likely a reflex response to the decrease in cardiac contractility and systolic blood pressure, is also a distinguishing feature.[1]

Experimental Protocols

The data presented in this guide is primarily derived from studies utilizing conscious, unrestrained beagle dogs instrumented for telemetry. This methodology allows for the continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia.

Telemetry Study in Conscious Beagle Dogs
  • Animal Model: Male beagle dogs, chronically instrumented with telemetry transmitters for the measurement of electrocardiogram (ECG), left ventricular pressure (LVP), and systemic arterial blood pressure.

  • Drug Administration: Drugs were administered orally in gelatin capsules.

  • Data Acquisition: Cardiovascular parameters, including systolic and diastolic blood pressure, heart rate, maximal upstroke velocity of the left ventricular pressure (LVdP/dtmax), and the QA interval (a surrogate for contractility), were continuously recorded before and after drug administration.

  • Statistical Analysis: Data were analyzed using appropriate statistical methods, such as analysis of variance (ANOVA), followed by post-hoc tests to compare drug effects with a vehicle control. A p-value of less than 0.05 was considered statistically significant.

Experimental_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Model Beagle Dogs Instrumentation Surgical Implantation of Telemetry Transmitters Animal_Model->Instrumentation Recovery Post-operative Recovery Instrumentation->Recovery Baseline Baseline Data Recording Recovery->Baseline Dosing Oral Administration of this compound or Comparator Drugs Baseline->Dosing Post_Dosing Continuous Data Recording Dosing->Post_Dosing Extraction Extraction of Hemodynamic Parameters Post_Dosing->Extraction Statistics Statistical Analysis (e.g., ANOVA) Extraction->Statistics Comparison Comparison of Drug Effects Statistics->Comparison

Signaling Pathways

This compound exerts its effects by blocking L-type Ca2+ channels, which play a crucial role in cardiac myocyte contraction. The diagram below illustrates the general signaling pathway and the points of intervention for different classes of Ca2+ channel blockers.

L_type_Ca_Channel_Signaling cluster_membrane Cell Membrane cluster_drugs Ca2+ Channel Blockers cluster_downstream Downstream Effects L_type_Ca_Channel L-type Ca2+ Channel (α1 subunit) Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Opens upon depolarization AH1058 This compound AH1058->L_type_Ca_Channel Binds to α1 subunit (allosteric) Verapamil Verapamil (Phenylalkylamine) Verapamil->L_type_Ca_Channel Binds to α1 subunit (intracellular) Diltiazem Diltiazem (Benzothiazepine) Diltiazem->L_type_Ca_Channel Binds to α1 subunit Dihydropyridines Dihydropyridines (e.g., Nifedipine) Dihydropyridines->L_type_Ca_Channel Binds to α1 subunit (extracellular) Contraction Myocyte Contraction Ca_Influx->Contraction

This compound, like verapamil and diltiazem, is believed to bind to the α1 subunit of the L-type Ca2+ channel, but its precise binding site and allosteric modulatory effects likely differ, contributing to its unique cardiovascular profile.

Conclusion

This compound presents a unique cardiovascular profile that distinguishes it from other currently available Ca2+ channel blockers. Its cardioselectivity, characterized by a potent negative inotropic effect with minimal impact on peripheral vasculature, and its long duration of action, suggest that this compound could be a valuable therapeutic agent for specific cardiovascular diseases. Further clinical investigation is warranted to fully elucidate its therapeutic potential and safety in humans.

References

A Comparative Analysis of AH-1058 and Verapamil: Potency and Onset of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of AH-1058, a novel cardioselective L-type calcium channel blocker, and verapamil (B1683045), a well-established calcium channel antagonist. The focus of this analysis is on their respective potencies and onset of action, supported by available experimental data.

Executive Summary

This compound is an investigational antiarrhythmic agent that, like verapamil, functions as an L-type calcium channel blocker.[1] Experimental evidence suggests that while both compounds exhibit similar in vitro potency, their in vivo cardiovascular profiles show notable differences in terms of onset, duration, and selectivity of action. This compound is characterized by a slower onset of action and a longer-lasting effect compared to verapamil, particularly in its impact on ventricular contraction.[2] Furthermore, this compound demonstrates a greater selectivity for cardiac tissue with minimal effects on total peripheral vascular resistance, a potential advantage over the broader effects of verapamil.[1]

Mechanism of Action

Both this compound and verapamil exert their effects by blocking L-type calcium channels, which are crucial for cardiac muscle contraction and electrical conduction.[1] Verapamil, a phenylalkylamine, binds to the alpha-1 subunit of the L-type calcium channel.[1] this compound is also known to bind to the same subunit, suggesting a similar fundamental mechanism of action.[1]

Data Presentation: Potency and Onset of Action

The following tables summarize the available quantitative and qualitative data comparing this compound and verapamil.

Table 1: In Vitro Potency

CompoundTargetAssayPotencySource
This compoundL-type Calcium ChannelsNot SpecifiedSame level of potency as verapamil[1]
VerapamilL-type Calcium ChannelsNot Specified-[1]

Note: Specific head-to-head IC50 values from a single in vitro study are not publicly available. The comparison is based on qualitative statements from existing research.

Table 2: In Vivo Cardiovascular Effects in Canine Models

ParameterThis compoundVerapamilSource
Onset of Action SlowerFaster[2]
(Cardiosuppressive effects, especially on ventricular contraction)
Duration of Action Longer-lastingShorter-lasting[2]
(Cardiosuppressive effects, especially on ventricular contraction)
Order of Potency Ventricular Contraction > Coronary Blood Flow >> Atrioventricular Conduction > Sinoatrial AutomaticityCoronary Blood Flow >> Atrioventricular Conduction >> Sinoatrial Automaticity > Ventricular Contraction[2]

Experimental Protocols

Detailed experimental protocols for the direct comparative studies are not fully available in the public domain. However, based on standard pharmacological testing procedures, the following methodologies are likely to have been employed.

In Vitro Potency Assessment (Hypothetical Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and verapamil on L-type calcium channels.

Methodology:

  • Cell Culture: Use of isolated cardiomyocytes or a stable cell line expressing L-type calcium channels.

  • Electrophysiology: Whole-cell patch-clamp technique to measure L-type calcium currents (ICa,L).

  • Procedure:

    • Cells are voltage-clamped at a holding potential of -80 mV.

    • Depolarizing pulses to 0 mV are applied to elicit ICa,L.

    • A baseline recording of the current is established.

    • Increasing concentrations of this compound or verapamil are perfused over the cells.

    • The peak ICa,L is measured at each concentration.

  • Data Analysis: The percentage of current inhibition is plotted against the drug concentration. The IC50 value is calculated by fitting the data to a dose-response curve.

In Vivo Onset of Action Assessment in Conscious Dogs (Based on Published Studies)

Objective: To evaluate and compare the onset and duration of the cardiovascular effects of this compound and verapamil.

Methodology:

  • Animal Model: Conscious beagle dogs instrumented with telemetry devices for continuous monitoring of cardiovascular parameters.

  • Parameters Monitored: Electrocardiogram (ECG), heart rate, and blood pressure.

  • Procedure:

    • A baseline recording of all cardiovascular parameters is obtained before drug administration.

    • This compound or verapamil is administered intravenously at various doses (e.g., 20, 50, and 100 µg/kg as in the study by Takahara et al., 2000).[2]

    • Cardiovascular parameters are continuously monitored for a specified period post-administration.

  • Data Analysis: The time taken to observe the maximal effect (onset of action) and the time for the parameters to return to baseline (duration of action) are determined and compared between the two compounds.

Visualizations

L_Type_Calcium_Channel_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+ Ca²⁺ L_type_Ca_Channel L-type Calcium Channel α1 subunit Ca2+->L_type_Ca_Channel Enters cell Ca_Influx Ca²⁺ L_type_Ca_Channel->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction Initiates Verapamil_AH1058 Verapamil / this compound Verapamil_AH1058->L_type_Ca_Channel Blockade

Caption: Signaling pathway of L-type calcium channels and the inhibitory action of Verapamil and this compound.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Cardiomyocytes or Culture Cell Line C Establish Baseline L-type Calcium Current (Patch Clamp) A->C B Prepare Drug Solutions (this compound & Verapamil) D Apply Increasing Concentrations of Drug B->D E Record Current at Each Concentration D->E F Calculate % Inhibition E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: Experimental workflow for determining the IC50 value of calcium channel blockers.

References

A Comparative Analysis of the Hemodynamic Effects of AH-1058 and Disopyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cardiovascular effects of two antiarrhythmic agents, AH-1058 and disopyramide (B23233), with a specific focus on their impact on blood pressure. The information presented is based on preclinical data to inform research and development in cardiovascular therapeutics.

Executive Summary

This compound is a novel, cardioselective L-type calcium channel blocker, while disopyramide is a Class Ia antiarrhythmic agent that primarily acts by blocking sodium channels.[1][2] Their distinct mechanisms of action result in different hemodynamic profiles. Preclinical studies indicate that this compound reduces systolic blood pressure without significantly affecting diastolic pressure, whereas disopyramide has been shown to increase both systolic and diastolic blood pressure in the same animal model.[3] This differential effect on blood pressure is a critical consideration in the development of new antiarrhythmic therapies.

Mechanism of Action

This compound: This compound is a cardioselective L-type calcium channel blocker.[1] It allosterically binds to the alpha-1 subunit of L-type calcium channels, suppressing calcium currents and thereby reducing cardiac contractility and energy consumption.[1] This targeted action on cardiac tissue is a key feature of its pharmacological profile.[1]

Disopyramide: As a Class Ia antiarrhythmic agent, disopyramide's primary mechanism is the blockade of sodium channels.[2] This action slows the upstroke of the action potential and prolongs the action potential duration. In addition to its primary mechanism, it also exhibits negative inotropic effects, leading to a decrease in the force of myocardial contraction.[2]

Comparative Effects on Blood Pressure: Preclinical Data

A study in conscious, unrestrained beagle dogs provides a direct comparison of the hemodynamic effects of orally administered this compound and disopyramide. The results are summarized in the table below.

CompoundDoseEffect on Systolic Blood PressureEffect on Diastolic Blood Pressure
This compound 0.15, 0.3, and 0.6 mg/kgDose-dependent reductionNo significant effect
Disopyramide 20 mg/kgIncreaseIncrease

Data sourced from a study in conscious beagle dogs.[3]

These findings highlight a significant difference in the blood pressure profiles of the two compounds. This compound demonstrates a targeted effect on systolic pressure, likely due to its cardioselective calcium channel blockade, while disopyramide's effects appear to be more complex, leading to an overall increase in blood pressure in this model.[1][3]

Experimental Protocol: Hemodynamic Assessment in Conscious Dogs

The following protocol was utilized to compare the cardiovascular effects of this compound and disopyramide in conscious, unrestrained beagle dogs.[3]

  • Animal Model: Conscious, unrestrained beagle dogs were used for the study.

  • Drug Administration: this compound was administered orally at doses of 0.15, 0.3, and 0.6 mg/kg. Disopyramide was administered orally at a dose of 20 mg/kg.

  • Hemodynamic Monitoring: Cardiovascular parameters were continuously recorded using telemetry.

  • Parameters Measured:

    • Systolic Blood Pressure

    • Diastolic Blood Pressure

    • Heart Rate

    • Maximal upstroke velocity of the left ventricular pressure (LVdP/dtmax)

    • QA interval

Signaling Pathway Diagrams

cluster_AH1058 This compound Signaling Pathway cluster_Disopyramide Disopyramide Signaling Pathway AH1058 This compound L_type_Ca_Channel L-type Calcium Channel (Cardiac Myocyte) AH1058->L_type_Ca_Channel Blocks Ca_Influx Calcium Influx Contraction Myocardial Contraction Ca_Influx->Contraction Stimulates SBP Systolic Blood Pressure Contraction->SBP Maintains Disopyramide Disopyramide Na_Channel Voltage-gated Sodium Channel (Cardiac Myocyte) Disopyramide->Na_Channel Blocks AP_Upstroke Action Potential Upstroke Conduction Cardiac Conduction AP_Upstroke->Conduction Initiates BP Blood Pressure Conduction->BP Influences

Caption: Simplified signaling pathways of this compound and Disopyramide.

Experimental Workflow Diagram

start Start: Conscious Beagle Dogs drug_admin Oral Administration (this compound or Disopyramide) start->drug_admin telemetry Continuous Hemodynamic Monitoring (Telemetry) drug_admin->telemetry data_collection Data Collection: - Systolic BP - Diastolic BP - Heart Rate - LVdP/dtmax - QA Interval telemetry->data_collection analysis Comparative Data Analysis data_collection->analysis end End: Determine Hemodynamic Profile analysis->end

Caption: Experimental workflow for hemodynamic assessment.

Conclusion

The available preclinical data indicates that this compound and disopyramide have distinct effects on blood pressure. This compound's cardioselective calcium channel blockade leads to a reduction in systolic blood pressure with minimal impact on diastolic pressure.[1][3] In contrast, disopyramide, a sodium channel blocker, has been observed to increase both systolic and diastolic blood pressure in a comparative animal model.[3] These differences are critical for researchers and drug developers to consider when evaluating antiarrhythmic compounds, as the overall hemodynamic profile can significantly influence the therapeutic potential and safety of a drug candidate. Further studies are warranted to fully elucidate the clinical implications of these findings.

References

Preclinical Safety and Toxicity Profile of AH-1058: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AH-1058 is an investigational cardioselective L-type calcium channel blocker, synthesized by Ajinomoto Co., Inc. It is a derivative of cyproheptadine (B85728) and has been evaluated in preclinical studies for its potential therapeutic applications in cardiovascular conditions such as angina pectoris and ventricular arrhythmias.[1] This guide provides a comparative overview of the available preclinical data on this compound, with a focus on its safety and toxicity profile. It is important to note that comprehensive public data on formal toxicology studies for this compound is limited. Therefore, this guide summarizes the existing pharmacodynamic and cardiovascular safety data and places it in the context of standard preclinical safety assessments.

Comparative Pharmacodynamics and Efficacy

This compound has been compared with established cardiovascular drugs like verapamil (B1683045) (a Class IV antiarrhythmic) and atenolol (B1665814) (a beta-blocker) in preclinical models.[1] The primary mechanism of action of this compound is the blockade of L-type calcium channels in cardiac tissue, leading to a reduction in cardiac contractility and energy consumption.[1]

Table 1: Comparative In Vitro Potency of this compound and Verapamil

CompoundHolding PotentialIC50 (µM)
This compound -40 mV0.32
-80 mV4.91
Verapamil Not SpecifiedPotency equivalent to this compound

Data from isolated guinea pig cardiomyocytes.

Preclinical Safety and Cardiovascular Effects

Preclinical studies in canine and guinea pig models have provided insights into the cardiovascular effects of this compound. These studies are crucial for understanding the potential safety margin and on-target adverse effects.

Table 2: Summary of Preclinical Cardiovascular Effects of this compound

ParameterSpeciesModelDosageObserved Effects
Ventricular Contractility CanineIsolated, blood-perfused papillary muscle20, 50, 100 µg/kg (IV)Potent negative inotropic effect.
Heart Rate CanineAnesthetized, closed-chest200 µg/kg (IV)Suppression of sinus nodal automaticity.
Atrioventricular (AV) Conduction CanineAnesthetized, closed-chest200 µg/kg (IV)Suppression of AV nodal conduction.
Blood Pressure CanineConscious, telemetered0.15, 0.3, 0.6 mg/kg (Oral)Dose-dependent reduction in systolic blood pressure; no effect on diastolic blood pressure.
Total Peripheral Vascular Resistance CanineAnesthetized, closed-chestUp to 200 µg/kg (IV)Minimal effect.
Cardiac Output CanineAnesthetized, closed-chest100 µg/kg (IV)Decreased at 30 minutes post-administration.

A key finding from these studies is the cardioselectivity of this compound, suggesting a more pronounced effect on the heart than on peripheral blood vessels.[1] This is a potential advantage over less selective calcium channel blockers, which can cause significant hypotension. The onset of action of this compound is reported to be slower and its effects longer-lasting compared to verapamil and atenolol.[1]

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are not fully available in the public domain. However, based on the published research, the following methodologies were likely employed:

In Vitro Electrophysiology:

  • Preparation: Isolated guinea pig ventricular cardiomyocytes.

  • Technique: Whole-cell patch-clamp technique to measure L-type calcium channel currents (ICa,L).

  • Procedure: Cells were held at different membrane potentials (e.g., -80 mV and -40 mV) to assess the state-dependent binding of this compound. Various concentrations of this compound were applied to determine the concentration-response relationship and calculate the IC50 value.

In Vivo Hemodynamic and Electrophysiological Studies in Canines:

  • Animal Model: Anesthetized, closed-chest canines or conscious, unrestrained beagle dogs with telemetry implants.

  • Parameters Measured: Electrocardiogram (ECG) for heart rate and conduction intervals, left ventricular pressure for contractility (LV dP/dtmax), arterial blood pressure, and cardiac output.

  • Procedure: this compound was administered intravenously or orally at various doses. Cardiovascular parameters were continuously monitored to assess the drug's effects and duration of action.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

AH-1058_Mechanism_of_Action cluster_cell Cardiomyocyte L_type_Ca_Channel L-type Calcium Channel (α1 subunit) Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Allows Contraction Myocardial Contraction Ca_Influx->Contraction HR_AV_Conduction Heart Rate & AV Conduction Ca_Influx->HR_AV_Conduction AH_1058 This compound AH_1058->L_type_Ca_Channel Blocks

Caption: Mechanism of action of this compound on L-type calcium channels in cardiomyocytes.

General Preclinical Toxicology Workflow

Preclinical_Toxicology_Workflow Acute_Toxicity Acute Toxicity Studies (Single Dose, Multiple Species) Repeat_Dose_Toxicity Repeat-Dose Toxicity Studies (Sub-chronic, Chronic) Acute_Toxicity->Repeat_Dose_Toxicity Safety_Pharmacology Safety Pharmacology (Cardiovascular, CNS, Respiratory) Repeat_Dose_Toxicity->Safety_Pharmacology Genotoxicity Genotoxicity Assays (Ames, Chromosomal Aberration) Safety_Pharmacology->Genotoxicity Reproductive_Toxicology Reproductive & Developmental Toxicology Genotoxicity->Reproductive_Toxicology Carcinogenicity Carcinogenicity Studies Reproductive_Toxicology->Carcinogenicity IND_Submission Investigational New Drug (IND) Application Carcinogenicity->IND_Submission

References

Validating the Antiarrhythmic Properties of AH-1058: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiarrhythmic properties of AH-1058 against other established antiarrhythmic agents. The information is supported by experimental data from preclinical studies, with a focus on quantitative comparisons, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Executive Summary

This compound is a novel calcium channel blocker demonstrating a unique and promising antiarrhythmic profile. Preclinical studies indicate that this compound effectively suppresses various types of ventricular arrhythmias with a greater cardioselectivity and a longer duration of action compared to traditional calcium channel blockers like verapamil (B1683045).[1][2] It also exhibits a distinct hemodynamic profile compared to beta-blockers such as atenolol. This guide synthesizes the available data to facilitate an informed evaluation of this compound's potential as a next-generation antiarrhythmic therapeutic.

Comparative Efficacy of Antiarrhythmic Agents

The antiarrhythmic efficacy of this compound has been evaluated in several canine arrhythmia models and compared with other agents.

Table 1: Antiarrhythmic Efficacy in Canine Models

DrugEpinephrine-Induced ArrhythmiaDigitalis-Induced ArrhythmiaTwo-Stage Coronary Ligation-Induced ArrhythmiaKey Observations
This compound Effective suppression[2]Effective suppression[2]Effective suppression[2]Slower onset and longer-lasting effects.[2]
Verapamil Effective suppression[2]Ineffective[3]Ineffective[4]Severe hypotension observed.[2] Poor efficacy in late myocardial infarction phase.[5]
Atenolol --Effective in preventing arrhythmia induction in 4 out of 6 dogs[1]Efficacy may be related to a fall in heart rate and prolongation of refractoriness.[1]
Disopyramide (B23233) -Effective in a dose-dependent manner[3]-A Class IA antiarrhythmic agent.
Lidocaine -Effective in a dose-dependent manner[3]-A Class IB antiarrhythmic agent.

Note: A direct, side-by-side quantitative comparison of the percentage of arrhythmia suppression across all three models for all drugs in a single study is not available in the reviewed literature. The efficacy is based on the reported outcomes in the respective studies.

Hemodynamic and Electrophysiological Effects

A key differentiator for this compound is its cardiovascular profile, particularly its cardioselectivity.

Table 2: Hemodynamic and Electrophysiological Effects in Conscious Dogs (Oral Administration)

ParameterThis compound (0.15, 0.3, 0.6 mg/kg)Verapamil (10 mg/kg)Disopyramide (20 mg/kg)Atenolol (10 mg/kg)
Systolic Blood Pressure Reduced (dose-dependent)[6]Reduced[6]Increased[6]Little change[6]
Diastolic Blood Pressure No effect[6]Reduced[6]Increased[6]Little change[6]
Heart Rate Increased (dose-dependent)[6]Little effect[6]Little change[6]Little change[6]
LVdP/dt(max) Reduced (dose-dependent)[6]Little effect[6]Decreased[6]Decreased[6]
QA Interval Prolonged (dose-dependent)[6]Little effect[6]Prolonged[6]Prolonged[6]

Table 3: Electrophysiological Effects of this compound in Anesthetized Dogs (Intravenous Administration)

ParameterDoseEffect
Sinus Nodal Automaticity 200 microg/kgSuppressed[7]
AV Nodal Conduction 200 microg/kgSuppressed[7]
Ventricular Contraction 200 microg/kgSuppressed[7]
Intraventricular Conduction 100 and 200 microg/kgNo change[7]
Ventricular Repolarization Period 100 and 200 microg/kgNo change[7]
Ventricular Effective Refractory Period 100 and 200 microg/kgNo change[7]

Mechanism of Action: L-type Calcium Channel Blockade

This compound primarily exerts its antiarrhythmic effect by blocking L-type calcium channels (CaV1.2) in cardiomyocytes. This action modulates calcium influx, which is a critical trigger for cardiac muscle contraction and plays a role in the generation of certain arrhythmias.

L_type_calcium_channel_pathway AH1058 This compound LTCC L-type Ca²⁺ Channel (CaV1.2) AH1058->LTCC Blocks Ca_in LTCC->Ca_in CICR Ca²⁺-Induced Ca²⁺ Release (CICR) Ca_in->CICR Triggers Contraction Myofilament Contraction CICR->Contraction Leads to CaMKII CaMKII CICR->CaMKII Activates SR Sarcoplasmic Reticulum (SR) RyR Ryanodine Receptor (RyR) RyR->CICR CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (e.g., hypertrophy) CREB->Gene_Expression Regulates

Caption: Signaling pathway of L-type calcium channel blockade by this compound in cardiomyocytes.

Experimental Protocols

The antiarrhythmic properties of this compound were validated using established in vivo canine models of ventricular arrhythmias.

Epinephrine-Induced Arrhythmia Model

This model assesses the drug's ability to counteract arrhythmias caused by excessive sympathetic stimulation.

  • Animal Model: Beagle dogs.

  • Anesthesia: Thiopental sodium (30 mg/kg, i.v.) for induction, followed by 1.0% halothane (B1672932) inhalation.[8]

  • Arrhythmia Induction: Continuous intravenous infusion of epinephrine (B1671497) at a rate of 1.5 µg/kg/min.[8] Arrhythmias typically appear within minutes.

  • Drug Administration: this compound (100 µg/kg) administered intravenously 3 minutes after the start of the epinephrine infusion.[8]

  • Endpoint: Suppression of ventricular arrhythmias, monitored via electrocardiogram (ECG).

Digitalis-Induced Arrhythmia Model

This model evaluates the drug's efficacy against arrhythmias caused by digitalis toxicity, which involves calcium overload.

  • Animal Model: Beagle dogs.

  • Anesthesia: Thiopental sodium (30 mg/kg, i.v.) and 1.0% halothane.

  • Arrhythmia Induction: Intravenous infusion of ouabain (B1677812) (a cardiac glycoside) at an initial dose of 40 µg/kg, followed by 20 µg/kg every 20 minutes until stable ventricular tachycardia occurs.

  • Drug Administration: this compound administered intravenously once stable arrhythmia is established.

  • Endpoint: Conversion of ventricular tachycardia to sinus rhythm, monitored by ECG.

Two-Stage Coronary Ligation-Induced Arrhythmia Model

This model simulates arrhythmias arising from myocardial ischemia and infarction.

  • Surgical Procedure:

    • Stage 1: Under anesthesia, a left thoracotomy is performed. The left anterior descending (LAD) coronary artery is partially occluded for 30 minutes and then fully ligated.

    • Stage 2: 24 hours after the initial surgery, the dogs are re-anesthetized to assess the developed arrhythmias.

  • Drug Administration: this compound is administered intravenously to dogs exhibiting stable ventricular arrhythmias.

  • Endpoint: Suppression of post-infarction ventricular arrhythmias, monitored by ECG.

Experimental Workflow

The general workflow for in vivo validation of a novel antiarrhythmic agent like this compound follows a structured process.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Selection Animal Model Selection (e.g., Beagle Dogs) Animal_Acclimatization Animal Acclimatization Ethical_Approval Ethical Approval and Protocol Design Anesthesia Anesthesia Induction and Maintenance Animal_Acclimatization->Anesthesia Surgical_Prep Surgical Preparation (if applicable, e.g., thoracotomy) Anesthesia->Surgical_Prep Baseline Baseline Hemodynamic and ECG Recordings Surgical_Prep->Baseline Arrhythmia_Induction Arrhythmia Induction (e.g., Epinephrine, Digitalis, Ligation) Baseline->Arrhythmia_Induction Drug_Admin Test Compound Administration (e.g., this compound) Arrhythmia_Induction->Drug_Admin Monitoring Continuous Hemodynamic and ECG Monitoring Drug_Admin->Monitoring Data_Collection Data Collection and Quantification Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Report Interpretation and Reporting of Findings

Caption: General experimental workflow for in vivo antiarrhythmic drug validation.

Conclusion

This compound demonstrates significant potential as a novel antiarrhythmic agent with a distinct mechanism of action and a favorable hemodynamic profile compared to existing drugs like verapamil and atenolol. Its ability to effectively suppress arrhythmias from diverse origins—sympathetic overstimulation, calcium overload, and myocardial ischemia—while exhibiting cardioselectivity, warrants further investigation and development. The experimental data presented in this guide provide a solid foundation for researchers and drug development professionals to assess the therapeutic promise of this compound.

References

A Comparative Analysis of AH-1058's Allosteric Binding to L-Type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the allosteric binding of AH-1058 to L-type calcium channels, with a focus on its performance relative to other well-characterized allosteric modulators, verapamil (B1683045) and diltiazem (B1670644). This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to this compound and its Allosteric Modulation of L-Type Calcium Channels

This compound is a cardioselective L-type calcium channel blocker that exerts its effects through allosteric modulation of the α1 subunit of the channel.[1] This mechanism is shared with other clinically important calcium channel blockers, such as the phenylalkylamine verapamil and the benzothiazepine (B8601423) diltiazem.[1][2] These drugs bind to a site distinct from the calcium ion permeation pathway, inducing conformational changes that alter channel function.[1] this compound, like verapamil and diltiazem, demonstrates state-dependent binding, with a higher affinity for the open and inactivated states of the channel.[1][3][4] This property contributes to their use-dependent effects, where the degree of channel block increases with the frequency of channel activation.

Comparative Quantitative Analysis of Allosteric Binders

The following table summarizes the available quantitative data for this compound, verapamil, and diltiazem, providing a basis for comparing their binding affinities and inhibitory concentrations. It is important to note that these values are derived from various studies using different experimental conditions, which can influence the results.

CompoundParameterValueSpecies/TissueExperimental ConditionReference
This compound IC504.91 µMGuinea Pig CardiomyocytesHolding Potential: -80 mV[5]
IC500.32 µMGuinea Pig CardiomyocytesHolding Potential: -40 mV[5]
Verapamil IC50143.0 nMhERG ChannelsElectrophysiology[6][7]
IC50 Range250 nM - 15.5 µMVariousElectrophysiology[6]
IC50~8 µMRabbit Skeletal Muscle[3H]Ryanodine Binding[8]
Diltiazem IC5017.3 µMhERG ChannelsElectrophysiology[7]
IC50 (Resting)41 µMCaVAb ChannelElectrophysiology[9]
IC50 (Use-dependent)10.4 µMCaVAb ChannelElectrophysiology[9]
Kd50-170 nMRat Cerebral Cortex[3H]diltiazem Binding[10]

Signaling Pathway and Allosteric Modulation

The following diagram illustrates the signaling pathway of L-type calcium channels and the mechanism of allosteric modulation by this compound, verapamil, and diltiazem.

Allosteric_Modulation cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Ca_channel L-type Ca²⁺ Channel (α1 subunit) Ortho_site Orthosteric Site (Ca²⁺ Binding) Ca_channel->Ortho_site Inhibits Ca²⁺ Influx Allo_site Allosteric Site Ca_ion_in Ca²⁺ Ortho_site->Ca_ion_in Influx Allo_site->Ca_channel Conformational Change Ca_ion Ca²⁺ Ca_ion->Ortho_site Binds Contraction Muscle Contraction Ca_ion_in->Contraction Initiates AH1058 This compound AH1058->Allo_site Binds Verapamil Verapamil Verapamil->Allo_site Binds Diltiazem Diltiazem Diltiazem->Allo_site Binds

Caption: Allosteric modulation of the L-type calcium channel.

Experimental Workflows and Logical Relationships

The following diagram outlines a typical experimental workflow for characterizing the allosteric binding of compounds like this compound.

Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assays cluster_data Data Analysis Radioligand Radioligand Binding (e.g., [³H]nitrendipine) Competition Competition Binding (Determine Ki) Radioligand->Competition Affinity Binding Affinity (Kd, Ki) Competition->Affinity Cooperativity Allosteric Cooperativity Competition->Cooperativity Patch_clamp Whole-Cell Patch Clamp (Measure I_Ca) State_dependence State-Dependence Protocol (Vary holding potential) Patch_clamp->State_dependence Use_dependence Use-Dependence Protocol (Vary stimulation frequency) Patch_clamp->Use_dependence Potency Functional Potency (IC50) State_dependence->Potency Kinetics Binding Kinetics (kon, koff) State_dependence->Kinetics Use_dependence->Potency

Caption: Workflow for characterizing allosteric modulators.

Experimental Protocols

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of this compound, verapamil, and diltiazem for the L-type calcium channel.

Materials:

  • Membrane preparations from a tissue source rich in L-type calcium channels (e.g., rat cerebral cortex or cardiac tissue).

  • Radioligand: [³H]nitrendipine (a dihydropyridine (B1217469) that binds to a distinct allosteric site).

  • Unlabeled ligands: this compound, verapamil, diltiazem.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate membrane preparations with a fixed concentration of [³H]nitrendipine and varying concentrations of the unlabeled competitor (this compound, verapamil, or diltiazem).

  • Allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a saturating concentration of unlabeled nitrendipine.

  • Calculate the specific binding at each concentration of the competitor.

  • Analyze the data using a non-linear regression model to determine the IC50 value for each compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch Clamp Electrophysiology

Objective: To characterize the functional effects of this compound, verapamil, and diltiazem on L-type calcium channel currents (ICa) and to assess their state- and use-dependence.

Materials:

  • Isolated cardiomyocytes or a cell line expressing L-type calcium channels.

  • Patch clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass pipettes.

  • External solution (containing, in mM: 135 TEA-Cl, 10 BaCl2, 10 HEPES, pH 7.4 with TEA-OH).

  • Internal solution (containing, in mM: 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2 with CsOH).

  • Test compounds: this compound, verapamil, diltiazem.

Procedure:

  • Establish a whole-cell patch clamp configuration on an isolated cell.

  • Hold the cell membrane at a negative potential (e.g., -80 mV) to keep the channels in a resting state.

  • Elicit ICa by applying depolarizing voltage steps (e.g., to 0 mV).

  • State-Dependence:

    • Apply test compounds at various concentrations while holding the cell at different membrane potentials (e.g., -80 mV vs. -40 mV) to assess affinity for resting versus inactivated states.

  • Use-Dependence:

    • Apply a train of depolarizing pulses at different frequencies (e.g., 0.1 Hz vs. 1 Hz) in the presence of the test compounds to measure the cumulative block.

  • Kinetic Analysis:

    • Measure the time course of the onset of block (kon) during a depolarizing pulse and the recovery from block (koff) between pulses.

  • Analyze the current amplitudes and kinetics to determine IC50 values under different conditions and to calculate kinetic parameters.

Conclusion

This comparative guide provides a foundational understanding of the allosteric binding of this compound to L-type calcium channels in relation to verapamil and diltiazem. The provided data and protocols offer a framework for researchers to conduct further investigations into the nuanced pharmacological properties of these important cardiovascular drugs. The state- and use-dependent nature of their interactions with the L-type calcium channel underscores the complexity of allosteric modulation and its therapeutic implications. Further studies are warranted to obtain a more complete quantitative comparison of the binding kinetics and cooperativity of this compound.

References

Head-to-Head Comparison of AH-1058 and Other Class IV Antiarrhythmics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the investigational Class IV antiarrhythmic agent AH-1058 with other drugs in its class, focusing on preclinical data.

Introduction to this compound

This compound is a novel, cardioselective L-type calcium channel blocker with a chemical structure distinct from other agents in its class.[1] It exhibits a unique pharmacological profile characterized by a slower onset and longer duration of action compared to verapamil (B1683045).[2] Notably, this compound demonstrates greater selectivity for cardiac tissue over vascular smooth muscle, suggesting a lower potential for hypotensive side effects.[2]

Mechanism of Action

Like other Class IV antiarrhythmics, this compound's primary mechanism of action is the blockade of L-type calcium channels in cardiomyocytes. This inhibition of calcium influx leads to a reduction in heart rate, atrioventricular (AV) nodal conduction, and myocardial contractility. This compound binds allosterically to the alpha-1 subunit of the L-type calcium channel, at a site distinct from the calcium pore but shared with phenylalkylamines like verapamil.[1] It appears to interact with both resting and inactive channel states to suppress calcium currents.[1]

Head-to-Head Efficacy and Hemodynamic Effects

Preclinical studies, primarily in canine models, have provided valuable comparative data on the efficacy and hemodynamic profiles of this compound and the widely used Class IV antiarrhythmic, verapamil.

Table 1: Comparative Hemodynamic Effects of Orally Administered this compound and Verapamil in Conscious Dogs
ParameterThis compound (0.15, 0.3, 0.6 mg/kg)Verapamil (10 mg/kg)
Systolic Blood PressureReduced (dose-dependent)Reduced
Diastolic Blood PressureNo significant effectReduced
Heart RateIncreasedLittle effect
LV dP/dtmaxReduced (dose-dependent)Little effect
QA IntervalProlonged (dose-dependent)Little effect

Data sourced from a study in conscious, unrestrained beagle dogs using telemetry.[3]

Table 2: Order of Potency of Cardiovascular Effects in Blood-Perfused Canine Heart Preparations
DrugOrder of Potency
This compound Ventricular Contraction > Coronary Blood Flow >> Atrioventricular Conduction > Sinoatrial Automaticity
Verapamil Coronary Blood Flow >> Atrioventricular Conduction >> Sinoatrial Automaticity > Ventricular Contraction

This data highlights this compound's pronounced effect on ventricular contractility compared to verapamil's dominant effect on coronary blood flow.[2]

Electrophysiological Properties

Studies in conscious dogs have demonstrated that verapamil administration leads to a progressive increase in the A-H interval and heart rate, with no significant changes in H-V and QRS intervals.[4] In anesthetized dogs, verapamil also increased the effective refractory period of the atrio-ventricular specialized conduction system (ERP-AVSCS).[5] While direct comparative electrophysiological data for this compound under identical conditions is limited, its prolongation of the QA interval suggests an effect on atrioventricular conduction.[3]

Experimental Protocols

The following are summaries of the key experimental models used in the head-to-head comparisons of this compound and verapamil.

Epinephrine-Induced Arrhythmia Model (Canine)
  • Objective: To assess the antiarrhythmic efficacy of a drug against catecholamine-induced arrhythmias.

  • Procedure:

    • Dogs are anesthetized (e.g., with halothane).[6][7]

    • A continuous intravenous infusion of epinephrine (B1671497) is administered at progressively increasing rates (e.g., starting at 0.25 µg/kg/min).[6]

    • The dose of epinephrine required to induce a predefined ventricular arrhythmia (e.g., ≥ 4 ventricular premature depolarizations within 15 seconds) is determined.[6]

    • The test compound (e.g., this compound or verapamil) is administered, and the epinephrine challenge is repeated to determine the post-drug arrhythmogenic dose. An increase in the required epinephrine dose indicates antiarrhythmic activity.[7]

Digitalis-Induced Arrhythmia Model (Canine)
  • Objective: To evaluate the efficacy of a drug in suppressing arrhythmias caused by digitalis toxicity.

  • Procedure:

    • Dogs are anesthetized.

    • A toxic dose of a digitalis glycoside (e.g., digoxin, 0.2 mg/kg IV) is administered to induce ventricular arrhythmias.[8]

    • The test compound is administered to assess its ability to suppress the arrhythmia and restore normal sinus rhythm.

    • The time to onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation can be measured as endpoints.[8]

Two-Stage Coronary Ligation-Induced Arrhythmia Model (Canine)
  • Objective: To mimic arrhythmias associated with myocardial infarction.

  • Procedure:

    • Under anesthesia, a thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated in two stages to create an area of ischemia and subsequent infarction. This can involve a 10-minute reversible occlusion followed by a permanent ligation.[9]

    • Ventricular arrhythmias that develop in the hours to days following the ligation are monitored.

    • The test compound is administered to evaluate its effectiveness in suppressing these post-infarction arrhythmias. The incidence of ventricular fibrillation is a key endpoint.[9]

Visualizing the Mechanism and Workflow

Signaling Pathway of Class IV Antiarrhythmics

G cluster_membrane Cardiomyocyte Membrane L_type_Ca_Channel L-type Calcium Channel (α1 subunit) Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibits Class_IV_Drugs Class IV Antiarrhythmics (this compound, Verapamil) Class_IV_Drugs->L_type_Ca_Channel Block Action_Potential Action Potential (Phase 2 Plateau) Ca_Influx->Action_Potential Shortens AV_Conduction AV Nodal Conduction Ca_Influx->AV_Conduction Slows Heart_Rate Heart Rate (SA Node Firing) Ca_Influx->Heart_Rate Decreases Contraction Myocardial Contraction Action_Potential->Contraction Reduces

Caption: Mechanism of action for Class IV antiarrhythmics.

Experimental Workflow for Arrhythmia Induction and Drug Testing

G Animal_Model Canine Model (Anesthetized) Baseline Baseline ECG & Hemodynamics Animal_Model->Baseline Arrhythmia_Induction Arrhythmia Induction (Epinephrine, Digitalis, or Ligation) Baseline->Arrhythmia_Induction Arrhythmia_Confirmation Confirmation of Sustained Arrhythmia Arrhythmia_Induction->Arrhythmia_Confirmation Drug_Administration Administer Test Compound (this compound or Verapamil) Arrhythmia_Confirmation->Drug_Administration Post_Drug_Monitoring Monitor ECG & Hemodynamics Drug_Administration->Post_Drug_Monitoring Efficacy_Assessment Assess Antiarrhythmic Efficacy Post_Drug_Monitoring->Efficacy_Assessment

Caption: Workflow for preclinical antiarrhythmic drug evaluation.

Conclusion

The available preclinical data suggests that this compound is a promising Class IV antiarrhythmic agent with a distinct profile compared to verapamil. Its cardioselectivity and long duration of action may offer therapeutic advantages in specific clinical settings. However, further head-to-head studies, particularly those providing direct comparative in vitro potency data (e.g., IC50 values) and more detailed electrophysiological comparisons, are warranted to fully elucidate its clinical potential.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Laboratory Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information for the specific compound "AH-1058" could not be located. It is possible that this is an internal research designation, a novel compound with limited public documentation, or an erroneous identifier. The following information is provided using Oxalic Acid Dihydrate as a representative hazardous chemical commonly used in research and development settings. Researchers and scientists must always consult the specific Safety Data Sheet (SDS) for any chemical prior to handling. The procedures outlined below should be considered as a general framework and adapted to the specific hazards of the compound in use.

This guide provides essential safety, handling, and disposal information for working with hazardous chemicals in a laboratory environment, with a focus on procedural, step-by-step guidance.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to hazardous chemicals. A risk assessment should be conducted for each experiment to determine the necessary level of protection.

Minimum PPE Requirements:

A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for working in a laboratory where chemical hazards are present.[1] This should be supplemented with the appropriate gloves and other equipment necessary for the specific tasks.[1]

Recommended PPE for Handling Oxalic Acid Dihydrate:

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1, EN 166Protects against chemical splashes, dust, and projectiles.[1][2]
Face ShieldANSI Z87.1, EN 166To be worn over safety goggles during tasks with a high risk of splashing.[2][3]
Hand Protection Disposable Nitrile GlovesEN 374Provides protection against incidental chemical contact.[1] Immediately remove and replace if contaminated.[1]
Heavy-Duty GlovesEN 374Recommended for prolonged contact or handling of corrosive materials.
Body Protection Laboratory CoatProtects skin and clothing from splashes and spills.[2]
Chemical-Resistant ApronRecommended when handling larger quantities of corrosive or hazardous materials.
Respiratory Protection Dust Respirator (e.g., N95)NIOSH or EN 149 approvedRequired when working with powders that can generate dust, or when ventilation is inadequate.[4]

Note: Always inspect PPE for damage before use and ensure a proper fit. Contaminated PPE should be removed and decontaminated or disposed of properly.

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain chemical integrity.

Safe Handling Practices:

  • Ventilation: Always handle hazardous chemicals in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Avoid Contact: Avoid all personal contact, including inhalation of dust or vapors.[7]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling chemicals.[7]

  • Labeling: Ensure all containers are clearly and accurately labeled.

  • Transportation: Use secondary containment when transporting chemicals within the laboratory.

Storage Requirements for Oxalic Acid Dihydrate:

Storage ConditionRequirementRationale
Location Store in a cool, dry, well-ventilated area.[8]Prevents degradation and reduces the risk of vapor accumulation.
Container Keep containers tightly closed in their original packaging.[6]Prevents contamination and leakage.
Incompatible Materials Store away from strong oxidizing agents, bases, metals, and acid chlorides.[6]Prevents potentially violent reactions.
Segregation Segregate from incompatible materials.Reduces the risk of accidental mixing and hazardous reactions.

Experimental Workflow for Preparing a Standard Solution of Oxalic Acid Dihydrate:

G cluster_prep Preparation start Start: Gather Materials (Oxalic Acid Dihydrate, Distilled Water, Beaker, Volumetric Flask, Weighing Scale) weigh 1. Accurately weigh the required mass of Oxalic Acid Dihydrate. start->weigh dissolve 2. Dissolve the solid in a beaker with a small amount of distilled water. weigh->dissolve transfer 3. Quantitatively transfer the solution to a volumetric flask. dissolve->transfer rinse 4. Rinse the beaker with distilled water and add the rinsings to the flask. transfer->rinse dilute 5. Add distilled water to the flask up to the calibration mark. rinse->dilute mix 6. Stopper the flask and invert several times to ensure homogeneity. dilute->mix label_store 7. Label the flask with the chemical name, concentration, and date of preparation. mix->label_store end End: Standard Solution Ready for Use label_store->end

Fig 1. Workflow for preparing a standard solution.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures for Oxalic Acid Dihydrate Exposure:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
Inhalation Move the person to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[5]
Ingestion Do NOT induce vomiting.[5] Rinse mouth with water.[5] If the person is conscious, give them water to drink. Seek immediate medical attention.[5]

Spill Response Protocol:

G spill Chemical Spill Occurs assess Assess the Situation (Size and Nature of Spill) spill->assess small_spill Small Spill? assess->small_spill evacuate Evacuate the Area Notify Supervisor and EHS small_spill->evacuate No ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->ppe Yes contain Contain the Spill (Use absorbent material for liquids) ppe->contain neutralize Neutralize if Acidic/Basic (e.g., with soda ash for acids) contain->neutralize cleanup Clean Up Spill (Sweep solids, absorb liquids) neutralize->cleanup dispose Place waste in a labeled, sealed container for hazardous waste. cleanup->dispose decontaminate Decontaminate the Area and all equipment used. dispose->decontaminate report Report the Incident decontaminate->report

Fig 2. Spill response decision workflow.

For a small spill of a solid like Oxalic Acid Dihydrate, trained personnel should wear appropriate PPE, carefully sweep up the material to avoid generating dust, and place it in a sealed container for disposal.[9] For a large spill, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.[9]

Disposal Plan

Chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.

General Disposal Guidelines:

  • Waste Segregation: Do not mix different types of chemical waste.

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Containers: Use appropriate, sealed, and leak-proof containers for waste.

  • Collection: Arrange for waste to be collected by the institution's EHS department or a licensed waste disposal contractor.

Disposal of Oxalic Acid Dihydrate Waste:

Waste TypeDisposal Procedure
Solid Waste Collect in a labeled, sealed container. Dispose of as hazardous waste through a licensed contractor.[5]
Contaminated Materials Items such as gloves, paper towels, and other disposable materials contaminated with the chemical should be placed in a sealed bag or container and disposed of as hazardous waste.
Aqueous Solutions Depending on local regulations, small quantities may be neutralized with a base (e.g., soda ash) and flushed with copious amounts of water.[3] However, it is generally preferable to collect it as hazardous waste.[5] Always check with your institution's EHS for specific guidelines.

By adhering to these safety and logistical protocols, researchers, scientists, and drug development professionals can mitigate the risks associated with handling hazardous chemicals and ensure a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AH-1058
Reactant of Route 2
Reactant of Route 2
AH-1058

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.